5-Chloro-2-formylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-chloropyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO/c7-5-1-2-6(4-9)8-3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLBDBOSXXSZQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435560 | |
| Record name | 5-CHLORO-2-FORMYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31181-89-2 | |
| Record name | 5-CHLORO-2-FORMYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloropyridine-2-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to 5-Chloro-2-formylpyridine: Synthesis, Reactivity, and Applications in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and capacity for functionalization make it a highly sought-after building block in the synthesis of novel therapeutic agents.[3][4] Among the vast family of pyridine derivatives, 5-Chloro-2-formylpyridine (also known as 5-Chloropyridine-2-carboxaldehyde) stands out as a particularly versatile intermediate. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its reactivity and strategic applications in modern drug discovery.
Core Characteristics of this compound
This compound (CAS Number: 31181-89-2) is a solid organic compound whose utility is derived from its bifunctional nature: a reactive aldehyde group at the 2-position and a chlorine atom at the 5-position of the pyridine ring.[5][6] This specific arrangement of functional groups provides a powerful handle for synthetic chemists to construct complex molecular architectures.
Physicochemical and Safety Data
A thorough understanding of a reagent's properties is paramount for its safe and effective use in the laboratory. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 31181-89-2 | [7][8] |
| Molecular Formula | C₆H₄ClNO | [7][8] |
| Molecular Weight | 141.56 g/mol | [7][8] |
| Appearance | White to yellow or orange powder/crystal | [6][9] |
| Melting Point | 66-68 °C | [9][10] |
| Boiling Point | 208 °C | [9][10] |
| Solubility | Soluble in methanol and other common organic solvents like DMSO and dichloromethane. | [5][9] |
| Purity | Typically ≥96-98% (GC) | [6][7] |
Safety and Handling
This compound is classified as an irritant.[5][11] It is known to cause serious eye irritation and may cause an allergic skin reaction.[11] Therefore, adherence to strict laboratory safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety goggles.[5][12]
-
Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation. Keep away from sources of ignition and strong oxidizing agents.[5]
-
Storage: Store in a cool, dry, dark place in a tightly sealed container.[5][9]
-
First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[5] If skin contact occurs, wash thoroughly with soap and water.
Synthesis of this compound
The preparation of substituted pyridine aldehydes can be achieved through various synthetic routes. A common and reliable method involves the oxidation of the corresponding methylpyridine (picoline).[13][14] Another effective approach is the reduction of a carboxylic acid derivative, which offers good control and yields.[15]
Example Protocol: Synthesis via DIBAL-H Reduction
This protocol describes the synthesis of this compound from 5-chloropyridine-2-carboxylic acid. The causality behind this two-step process is straightforward: the carboxylic acid is first converted to an ester to create a less reactive intermediate that is amenable to controlled reduction. Diisobutylaluminium hydride (DIBAL-H) is a powerful yet selective reducing agent that can convert esters to aldehydes at low temperatures, preventing over-reduction to the alcohol.
Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Esterification:
-
To a solution of 5-chloropyridine-2-carboxylic acid (1.0 eq) in ethanol, add a catalytic amount of 4M HCl in dioxane.[15]
-
Heat the reaction mixture at 90 °C for approximately 20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude ethyl 5-chloropyridine-2-carboxylate, typically by column chromatography.
-
-
DIBAL-H Reduction:
-
Dissolve the purified ethyl 5-chloropyridine-2-carboxylate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., Argon or Nitrogen).[15]
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of 1M DIBAL-H in toluene (approx. 2.2 eq) dropwise, ensuring the internal temperature remains below -70 °C.
-
After the addition is complete, allow the reaction to proceed for 20-30 minutes at -78 °C.
-
Quench the reaction carefully by the slow addition of methanol, followed by a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-chloropyridine-2-carbaldehyde.[15] The product can be further purified by column chromatography if necessary.
-
Chemical Reactivity and Key Transformations
The synthetic utility of this compound stems from the predictable reactivity of its aldehyde functional group. The electron-withdrawing nature of the pyridine ring and the chloro-substituent enhances the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic attack.[13][16]
Core Reactivity: Nucleophilic Addition
Caption: Generalized mechanism of nucleophilic attack on the aldehyde.
Key Synthetic Transformations
-
Schiff Base Formation: The reaction with primary amines to form imines (Schiff bases) is a fundamental transformation. These iminopyridine products are crucial bidentate ligands in coordination chemistry and serve as intermediates for more complex heterocyclic systems.[13]
-
Thiosemicarbazone Synthesis: Condensation with thiosemicarbazide yields thiosemicarbazones. This reaction is of significant interest in medicinal chemistry, as substituted pyridine-2-carboxaldehyde thiosemicarbazones have been evaluated for their antineoplastic (anticancer) activities.[14]
-
Protocol: Dissolve this compound (1.0 eq) in a suitable solvent like ethanol. Add an equimolar amount of thiosemicarbazide. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction. The mixture is typically heated to reflux until the reaction is complete (monitored by TLC). The product often precipitates upon cooling and can be isolated by filtration.
-
-
Chalcone Synthesis: This compound serves as a precursor in Claisen-Schmidt condensations with aromatic ketones to form chalcones. These reactions are often catalyzed by base or acid and can even be performed under solvent-free conditions using solid catalysts.[17] Chalcones are well-known scaffolds for various biological activities.
Applications in Drug Discovery and Development
The pyridine ring is a bioisostere for the phenyl ring but offers distinct advantages, including improved solubility and the ability to act as a hydrogen bond acceptor, enhancing drug-target interactions.[4] The presence of chlorine can further modulate a molecule's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and binding affinity.[18][19]
This compound is therefore a strategic starting material for accessing novel chemical space in drug discovery programs.[6]
Drug Discovery Workflow
Caption: Role of this compound in a drug discovery pipeline.
Its derivatives have been investigated for a wide range of therapeutic applications:
-
Anticancer Agents: As a precursor to thiosemicarbazones, it contributes to the development of compounds with potential antineoplastic properties.[6][14]
-
Anti-inflammatory and Antimicrobial Agents: The substituted pyridine core is integral to many compounds designed to have anti-inflammatory, antibacterial, or antifungal activities.[6][20]
-
Enzyme Inhibitors: Pyridine-based molecules are known to inhibit various clinically important enzymes, making this scaffold valuable for designing targeted therapies.[20]
Conclusion
This compound (CAS 31181-89-2) is more than just a chemical reagent; it is a strategic tool for medicinal chemists and researchers. Its well-defined physicochemical properties, accessible synthetic routes, and predictable reactivity make it an invaluable building block. By leveraging its dual functionality, scientists can efficiently generate diverse libraries of complex molecules for screening and lead optimization, accelerating the path toward the discovery of novel and effective therapeutics. As the demand for innovative drug candidates continues to grow, the importance of versatile intermediates like this compound in the synthetic chemist's arsenal will only increase.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. chembk.com [chembk.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | 31181-89-2 | INDOFINE Chemical Company [indofinechemical.com]
- 8. scbt.com [scbt.com]
- 9. This compound manufacturers and suppliers in india [chemicalbook.com]
- 10. chemwhat.com [chemwhat.com]
- 11. 5-Chloropyridine-2-carboxaldehyde | C6H4ClNO | CID 10103267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. afgsci.com [afgsci.com]
- 13. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 14. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | 31181-89-2 [chemicalbook.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. asianpubs.org [asianpubs.org]
- 18. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Technical Guide to 5-Chloro-2-formylpyridine: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides an in-depth technical overview of 5-Chloro-2-formylpyridine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, characterization, and critical applications, with a focus on providing practical, field-proven insights.
Introduction: The Significance of a Halogenated Pyridine Aldehyde
This compound (also known as 5-chloropicolinaldehyde) is a bifunctional organic compound featuring a pyridine ring substituted with a reactive aldehyde group and a chlorine atom. This specific arrangement of functional groups makes it a highly valuable intermediate in the synthesis of complex organic molecules. The pyridine core is a prevalent scaffold in numerous approved pharmaceuticals, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets. The chlorine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. Simultaneously, the aldehyde group is a gateway for forming carbon-carbon and carbon-nitrogen bonds through reactions like condensations, reductive aminations, and Wittig reactions. This dual reactivity is paramount in the construction of compound libraries for drug discovery, enabling systematic exploration of a molecule's structure-activity relationship (SAR).
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis and for ensuring safe handling and storage.
| Property | Value |
| Molecular Formula | C₆H₄ClNO |
| Molecular Weight | 141.56 g/mol [1] |
| CAS Number | 31181-89-2 |
| Appearance | White to yellow or orange solid/powder |
| Melting Point | 66-68 °C |
| Boiling Point | 208 °C |
| Solubility | Soluble in methanol and other common organic solvents |
| InChI Key | YYLBDBOSXXSZQQ-UHFFFAOYSA-N[1] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most reliably achieved through the oxidation of the corresponding primary alcohol, (5-chloropyridin-2-yl)methanol. This precursor is, in turn, accessible from commercially available 5-chloropicolinic acid. This two-step approach offers high yields and avoids the use of harsh or non-selective reagents that can be problematic in direct oxidation of the corresponding methyl-pyridine.
Synthesis Workflow Overview
The following diagram illustrates the logical flow from the starting carboxylic acid to the final aldehyde product.
Caption: Two-step synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful isolation and characterization of the intermediate alcohol confirms the efficacy of the first step before proceeding to the final oxidation.
Part A: Synthesis of (5-Chloropyridin-2-yl)methanol (Intermediate)
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 5-chloropicolinate (15.7 mmol, 1.0 eq) in methanol (50 mL). Causality: Methyl 5-chloropicolinate is used as it is more readily reduced than the free carboxylic acid. Methanol is an appropriate protic solvent for sodium borohydride reductions.
-
Reduction: Cool the solution to 0 °C using an ice-water bath. Add sodium borohydride (NaBH₄) (47.2 mmol, 3.0 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution. The 3-fold excess of NaBH₄ ensures complete conversion of the ester.
-
Reaction Monitoring & Quenching: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes). Once the starting material is consumed, carefully quench the reaction by slowly adding 1M hydrochloric acid (15 mL) at 0 °C to neutralize excess NaBH₄.
-
Work-up and Isolation: Concentrate the mixture in vacuo to remove most of the methanol. Partition the resulting residue between ethyl acetate (3 x 100 mL) and a saturated aqueous solution of sodium bicarbonate. Causality: The bicarbonate solution neutralizes the acid and ensures the product, a weak base, is in its free form for efficient extraction into the organic layer.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography (eluting with a gradient of 0% to 60% ethyl acetate in hexanes) to yield (5-chloropyridin-2-yl)methanol as an off-white solid (95% yield).[2]
Part B: Synthesis of this compound (Final Product)
-
Reagent Setup: To a 100 mL round-bottom flask, add a solution of (5-chloropyridin-2-yl)methanol (14.6 mmol, 1.0 eq) in dichloromethane (40 mL).
-
Oxidation: Add activated manganese dioxide (MnO₂) (73.0 mmol, 5.0 eq) to the solution. Stir the resulting black suspension vigorously at room temperature. Causality: MnO₂ is a mild and selective oxidizing agent for converting benzylic and allylic alcohols to aldehydes, minimizing the risk of over-oxidation to the carboxylic acid.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite® pad with additional dichloromethane. Causality: Celite filtration is a standard and effective method for removing fine solid precipitates like MnO₂.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel chromatography (eluting with a gradient of 0% to 40% ethyl acetate in hexanes) to afford this compound as a white to pale yellow solid.
Spectroscopic Characterization
Proper characterization is crucial to confirm the identity and purity of the synthesized compound.
| Technique | Expected Observations |
| ¹H NMR | The spectrum will show characteristic signals for the aldehyde proton (singlet, ~10.0 ppm), and three aromatic protons on the pyridine ring, each exhibiting coupling to the others. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine and aldehyde groups. |
| ¹³C NMR | The spectrum will display six distinct carbon signals. The aldehyde carbonyl carbon will appear significantly downfield (~192 ppm). The five carbons of the pyridine ring will appear in the aromatic region, with their chemical shifts determined by the positions of the substituents. |
| Mass Spec. | Electron Impact (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z = 141. A characteristic M+2 peak at m/z = 143 with approximately one-third the intensity of the M⁺ peak will be observed, confirming the presence of a single chlorine atom. Common fragmentation patterns for aldehydes include the loss of a hydrogen radical (M-1) or the formyl group (M-29).[3] |
| FTIR | The infrared spectrum will exhibit a strong, sharp absorption band for the aldehyde C=O stretch, typically in the range of 1700-1720 cm⁻¹. C-H stretching of the aldehyde proton may be visible around 2820 cm⁻¹ and 2720 cm⁻¹. Aromatic C=C and C=N stretching bands will appear in the 1400-1600 cm⁻¹ region.[4] |
Applications in Drug Discovery and Medicinal Chemistry
The utility of this compound is best illustrated through its application as a key intermediate in the synthesis of biologically active molecules, particularly in oncology.
Precursor for Kinase Inhibitors (e.g., Sorafenib Analogues)
Sorafenib is a multi-kinase inhibitor approved for the treatment of certain types of kidney and liver cancer.[5] The core structure of Sorafenib features a pyridine-2-carboxamide moiety linked to a phenoxy aniline group. This compound serves as an excellent starting point for generating analogues of such drugs. The aldehyde can be converted to a carboxylic acid or an amide, and the chlorine atom can be used for coupling reactions to introduce various substituted aryl groups.
The diagram below outlines a generalized workflow for synthesizing a Sorafenib-like scaffold starting from this compound.
Caption: Synthetic pathway to Sorafenib analogues.
Synthesis of Scaffolds for Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[6][7] The 2-anilinopyrimidine scaffold is a common feature in many CDK inhibitors. This compound can be used to construct heterocyclic systems that mimic or are bioisosteres of these scaffolds. For instance, the aldehyde can undergo a condensation reaction with an active methylene compound, followed by cyclization to form a substituted pyridine ring, which can then be further elaborated.
Key Experimental Workflow: Knoevenagel Condensation
The Knoevenagel condensation is a powerful C-C bond-forming reaction that utilizes an aldehyde and an active methylene compound.[8][9] This reaction is fundamental for extending the carbon skeleton and introducing further functionality.
Protocol: Knoevenagel Condensation of this compound with Malononitrile
-
Reagent Setup: In a 50 mL flask, dissolve this compound (10 mmol, 1.0 eq) and malononitrile (11 mmol, 1.1 eq) in ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol, 0.01 eq). Causality: Piperidine, a weak base, is sufficient to deprotonate the highly acidic methylene protons of malononitrile, initiating the condensation.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The product often precipitates from the reaction mixture as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in vacuo. The product, (5-chloropyridin-2-ylmethylene)malononitrile, can be used in subsequent steps without further purification.
Safety, Handling, and Storage
As with all pyridine derivatives and aldehydes, proper safety precautions are mandatory.
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is suitable), safety goggles, and a lab coat.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Never pour pyridine-containing compounds down the drain.[10]
Conclusion
This compound is a potent and versatile chemical intermediate whose value in modern drug discovery is clear. Its dual functionality allows for a wide array of chemical transformations, making it an indispensable tool for medicinal chemists synthesizing novel kinase inhibitors and other complex therapeutic agents. The synthetic protocols and application workflows described herein provide a robust framework for the effective and safe utilization of this important building block.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 5-CHLORO-2-(CHLOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of 5-Chloro-2-formylpyridine
An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-formylpyridine
Executive Summary
This compound, also known as 5-chloropicolinaldehyde, is a pivotal heterocyclic building block in the development of novel therapeutic agents and functional materials. Its unique substitution pattern—an electron-withdrawing aldehyde at the 2-position and a halogen at the 5-position—renders it a versatile intermediate for introducing the pyridyl moiety into larger molecular scaffolds. This guide provides a comprehensive overview of the most effective and field-proven synthetic strategies for preparing this compound, tailored for researchers and process chemists in the pharmaceutical and chemical industries. We will delve into the mechanistic underpinnings of key transformations, present detailed experimental protocols, and offer a comparative analysis of the primary synthetic routes to guide methodology selection based on scale, efficiency, and safety considerations.
Introduction: The Strategic Importance of this compound
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs. The specific isomer, this compound (CAS No: 31181-89-2, Molecular Formula: C₆H₄ClNO, Molecular Weight: 141.56 g/mol ), serves as a critical precursor for compounds where the pyridine nitrogen can act as a hydrogen bond acceptor or a coordination site, the aldehyde can be elaborated into various functional groups, and the chlorine atom provides a handle for cross-coupling reactions.[1][2][3] Its utility is demonstrated in the synthesis of kinase inhibitors, agrochemicals, and ligands for catalysis.[4] Understanding the nuances of its synthesis is therefore crucial for enabling discovery and development programs.
Physical and Chemical Properties:
-
Appearance: White to yellow or orange crystalline solid[5]
-
Melting Point: 66-68 °C[5]
-
Boiling Point: 208 °C[5]
-
Solubility: Soluble in methanol and other common organic solvents[5]
This guide will focus on three primary, validated synthetic approaches, providing the necessary detail for practical implementation and optimization.
Core Synthetic Strategies: A Mechanistic Perspective
The can be approached from several distinct starting materials. The choice of route often depends on the availability of precursors, desired scale, and tolerance for specific reagents. We will explore the most robust and widely adopted methods.
Method A: Selective Oxidation of 2-Chloro-5-methylpyridine
The most direct and frequently employed route is the selective oxidation of the methyl group of 2-Chloro-5-methylpyridine. The primary challenge lies in achieving partial oxidation to the aldehyde without over-oxidation to the corresponding carboxylic acid.
Causality Behind Reagent Choice: The selection of the oxidizing agent is paramount. Strong oxidants like potassium permanganate (KMnO₄) can be effective but often require carefully controlled conditions to avoid forming 2-chloropyridine-5-carboxylic acid.[6] Selenium dioxide (SeO₂) is a classic and highly effective reagent for the selective oxidation of activated methyl groups, such as those adjacent to a pyridine ring, and is a preferred method for this transformation.[4]
The mechanism of SeO₂ oxidation involves an ene reaction followed by a[7][8]-sigmatropic rearrangement, which ultimately leads to the aldehyde upon hydrolysis. This process is highly reliable for achieving the desired aldehyde functionality.
Method B: Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[9][10] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[11]
Mechanistic Insight: The reaction of DMF and POCl₃ forms a highly electrophilic chloroiminium ion (the Vilsmeier reagent). This electrophile then attacks an activated aromatic ring. While 2-chloropyridine itself is electron-deficient and generally not a suitable substrate, the reaction can be applied to more complex precursors that cyclize to form the desired product. For instance, reacting certain cyanoolefins with the Vilsmeier reagent can lead to the formation of 2-halogenopyridinealdehydes in a one-pot process.[12] This approach offers an elegant convergence to the target structure from acyclic precursors.
Method C: Reduction-Oxidation Sequence from 2-Chloropyridine-5-carboxylate
An alternative two-step strategy begins with a pyridine ring already functionalized at the 5-position with a chlorine and at the 2-position with an ester, such as methyl or ethyl 2-chloropyridine-5-carboxylate.[13]
-
Reduction to Alcohol: The ester is first reduced to the corresponding primary alcohol, (5-chloropyridin-2-yl)methanol. This is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) under strictly anhydrous conditions.
-
Oxidation to Aldehyde: The resulting alcohol is then oxidized to the target aldehyde. A key consideration here is the use of a mild oxidizing agent to prevent over-oxidation. Manganese dioxide (MnO₂) is an excellent choice for this step, as it selectively oxidizes allylic and benzylic-type alcohols.
This sequence is highly reliable and provides a high degree of control over the final oxidation state.
Comparative Analysis of Synthetic Routes
The optimal synthetic route depends heavily on project-specific goals, including scale, cost, and available equipment.
| Parameter | Method A: Oxidation | Method B: Vilsmeier-Haack | Method C: Reduction-Oxidation |
| Starting Material | 2-Chloro-5-methylpyridine | Acyclic cyanoolefins, etc. | 2-Chloropyridine-5-carboxylate |
| Number of Steps | 1 | 1 (from specific precursors) | 2 |
| Typical Yield | Moderate to Good | Moderate | Good to Excellent |
| Scalability | Good | Moderate (can be exothermic) | Excellent |
| Key Reagents | SeO₂, KMnO₄ | DMF, POCl₃ | LiAlH₄, MnO₂ |
| Safety/Toxicity | High (SeO₂ is highly toxic) | Moderate (POCl₃ is corrosive) | High (LiAlH₄ is pyrophoric) |
| Advantages | Direct, atom-economical | Convergent, builds complexity | High control, reliable |
| Disadvantages | Toxic reagents, risk of over-oxidation | Substrate scope can be limited | Two distinct steps, pyrophoric reagent |
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, incorporating best practices for safety and reproducibility.
Protocol 1: Synthesis via Oxidation of 2-Chloro-5-methylpyridine with SeO₂
This protocol is adapted from established procedures for the oxidation of activated methyl groups.[4]
Step-by-Step Methodology:
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Charging Reagents: To the flask, add 2-chloro-5-methylpyridine (1.0 eq) and a suitable solvent such as dioxane or a xylene/water mixture.
-
Addition of Oxidant: Add selenium dioxide (1.1 eq) to the mixture. Caution: Selenium dioxide is highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE).
-
Reaction: Heat the mixture to reflux (typically 100-140 °C, depending on the solvent) and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated black selenium metal.
-
Extraction: Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or by recrystallization to afford pure this compound.
Protocol 2: Synthesis via Reduction-Oxidation from an Ester Precursor
This protocol is a reliable two-step sequence.[13]
Step 2a: Reduction of Methyl 2-Chloropyridine-5-carboxylate
-
Setup: Under an inert atmosphere (nitrogen or argon), equip a dry, three-necked flask with a dropping funnel, a thermometer, and a magnetic stirrer.
-
Reagent Preparation: Suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) and cool the slurry to 0 °C in an ice bath. Caution: LiAlH₄ reacts violently with water.
-
Substrate Addition: Dissolve methyl 2-chloropyridine-5-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ slurry, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).
-
Quenching: Carefully quench the reaction by slowly adding water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Caution: Quenching is highly exothermic and generates hydrogen gas.
-
Isolation: Filter the resulting solids and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate to yield crude (5-chloropyridin-2-yl)methanol, which can often be used in the next step without further purification.
Step 2b: Oxidation to this compound
-
Setup: To a round-bottom flask, add the crude (5-chloropyridin-2-yl)methanol from the previous step and a solvent such as dichloromethane or chloroform.
-
Oxidant Addition: Add activated manganese dioxide (MnO₂, 5-10 eq by weight) in portions.
-
Reaction: Stir the suspension vigorously at room temperature for 12-48 hours. The reaction progress can be monitored by TLC.
-
Workup: Upon completion, filter the mixture through a pad of Celite® to remove the MnO₂ solids, washing the pad with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting solid by flash chromatography or recrystallization to yield the final product.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic strategies discussed.
Caption: Overview of primary synthetic routes to this compound.
Caption: Generalized mechanism of the Vilsmeier-Haack formylation reaction.
Conclusion
The is a well-established process with several viable and robust routes. The direct oxidation of 2-chloro-5-methylpyridine offers the most straightforward path, though it necessitates handling highly toxic selenium reagents. For greater control and scalability, the two-step reduction-oxidation sequence starting from the corresponding carboxylate ester is a superior choice, despite requiring the management of pyrophoric LiAlH₄. Finally, Vilsmeier-Haack type reactions present innovative, convergent strategies that may be advantageous depending on the availability of specific acyclic precursors. The selection of an optimal method requires a careful evaluation of scale, safety protocols, reagent cost, and environmental impact, enabling researchers and drug development professionals to efficiently access this invaluable chemical intermediate.
References
- 1. 5-Chloropyridine-2-carboxaldehyde | C6H4ClNO | CID 10103267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 31181-89-2 [amp.chemicalbook.com]
- 6. CN112358442B - Preparation method of 2-fluoro-5-formyl chloropyridine - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US5229519A - Process for preparing 2-halo-5-halomethylpyridines - Google Patents [patents.google.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. ijpcbs.com [ijpcbs.com]
- 12. US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes - Google Patents [patents.google.com]
- 13. nbinno.com [nbinno.com]
An In-Depth Technical Guide to 5-Chloro-2-formylpyridine: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-formylpyridine is a pivotal heterocyclic building block in medicinal chemistry, prized for its versatile reactivity and its presence in a variety of biologically active molecules. This guide provides a comprehensive overview of its synthesis, key chemical transformations, and significant applications, particularly in the realm of drug development. By delving into the causality behind experimental choices and providing detailed protocols, this document serves as a practical resource for researchers aiming to leverage the unique properties of this compound in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
Halogenated pyridines are a cornerstone of modern medicinal chemistry, with the strategic incorporation of chlorine atoms often leading to enhanced metabolic stability, improved binding affinity, and modulated pharmacokinetic profiles. This compound, a bifunctional molecule featuring both a reactive aldehyde group and a strategically positioned chlorine atom on the pyridine ring, has emerged as a particularly valuable intermediate. Its utility stems from the orthogonal reactivity of its functional groups, allowing for sequential and site-selective modifications. This dual functionality makes it an ideal scaffold for the construction of complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. Pyridine derivatives, in general, are integral components of numerous FDA-approved drugs, highlighting the significance of this heterocyclic core in drug design.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Reference |
| Molecular Formula | C₆H₄ClNO | [1] |
| Molecular Weight | 141.55 g/mol | [1] |
| Appearance | White to yellow or orange powder/crystal | |
| Melting Point | 66-68 °C | |
| Boiling Point | 208 °C | |
| Density | 1.332 g/cm³ | |
| Flash Point | 79 °C | |
| Solubility | Soluble in methanol |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): While a publicly available, verified spectrum is not readily accessible, the expected proton NMR spectrum would exhibit three aromatic protons with distinct chemical shifts and coupling constants characteristic of a 2,5-disubstituted pyridine ring, along with a singlet for the aldehydic proton, typically in the range of 9-10 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms of the molecule. The carbonyl carbon of the aldehyde group would appear significantly downfield (typically 190-200 ppm). The five aromatic carbons would have chemical shifts influenced by the nitrogen atom and the chlorine substituent.[2][3][4]
-
IR (Infrared) Spectroscopy: The IR spectrum of this compound would be characterized by a strong carbonyl (C=O) stretching vibration around 1700-1730 cm⁻¹. Other key absorptions would include C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the aldehyde C-H bond (two weak bands around 2720 and 2820 cm⁻¹), as well as C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.[5][6]
-
MS (Mass Spectrometry): The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 141 and an M+2 peak at m/z 143 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom. Common fragmentation patterns would involve the loss of the formyl group (CHO, 29 amu) or a chlorine atom (Cl, 35/37 amu).[7][8]
Synthesis of this compound: A Practical Guide
Several synthetic routes to this compound have been reported, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction.
Oxidation of 2-Chloro-5-methylpyridine
A common and direct approach involves the oxidation of the readily available 2-chloro-5-methylpyridine. Selenium dioxide (SeO₂) is a frequently employed oxidizing agent for the conversion of benzylic and allylic methyl groups to aldehydes, a transformation known as the Riley oxidation.[9]
Caption: Oxidation of 2-chloro-5-methylpyridine to this compound.
Experimental Protocol: Riley Oxidation of 2-Chloro-5-methylpyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-methylpyridine (1 equivalent) in 1,4-dioxane.
-
Addition of Oxidant: Add selenium dioxide (1.1 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Causality: Dioxane is a common solvent for Riley oxidations as it is relatively inert and has a suitable boiling point. The slight excess of selenium dioxide ensures complete conversion of the starting material. The filtration step is crucial to remove the precipitated elemental selenium.
From 5-Chloropyridine-2-carboxylic Acid
Another viable synthetic route involves the reduction of a 5-chloropyridine-2-carboxylic acid derivative. The carboxylic acid can be converted to an ester or an acid chloride, which is then reduced to the aldehyde using a suitable reducing agent like Diisobutylaluminium hydride (DIBAL-H).
Caption: Synthesis via reduction of a 5-chloropyridine-2-carboxylic acid derivative.
Experimental Protocol: Reduction of Ethyl 5-chloropyridine-2-carboxylate
-
Esterification: Convert 5-chloropyridine-2-carboxylic acid to its ethyl ester by refluxing in ethanol with a catalytic amount of sulfuric acid.
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the ethyl 5-chloropyridine-2-carboxylate (1 equivalent) in anhydrous toluene.
-
Reduction: Cool the solution to -78 °C (dry ice/acetone bath) and add a solution of DIBAL-H (1.1 equivalents) in toluene dropwise, maintaining the temperature below -70 °C.
-
Quenching: After the addition is complete, stir the reaction mixture at -78 °C for an additional hour. Quench the reaction by the slow addition of methanol, followed by water.
-
Work-up and Purification: Allow the mixture to warm to room temperature and filter through a pad of celite. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield this compound.
Causality: The low temperature is critical to prevent over-reduction of the aldehyde to the corresponding alcohol. DIBAL-H is a powerful yet selective reducing agent for this transformation at low temperatures.
Key Reactivity of this compound
The aldehyde functionality of this compound is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, making it a valuable precursor for a diverse range of molecular scaffolds.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. In the case of this compound, this reaction allows for the introduction of a vinyl group at the 2-position of the pyridine ring.
Caption: General scheme of the Wittig reaction with this compound.
Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide
-
Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium or potassium tert-butoxide dropwise to generate the ylide (a bright yellow color is typically observed).
-
Reaction with Aldehyde: Stir the ylide solution at 0 °C for 30 minutes, then add a solution of this compound (1 equivalent) in anhydrous THF dropwise.
-
Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC). Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford the corresponding 2-vinyl-5-chloropyridine.[10]
Causality: The strong base is required to deprotonate the phosphonium salt to form the nucleophilic ylide. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. This reaction is particularly useful for the synthesis of α,β-unsaturated compounds.[11]
Caption: Knoevenagel condensation of this compound.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The product often precipitates out of the solution.
-
Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the 2-(5-chloropyridin-2-yl)methylene)malononitrile.[12][13]
Causality: The weak base is sufficient to deprotonate the active methylene compound, generating a nucleophile that attacks the aldehyde. The subsequent dehydration is often spontaneous and drives the reaction to completion.
Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. It involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine.
Caption: Reductive amination of this compound.
Experimental Protocol: Reductive Amination with Benzylamine
-
Reaction Setup: In a flask, dissolve this compound (1 equivalent) and benzylamine (1.1 equivalents) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.
-
Reducing Agent Addition: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the N-((5-chloropyridin-2-yl)methyl)benzylamine.
Causality: Sodium triacetoxyborohydride is a preferred reducing agent for reductive aminations as it is mild enough to not reduce the starting aldehyde but is effective in reducing the intermediate iminium ion.
Applications in Drug Discovery and Medicinal Chemistry
The 5-chloro-2-substituted pyridine motif is a privileged scaffold in medicinal chemistry, appearing in a number of small molecule kinase inhibitors and other therapeutic agents.
Kinase Inhibitors
Antiviral and Antimicrobial Agents
Schiff bases derived from pyridine aldehydes have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[19][20][21] The imine linkage in Schiff bases is often crucial for their biological activity. This compound serves as a key starting material for the synthesis of a library of Schiff bases for screening against various pathogens.[22][23][24][25]
Safety and Handling
This compound is an irritant and may cause skin and serious eye irritation. It is harmful if swallowed and may cause respiratory irritation. Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for researchers aiming to exploit its full potential in the development of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the strategic use of such well-defined and reactive intermediates will undoubtedly play an increasingly important role in the future of drug discovery.
References
- 1. 5-Chloropyridine-2-carboxaldehyde | C6H4ClNO | CID 10103267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. sciepub.com [sciepub.com]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. asianpubs.org [asianpubs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and antiviral activity of the carbocyclic analogues of (E)-5-(2-halovinyl)-2'-deoxyuridines and (E)-5-(2-halovinyl)-2'-deoxycytidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of 5-Chloro-2-formylpyridine
An In-Depth Technical Guide to the Solubility of 5-Chloro-2-formylpyridine for Pharmaceutical Research and Development
Abstract
This compound is a pivotal heterocyclic building block in the synthesis of pharmaceutically active compounds. Its utility in drug discovery is significant, yet its efficacy in synthetic and physiological systems is fundamentally governed by its solubility. Low aqueous solubility can impede in-vitro assay reliability and lead to poor bioavailability, presenting considerable challenges during drug development.[1][2] This technical guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive examination of the . We delve into its physicochemical properties, analyze the structural features influencing its solubility, and present a detailed, field-proven protocol for its experimental determination. Furthermore, this guide explores the critical effects of solvent polarity, pH, and temperature on its solubility, offering actionable insights for reaction optimization, purification, and formulation development.
Introduction to this compound
Chemical Structure and Physicochemical Properties
This compound, also known as 5-Chloropyridine-2-carboxaldehyde, is a substituted pyridine derivative. Its structure features a pyridine ring substituted with a chlorine atom at the 5-position and a formyl (aldehyde) group at the 2-position. This unique arrangement of functional groups dictates its chemical reactivity and physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄ClNO | [3],[4],[5] |
| Molecular Weight | 141.56 g/mol | [3],[4],[5] |
| Appearance | White to yellow or orange powder/crystal | [6],[7] |
| Melting Point | 66-68 °C | [7],[8] |
| Boiling Point | ~208 °C | [7],[8] |
| CAS Number | 31181-89-2 | [3],[5] |
Significance in Medicinal Chemistry
The incorporation of a chlorine atom into drug candidates is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[9] The pyridine scaffold itself is a prevalent feature in numerous approved drugs.[10] Consequently, this compound serves as a valuable intermediate for synthesizing a wide range of complex molecules with potential therapeutic applications, including antimicrobial and anti-malarial agents.[11]
The Critical Role of Solubility in Drug Development
Solubility is a critical physical property that influences a drug's journey from the lab to the clinic.[12] Low solubility can result in:
-
Unreliable in-vitro testing: Precipitated compounds in biological assays can lead to inconsistent and misleading results.[1][2]
-
Poor bioavailability: A drug must dissolve to be absorbed into the bloodstream.
-
Formulation challenges: Developing a stable and effective dosage form for an insoluble compound is complex and costly.
Therefore, a thorough understanding and accurate measurement of the solubility of key intermediates like this compound are essential for successful drug development.[1]
Qualitative and Predicted Solubility Profile
Analysis of Molecular Structure
-
Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and possesses a lone pair of electrons, making the molecule polar and capable of acting as a hydrogen bond acceptor.[16]
-
Formyl Group: The aldehyde group (-CHO) is highly polar and can also participate in hydrogen bonding as an acceptor.
-
Chloro Group: The chlorine atom is electronegative, contributing to the molecule's overall polarity.
The combination of these features results in a moderately polar molecule. It is expected to be more soluble in polar solvents than in non-polar hydrocarbon solvents. One supplier notes its solubility in methanol.[6][7]
Table 2: Predicted Solubility of this compound in Common Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the solvent. Known to be soluble in Methanol.[6][7] |
| Polar Aprotic | DMSO, Acetonitrile, Acetone | Moderate to High | Favorable dipole-dipole interactions. |
| Non-Polar | Hexane, Toluene | Low to Insoluble | Mismatch in polarity ("like dissolves like" principle).[15] |
| Chlorinated | Dichloromethane (DCM) | High | Structural similarity and favorable dispersion forces. DCM is a common solvent for reactions involving pyridine derivatives.[17] |
Experimental Determination of Thermodynamic Solubility
To obtain precise, quantitative data, experimental measurement is required. The shake-flask method is universally regarded as the 'gold standard' for determining thermodynamic (or equilibrium) solubility due to its reliability.[18][19]
Principle: The Shake-Flask Method
This method involves adding an excess amount of the solid compound to a specific solvent and agitating the mixture for an extended period. This allows the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. After separating the undissolved solid, the concentration of the compound in the resulting saturated solution is measured, which defines its solubility.[18]
Detailed Step-by-Step Protocol
This protocol is designed to be a self-validating system for determining the thermodynamic .
Materials and Reagents:
-
This compound (solid, high purity)
-
Selected solvents (e.g., Water, pH 7.4 PBS, Ethanol, Acetonitrile, Dichloromethane)
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatic shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or HPLC system
Methodology:
-
Preparation: Add an excess of solid this compound to a glass vial (e.g., 5-10 mg). The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[18]
-
Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 2 mL) to the vial.
-
Equilibration (Causality Check): Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate vigorously for at least 24-48 hours. This extended incubation is critical to ensure the system reaches true thermodynamic equilibrium, as shorter times may only yield kinetic solubility values, which can overestimate the true solubility.[2]
-
Phase Separation (Validation Step):
-
Allow the vials to rest at the set temperature for 1-2 hours to let the solid settle.[18]
-
To remove undissolved solid, centrifuge the samples at high speed.
-
Carefully withdraw a known volume of the supernatant using a pipette and filter it through a solvent-compatible syringe filter. This dual separation process (centrifugation followed by filtration) is crucial to ensure no solid particulates are carried over, which would artificially inflate the measured concentration.
-
-
Sample Preparation for Analysis: Accurately dilute the clear, filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Concentration Analysis:
-
UV-Vis Spectroscopy: Determine the wavelength of maximum absorbance (λ_max) for this compound. Prepare a calibration curve using standard solutions of known concentrations. Measure the absorbance of the diluted sample and calculate the concentration using the calibration curve.[20][21]
-
HPLC: Develop a suitable HPLC method (column, mobile phase, flow rate). Prepare a calibration curve by injecting standard solutions of known concentrations. Inject the diluted sample and determine its concentration based on the peak area. HPLC is generally more sensitive and specific than UV-Vis.[22]
-
-
Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Report the results in units such as mg/mL or µg/mL.
Workflow Visualization
Caption: Figure 1: Shake-Flask Solubility Determination Workflow.
Factors Influencing the Solubility of this compound
The Effect of Solvent Polarity
As predicted, the solubility of this moderately polar compound is highly dependent on the polarity of the solvent. It will dissolve best in solvents with similar polarity, such as alcohols (methanol, ethanol) and polar aprotic solvents (DMSO, acetonitrile), where favorable dipole-dipole interactions can be established.[15] Conversely, it will exhibit poor solubility in non-polar solvents like hexane, where the strong solute-solute interactions are not overcome by weak solute-solvent interactions.
The Critical Influence of pH
For ionizable compounds, pH is one of the most powerful tools for manipulating aqueous solubility.[23] The nitrogen atom in the pyridine ring of this compound is weakly basic (pKa of the conjugate acid, pyridinium, is ~5.2).[24]
-
In Acidic Solutions (Low pH): At a pH below its pKa, the nitrogen atom will become protonated, forming a positively charged pyridinium salt. This ionic species is significantly more polar than the neutral molecule and will exhibit dramatically increased solubility in aqueous media.[25][26]
-
In Neutral or Basic Solutions (High pH): At a pH well above its pKa, the compound will exist predominantly in its neutral, less polar form. In this state, its aqueous solubility will be much lower and governed by its intrinsic solubility (S₀).
This pH-dependent behavior is a cornerstone of formulation science, allowing for the creation of injectable or oral solutions by adjusting the pH of the vehicle.
Conceptual Diagram of pH-Dependent Solubility
Caption: Figure 2: pH Effect on this compound Solubility.
The Effect of Temperature
For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic. Therefore, an increase in temperature will typically increase the .[15] This relationship is important to consider during synthesis and recrystallization, where heating can be used to dissolve the compound, and subsequent cooling can be used to induce crystallization for purification.
Practical Applications and Considerations
-
Synthesis and Purification: Dichloromethane is a suitable solvent for running reactions involving this compound.[17] For purification by recrystallization, a mixed solvent system (e.g., ethanol/water) could be effective, where the compound is dissolved in the "good" solvent (ethanol) at an elevated temperature, and the "poor" solvent (water) is added to induce precipitation upon cooling.
-
Formulation Development: The pronounced effect of pH on aqueous solubility is the most critical factor for formulation. To create an aqueous formulation for preclinical studies, dissolving this compound in an acidic buffer (pH < 4) to form the soluble pyridinium salt would be a primary strategy.
-
Handling and Storage: According to safety data, this compound should be stored in a cool, dry, well-ventilated place in a tightly sealed container.[7][27] Standard personal protective equipment, including gloves and eye protection, should be worn during handling.[28]
Conclusion
While specific quantitative solubility data for this compound remains sparse in the literature, a comprehensive understanding of its molecular structure allows for strong qualitative predictions. Its character as a moderately polar, weakly basic compound makes its solubility highly dependent on the chosen solvent system and, most critically, on the pH of aqueous media. For drug development professionals, the ability to dramatically enhance aqueous solubility by lowering the pH is a powerful tool for formulation. The robust shake-flask method detailed herein provides a reliable framework for researchers to generate the precise, quantitative data needed to guide synthesis, purification, and formulation efforts, ultimately enabling the successful advancement of new therapeutic candidates.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. This compound | 31181-89-2 | INDOFINE Chemical Company [indofinechemical.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5-Chloropyridine-2-carboxaldehyde | C6H4ClNO | CID 10103267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound manufacturers and suppliers in india [chemicalbook.com]
- 7. This compound | 31181-89-2 [amp.chemicalbook.com]
- 8. chemwhat.com [chemwhat.com]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acs.org [acs.org]
- 11. researchgate.net [researchgate.net]
- 12. improvedpharma.com [improvedpharma.com]
- 13. chem.ws [chem.ws]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. uobabylon.edu.iq [uobabylon.edu.iq]
- 24. Pyridine - Wikipedia [en.wikipedia.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 27. assets.thermofisher.cn [assets.thermofisher.cn]
- 28. geneseo.edu [geneseo.edu]
physical and chemical properties of 5-Chloro-2-formylpyridine
An In-Depth Technical Guide to 5-Chloro-2-formylpyridine
Executive Summary
This compound, also known as 5-chloropicolinaldehyde, is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique structure, featuring a pyridine ring substituted with both a reactive aldehyde group and a chlorine atom, offers multiple avenues for synthetic modification. This dual functionality allows for its incorporation into a wide array of complex molecular architectures, making it an indispensable intermediate in the development of novel therapeutic agents. This guide provides a comprehensive overview of its core physical and chemical properties, detailed spectroscopic analysis, validated synthesis protocols, and key applications, offering researchers and drug development professionals a thorough understanding of this versatile compound.
Compound Identification and Structure
Proper identification is the cornerstone of chemical synthesis and analysis. This compound is cataloged under several identifiers, ensuring its unambiguous recognition in global databases.
-
IUPAC Name: 5-chloropyridine-2-carbaldehyde[1]
-
Common Names: this compound, 5-Chloropicolinaldehyde[2], 5-Chloropyridine-2-carboxaldehyde[2]
-
Molecular Weight: 141.56 g/mol [3]
-
Canonical SMILES: C1=CC(=NC=C1C=O)Cl[4]
-
InChI Key: YYLBDBOSXXSZQQ-UHFFFAOYSA-N[1]
The structure consists of a pyridine ring, a six-membered heterocycle containing one nitrogen atom. An aldehyde group (-CHO) is attached at the 2-position, and a chlorine atom (Cl) is at the 5-position. This substitution pattern dictates the molecule's electronic properties and reactivity.
Caption: 2D Structure of this compound.
Physicochemical Properties
The physical properties of a compound are critical for determining appropriate handling, storage, and reaction conditions. This compound is typically a white to off-white solid at room temperature.[5]
| Property | Value | Source(s) |
| Appearance | White crystals / Solid | [5] |
| Molecular Weight | 141.56 g/mol | [3] |
| Melting Point | 208°C | [5] |
| Boiling Point | 369.9°C at 760 mmHg | [5] |
| Density | 1.336 g/cm³ | [5] |
| Flash Point | 177.5°C | [5] |
| Storage Class | 11 (Combustible Solids) |
Spectroscopic Profile: A Structural Confirmation
Spectroscopic analysis is essential for verifying the identity and purity of a chemical compound. While specific spectra for this exact compound are not always publicly available, its structure allows for an expert prediction of its key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring, and one signal for the aldehydic proton.
-
Aldehyde Proton (H-C=O): A singlet, significantly downfield (δ 9.5-10.5 ppm), due to the strong deshielding effect of the carbonyl group.
-
Pyridine Protons: Three signals in the aromatic region (δ 7.5-9.0 ppm). The proton at C6 will likely be the most downfield of the ring protons due to its proximity to the nitrogen and the aldehyde. The protons at C3 and C4 will appear as doublets or doublets of doublets, with coupling constants typical for pyridine systems.
-
-
¹³C NMR: The carbon NMR spectrum should display six signals.
-
Carbonyl Carbon (C=O): The most downfield signal (δ 190-200 ppm).
-
Pyridine Carbons: Five signals in the region of δ 120-160 ppm. The carbon bearing the chlorine (C5) and the carbon attached to the aldehyde (C2) will have their chemical shifts influenced by these substituents.
-
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups present.[6]
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1720 cm⁻¹ . This is a highly characteristic peak for an aromatic aldehyde.[7]
-
C-H Stretch (Aldehyde): Two weaker bands are anticipated around 2820 cm⁻¹ and 2720 cm⁻¹ . The presence of both is a strong indicator of an aldehyde functional group.[7]
-
Aromatic C=C and C=N Stretches: Multiple sharp bands of variable intensity will appear in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.[8]
-
C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between 1000-1100 cm⁻¹ , can be attributed to the C-Cl bond on the aromatic ring.
Mass Spectrometry (MS)
In electron impact (EI) mass spectrometry, this compound will produce a distinct fragmentation pattern.
-
Molecular Ion (M⁺): A prominent peak at m/z 141/143 . The presence of a chlorine atom results in a characteristic M+2 peak (m/z 143) with an intensity approximately one-third that of the molecular ion peak (m/z 141), corresponding to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[9]
-
Key Fragments:
Chemical Properties and Reactivity
The reactivity of this compound is governed by its two primary functional groups: the aldehyde and the chloro-substituted pyridine ring. This dual reactivity makes it a versatile synthetic intermediate.
-
Aldehyde Group Reactivity: The formyl group is an electrophilic center, susceptible to nucleophilic attack. It readily participates in a wide range of classical aldehyde reactions:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH₃CN) to form substituted aminomethylpyridines.
-
Wittig Reaction: Conversion of the aldehyde to an alkene upon reaction with a phosphorus ylide.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (5-chloropicolinic acid) using standard oxidizing agents like potassium permanganate or chromic acid.
-
Reduction: Selective reduction to the corresponding alcohol (5-chloro-2-pyridinemethanol) can be achieved using mild reducing agents like sodium borohydride (NaBH₄).
-
-
Pyridine Ring Reactivity:
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 5-position can be displaced by strong nucleophiles, although this is less facile than for halogens at the 2- or 4-positions.
-
Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form C-C or C-N bonds, further diversifying the molecular scaffold.
-
Coordination Chemistry: The pyridine nitrogen atom acts as a Lewis base and can coordinate to metal centers, enabling its use in the synthesis of metal complexes and catalysts.
-
Caption: Key reactivity pathways for this compound.
Synthesis and Purification
A common and reliable method for the laboratory-scale synthesis of this compound involves the reduction of a corresponding ester, such as ethyl 5-chloropyridine-2-carboxylate.[12] This method is favored for its selectivity and generally good yields.
Experimental Protocol: Synthesis via Ester Reduction
Objective: To synthesize this compound from ethyl 5-chloropyridine-2-carboxylate via reduction with Diisobutylaluminium hydride (DIBAL-H).
Causality: DIBAL-H is a powerful and sterically hindered reducing agent. At low temperatures (e.g., -78°C), it can selectively reduce esters to aldehydes. The reaction is quenched at this stage before further reduction to the alcohol can occur. Dichloromethane is an excellent solvent as it is relatively inert and has a low freezing point.
Caption: Workflow for the synthesis of this compound.
Materials:
-
Ethyl 5-chloropyridine-2-carboxylate
-
Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in toluene
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
Preparation: Dissolve ethyl 5-chloropyridine-2-carboxylate (1.0 eq) in anhydrous dichloromethane in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. It is crucial to maintain this low temperature to prevent over-reduction.
-
Reduction: Slowly add a 1.0 M solution of DIBAL-H in toluene (approx. 2.2 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at -78°C for 20-30 minutes. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at -78°C to neutralize the excess DIBAL-H.
-
Workup: Allow the mixture to warm to room temperature. Add a saturated aqueous solution of NaHCO₃ and stir vigorously until two clear layers form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound. The product identity and purity should be confirmed by NMR and MS analysis.[12]
Applications in Medicinal Chemistry and Drug Discovery
The incorporation of chlorine into drug candidates is a well-established strategy in medicinal chemistry.[13] Chlorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[14] this compound serves as a valuable starting material for synthesizing compounds with potential therapeutic applications.
-
Scaffold for Bioactive Molecules: The 5-chloropyridine moiety is present in numerous biologically active compounds. The aldehyde group provides a convenient handle for elaboration into more complex structures through reactions like reductive amination and condensations.
-
Synthesis of Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core. The reactivity of this compound allows for its use in building libraries of compounds for screening against various kinases.
-
Antimycobacterial Agents: Pyrazine carboxamides, structurally related to pyridine carboxamides, are known for their antimycobacterial activity. The 5-chloro-N-phenylpyrazine-2-carboxamides, for instance, have been synthesized and tested for their efficacy against Mycobacterium tuberculosis.[15] This suggests that analogous pyridine-based structures derived from this compound could be promising leads.
-
Intermediate in Multi-component Reactions: Aldehydes are key components in many multi-component reactions (MCRs), which are powerful tools for rapidly generating molecular diversity in drug discovery.[16] this compound can be employed in MCRs to create complex heterocyclic systems in a single step.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
GHS Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a cool, dry place in a tightly sealed container. It is classified as a combustible solid.
References
- 1. 5-Chloropyridine-2-carboxaldehyde | C6H4ClNO | CID 10103267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Chloropyridine-2-carboxaldehyde (97%) - Amerigo Scientific [amerigoscientific.com]
- 3. scbt.com [scbt.com]
- 4. 5-chloropyridine-2-carboxaldehyde [stenutz.eu]
- 5. Straightforward Synthesis of Halopyridine Aldehydes via Diaminomethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. helios.eie.gr [helios.eie.gr]
- 9. whitman.edu [whitman.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scienceready.com.au [scienceready.com.au]
- 12. This compound | 31181-89-2 [chemicalbook.com]
- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation [mdpi.com]
Chemical Identity and Physicochemical Profile
An In-Depth Technical Guide to the Safe Handling and Management of 5-Chloro-2-formylpyridine
This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound (CAS No: 31181-89-2), a key heterocyclic building block in pharmaceutical and agrochemical research. Developed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven methodologies to ensure safe laboratory operations and mitigate exposure risks.
This compound, also known as 5-chloropyridine-2-carboxaldehyde, is a solid organic compound.[1][2][3] Understanding its physical and chemical properties is the foundation for safe handling, as these characteristics dictate appropriate storage, handling, and emergency response measures.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄ClNO | [1][4][5] |
| Molecular Weight | 141.56 g/mol | [1][5] |
| Appearance | White to yellow or orange powder/crystal | [6] |
| Melting Point | 66-68 °C | [3][6] |
| Boiling Point | 208 °C | [3][6] |
| Flash Point | 79 °C | [3][6] |
| Solubility | Soluble in Methanol | [3][6] |
| Storage Temperature | Room Temperature, sealed in dry, dark place | [3][6] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system. Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is mandatory for its management.
| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 |
| Serious Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | Warning | GHS07 |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | Warning | GHS07 |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | Warning | GHS07 |
Source: Aggregated GHS information provided by companies to ECHA C&L Inventory.[1][3][6]
The causality for these classifications lies in the chemical's reactivity. The aldehyde functional group can react with biological nucleophiles, such as amino acid residues in proteins, leading to irritation and sensitization upon contact with skin or mucous membranes.
The Hierarchy of Controls: A Proactive Safety Framework
To manage the risks associated with this compound, a systematic approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective control measures down to the least.
Caption: Hierarchy of controls applied to this compound.
Engineering Controls and Personal Protective Equipment (PPE)
Based on the hazard profile, specific controls are required to minimize exposure.
Engineering Controls:
-
Primary Handling: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8]
-
Ventilation: The laboratory must be well-ventilated to ensure low background concentrations.[8]
Personal Protective Equipment (PPE): PPE is not a substitute for engineering controls but is essential as the final barrier.
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[9][10] | Protects against dust particles and splashes, preventing serious eye irritation (H319). |
| Hand Protection | Impervious gloves (e.g., Nitrile). | Prevents skin contact, addressing skin irritation (H315) and allergic skin reaction (H317) hazards.[3] Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat.[11] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if work is performed in a fume hood. If engineering controls fail or for large spills, a NIOSH-approved respirator for organic vapors/particulates may be necessary.[7][12] | Prevents respiratory irritation (H335) from inhaled dust. |
Safe Handling and Experimental Protocols
Adherence to standardized protocols is critical for reproducible science and operator safety.
Protocol 1: Safe Weighing and Transfer of Solid this compound
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE (goggles, nitrile gloves, lab coat).
-
Decontaminate the work surface and the analytical balance within the hood.
-
-
Procedure:
-
Place a weigh boat on the balance and tare.
-
Carefully open the container of this compound, avoiding any puff of powder.
-
Using a clean spatula, carefully transfer the desired amount of solid to the weigh boat. Perform this action slowly to minimize dust generation.[8]
-
Securely close the main container immediately after dispensing.
-
Record the weight.
-
-
Transfer:
-
Carefully transfer the weighed solid into the reaction vessel or solvent-containing flask within the fume hood.
-
If adding to a solvent, ensure slow addition to prevent splashing.
-
-
Cleanup:
-
Dispose of the used weigh boat and any contaminated items (e.g., pipette tips) in a designated solid chemical waste container.
-
Wipe the spatula clean.
-
Clean the balance and surrounding work area.
-
Remove gloves and wash hands thoroughly with soap and water.[8]
-
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or release.
First Aid Measures: Immediate and correct first aid can significantly reduce the severity of an injury.
Caption: First aid actions for different exposure routes.
-
Inhalation: Move the person to fresh air. If breathing has stopped or is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[13][14]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with copious amounts of water and soap for at least 15 minutes.[13][15] If skin irritation or a rash occurs, get medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15-20 minutes.[15] Call an ophthalmologist for follow-up.
-
Ingestion: Immediately make the victim drink water (two glasses at most). Do not induce vomiting.[16] Call a physician or poison control center immediately.[12]
Spill and Accidental Release Measures: A prompt and correct response can prevent a small spill from becoming a major incident.
Protocol 2: Small Spill Response (<5g in a Fume Hood)
-
Alert & Evacuate: Alert personnel in the immediate area. Ensure the fume hood continues to operate.
-
Assess: Confirm the spilled material is this compound and the quantity is small.
-
Contain & Clean:
-
Wear appropriate PPE (double gloves, goggles, lab coat).
-
Cover the spill with an inert absorbent material like vermiculite or sand.[17]
-
Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[18] Avoid generating dust.
-
Clean the spill area with a suitable solvent (e.g., methanol, followed by water), transferring all cleaning materials into the waste container.
-
-
Dispose: Dispose of the sealed container according to institutional and local regulations for chemical waste.
-
Report: Report the incident to the laboratory supervisor or safety officer.
For larger spills, evacuate the area, close the doors, and contact the institutional emergency response team immediately.
Firefighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[8][19]
-
Specific Hazards: During a fire, hazardous combustion products may be generated, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[18][19][20]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[18][21][22]
Storage and Disposal
Storage: Proper storage is essential for maintaining chemical integrity and preventing accidental release.
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.[6][8]
-
Store locked up.
-
Protect from light.[6]
Disposal: All waste containing this compound must be treated as hazardous waste.
-
Collect waste in clearly labeled, sealed containers.
-
Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations. Do not let the product enter drains.
References
- 1. 5-Chloropyridine-2-carboxaldehyde | C6H4ClNO | CID 10103267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound | 31181-89-2 [amp.chemicalbook.com]
- 4. This compound | 31181-89-2 | INDOFINE Chemical Company [indofinechemical.com]
- 5. scbt.com [scbt.com]
- 6. This compound manufacturers and suppliers in india [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. trimaco.com [trimaco.com]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 11. dem.ri.gov [dem.ri.gov]
- 12. fishersci.com [fishersci.com]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
- 15. en.hesperian.org [en.hesperian.org]
- 16. First Aid - Chemical Poisoning [moh.gov.sa]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. fishersci.com [fishersci.com]
- 19. assets.thermofisher.com [assets.thermofisher.com]
- 20. cdhfinechemical.com [cdhfinechemical.com]
- 21. cdp.dhs.gov [cdp.dhs.gov]
- 22. REACH, 5., SECTION 5: Firefighting measures :: ReachOnline [reachonline.eu]
An In-depth Technical Guide to the Initial Reactivity of 5-Chloro-2-formylpyridine
Abstract
5-Chloro-2-formylpyridine is a versatile heterocyclic building block of significant interest to the pharmaceutical and materials science sectors.[1][2] Its bifunctional nature, featuring a reactive aldehyde group and a halogenated pyridine ring, allows for sequential and site-selective modifications. This guide provides a comprehensive technical overview of its primary modes of reactivity. We will explore nucleophilic additions to the carbonyl group, with a focus on Schiff base formation, and delve into transformations at the C5-chloro position, specifically palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven experimental protocols to enable effective utilization of this valuable synthetic intermediate.
Introduction: The Strategic Value of this compound
This compound (also known as 5-chloropyridine-2-carboxaldehyde) is a strategically important intermediate in modern organic synthesis. The molecule incorporates two distinct and orthogonally reactive functional groups:
-
An Aldehyde Group at C2: This group is an electrophilic center, susceptible to a wide range of nucleophilic addition reactions.[3][4] It serves as a handle for chain extension, cyclization, and the introduction of diverse functionalities, most notably through the formation of imines (Schiff bases).[5][6]
-
A Chloro Group at C5: The chlorine atom, positioned on an electron-deficient pyridine ring, is an excellent substrate for transition-metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution (SNAr).[7][8] This site allows for the facile construction of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.[1][2]
This dual reactivity allows for a modular approach to library synthesis, where one functional group can be reacted selectively while leaving the other intact for subsequent transformations.
Physicochemical Properties
A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 31181-89-2 | [9][10] |
| Molecular Formula | C₆H₄ClNO | [9][10] |
| Molecular Weight | 141.56 g/mol | [9][10] |
| Appearance | Solid, powder | [9] |
| Melting Point | 61-66 °C | |
| InChI Key | YYLBDBOSXXSZQQ-UHFFFAOYSA-N | [9] |
| SMILES | O=Cc1nccc(Cl)c1 | [9] |
Spectroscopic Characterization (Predicted)
Authenticating the starting material is a critical, self-validating step in any synthetic protocol. While a dedicated experimental spectrum was not available in the searched literature, typical chemical shifts for a molecule with this structure can be predicted based on established principles of NMR spectroscopy.[11][12][13]
-
¹H-NMR (400 MHz, CDCl₃):
-
δ ~9.9-10.1 ppm (s, 1H): The aldehyde proton (-CHO) is highly deshielded.
-
δ ~8.7-8.8 ppm (d, 1H): The proton at C6 (ortho to the ring nitrogen) is deshielded by the nitrogen's inductive effect.
-
δ ~7.9-8.1 ppm (d, 1H): The proton at C3 (ortho to the aldehyde) is deshielded.
-
δ ~7.5-7.6 ppm (dd, 1H): The proton at C4 (between C3 and the chloro-substituted C5).
-
-
¹³C-NMR (100 MHz, CDCl₃):
-
δ ~192-194 ppm: Aldehyde carbonyl carbon.
-
δ ~152-155 ppm: C2 carbon attached to the aldehyde.
-
δ ~150-152 ppm: C6 carbon.
-
δ ~138-140 ppm: C4 carbon.
-
δ ~135-137 ppm: C5 carbon bearing the chlorine.
-
δ ~122-124 ppm: C3 carbon.
-
Reactivity Profile I: The Aldehyde Functionality
The carbonyl carbon of the formyl group is sp²-hybridized and highly electrophilic due to the polarization of the C=O double bond. This makes it a prime target for nucleophilic attack, leading to a tetrahedral intermediate that can then be protonated to form an alcohol or undergo further reaction.[3][14]
Diagram 1: General Nucleophilic Addition at the Carbonyl
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleophilic addition - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. chemijournal.com [chemijournal.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. 5-Chloropyridine-2-carboxaldehyde 31181-89-2 [sigmaaldrich.com]
- 10. scbt.com [scbt.com]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. Khan Academy [khanacademy.org]
Methodological & Application
Application Notes and Protocols: 5-Chloro-2-formylpyridine in Medicinal Chemistry
Introduction: A Versatile Scaffold for Modern Drug Discovery
The pyridine ring is a cornerstone of medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and potential for diverse functionalization make it a privileged scaffold in the design of bioactive molecules targeting a vast range of enzymes and receptors.[3][4]
Within this important class of heterocycles, 5-Chloro-2-formylpyridine stands out as a particularly valuable and versatile building block for drug discovery professionals. It is a bifunctional reagent featuring two key reactive sites: a highly reactive formyl (aldehyde) group at the 2-position and a chlorine atom at the 5-position. This arrangement provides a powerful platform for combinatorial library synthesis and targeted drug design.
The aldehyde group serves as a primary handle for introducing molecular diversity, most commonly through reductive amination, allowing for the facile connection of various amine-containing fragments. The chloro-substituent, meanwhile, electronically modifies the pyridine ring and presents an additional site for late-stage functionalization via cross-coupling or nucleophilic substitution reactions. These features have made this compound a sought-after intermediate in the synthesis of targeted therapies, particularly in the realm of kinase inhibitors.[5][6][7]
Caption: Structure and key reactive sites of this compound.
Physicochemical Properties and Handling
Proper handling and storage are critical for maintaining the integrity of this compound. The aldehyde functionality can be susceptible to oxidation over time.
| Property | Value | Source |
| CAS Number | 31181-89-2 | [8][9] |
| Molecular Formula | C₆H₄ClNO | [8][9] |
| Molecular Weight | 141.55 g/mol | [8] |
| Appearance | Off-white to yellow solid | - |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, THF | - |
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.
-
Keep the container tightly sealed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the aldehyde.
-
Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a certified chemical fume hood.
Core Reactivity and Synthetic Strategy
The utility of this compound stems from its predictable and versatile reactivity, allowing for controlled, stepwise elaboration of complex molecular architectures.
Caption: Key reaction pathways for this compound in drug discovery.
Reactions at the Aldehyde Group
The aldehyde is the primary site for introducing diversity.
-
Reductive Amination: This is the most prevalent application in medicinal chemistry. The reaction proceeds via the formation of an intermediate iminium ion (from a primary or secondary amine), which is then reduced in situ by a mild hydride reagent. This reaction is robust, high-yielding, and tolerant of a wide range of functional groups, making it ideal for building libraries of drug-like molecules.
-
Causality of Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. Its mild nature prevents the reduction of the starting aldehyde, and it is selective for the protonated iminium ion over other carbonyls. This selectivity is crucial for clean, one-pot reactions.
-
-
Covalent Inhibition: Aldehydes can act as electrophilic "warheads" to form covalent bonds with nucleophilic amino acid residues in a protein's binding site, such as lysine.[10] This can lead to irreversible or slowly reversible inhibition, offering a potential strategy for enhancing potency and duration of action.[10]
Reactions at the C5-Chloro Position
The chlorine atom provides an orthogonal site for scaffold modification.
-
Palladium-Catalyzed Cross-Coupling: The C-Cl bond can participate in a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of aryl, heteroaryl, alkyl, or amine substituents at the 5-position, enabling fine-tuning of a compound's steric and electronic properties to optimize target binding and pharmacokinetic profiles.
-
Nucleophilic Aromatic Substitution (SₙAr): While less reactive than in more electron-deficient systems, the chlorine can be displaced by strong nucleophiles like thiolates under thermal conditions.[11] This provides a route to introduce sulfur-linked side chains.
Application Focus: Workflow for Kinase Inhibitor Synthesis
Pyridine-based scaffolds are frequently employed as "hinge-binders" in kinase inhibitors, forming critical hydrogen bonds with the backbone of the kinase hinge region. This compound provides an excellent starting point for creating such inhibitors.
A typical workflow involves using reductive amination to connect the pyridine headgroup to a core fragment bearing a primary or secondary amine. The chlorine at the C5 position can then be used to project a vector into a nearby pocket of the ATP-binding site, often modified via a Suzuki coupling.
Caption: General workflow for synthesizing kinase inhibitors.
Detailed Experimental Protocols
Protocol 1: General Procedure for One-Pot Reductive Amination
This protocol describes the reaction of this compound with a generic primary amine to form a secondary amine linkage, a key step in fragment-based drug discovery.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, 0.1 eq)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a dry, round-bottom flask under an argon or nitrogen atmosphere, add this compound (e.g., 141.5 mg, 1.0 mmol).
-
Solvent Addition: Dissolve the starting material in anhydrous DCE (e.g., 10 mL).
-
Amine Addition: Add the desired amine (1.1 mmol, 1.1 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free base.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Expert Insight: For less reactive amines, adding a catalytic amount of acetic acid can accelerate the formation of the iminium ion intermediate, which is the species reduced by the hydride.
-
-
Reductant Addition: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes.
-
Causality: Portion-wise addition helps to control any initial exotherm or gas evolution.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Workup - Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL). Stir for 15 minutes until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x 15 mL).
-
Workup - Washing: Combine the organic layers and wash with brine (20 mL).
-
Workup - Drying: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Self-Validating System:
-
TLC: The product should have a different Rƒ value than the starting materials. The product amine is typically more polar than the starting aldehyde.
-
LC-MS: The appearance of a new peak with the correct mass-to-charge ratio ([M+H]⁺) for the desired product confirms its formation.
-
¹H NMR: Successful reaction is confirmed by the disappearance of the aldehyde proton signal (around δ 10 ppm) and the appearance of a new singlet or triplet for the benzylic CH₂ group (typically δ 3.8-4.5 ppm).
Protocol 2: Synthesis of a Schiff Base (Imine) Intermediate
In some synthetic strategies, the imine itself is a stable, isolable intermediate.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., aniline or benzylamine) (1.0 eq)
-
Anhydrous Toluene or Ethanol
-
Molecular Sieves (4Å) or a Dean-Stark apparatus
Step-by-Step Methodology:
-
Reaction Setup: Combine this compound (141.5 mg, 1.0 mmol) and the primary amine (1.0 mmol) in a round-bottom flask.
-
Solvent and Dehydration: Add anhydrous toluene (15 mL) and a Dean-Stark trap, or add anhydrous ethanol (15 mL) and activated 4Å molecular sieves.
-
Expert Insight: The formation of an imine is a condensation reaction that liberates water. Removing this water, either azeotropically with a Dean-Stark trap or by sequestration with molecular sieves, drives the equilibrium towards the product, ensuring a high yield.[12]
-
-
Heating: Heat the mixture to reflux (for toluene) or stir at room temperature to 60°C (for ethanol) for 2-16 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.
-
Workup: Cool the reaction mixture to room temperature. If using molecular sieves, filter them off and wash with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude imine is often pure enough for the next step or can be purified by crystallization or silica gel chromatography.
Self-Validating System:
-
¹H NMR: The key confirmation is the disappearance of the aldehyde proton (δ ~10 ppm) and the amine N-H protons, and the appearance of a new singlet for the imine proton (-N=CH-) typically in the range of δ 8.0-8.8 ppm.[12]
-
IR Spectroscopy: Look for the disappearance of the C=O stretch of the aldehyde (~1700 cm⁻¹) and the appearance of a C=N stretch (~1640-1690 cm⁻¹).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction (Protocol 1) | 1. Inactive reducing agent (hydrolyzed). 2. Amine is of low quality or is used as a salt without base. 3. Sterically hindered amine. | 1. Use a fresh bottle of NaBH(OAc)₃. 2. Use pure amine; if using a salt, add 1.1 eq of TEA or DIPEA. 3. Increase reaction temperature to 40-50°C and prolong reaction time. |
| Incomplete Reaction | Insufficient reducing agent or reaction time. | Add another portion of NaBH(OAc)₃ (0.5 eq) and allow to stir for another 12-24 hours. |
| Side Product Formation | 1. Reduction of aldehyde to alcohol. 2. Dimerization or polymerization. | 1. Use a more selective reductant like NaBH(OAc)₃. If using NaBH₄, add it at 0°C after imine formation is complete. 2. Ensure slow addition of reagents and maintain proper stoichiometry. |
Conclusion
This compound is a high-value synthetic intermediate that offers medicinal chemists a reliable and flexible entry point for the synthesis of complex molecules. Its dual reactivity allows for the systematic exploration of chemical space through robust reactions like reductive amination and palladium-catalyzed cross-coupling. The protocols and strategic insights provided herein demonstrate its power, particularly in the rapid generation of compound libraries for hit-to-lead campaigns and the rational design of targeted therapeutics like kinase inhibitors. A thorough understanding of its reactivity is essential for any researcher aiming to leverage this powerful building block in drug discovery.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold | Semantic Scholar [semanticscholar.org]
- 5. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Chloropyridine-2-carboxaldehyde | C6H4ClNO | CID 10103267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction Mechanisms Involving 5-Chloro-2-formylpyridine
Introduction: The Strategic Importance of 5-Chloro-2-formylpyridine in Synthesis
This compound is a bifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its two primary functional groups: the aldehyde at the C2 position and the chloro-substituent at the C5 position. The electron-withdrawing nature of the pyridine ring and the chloro-substituent activates the aldehyde towards nucleophilic attack, while the chloro group itself serves as a handle for transition-metal-catalyzed cross-coupling reactions. This duality allows for sequential and highly controlled molecular elaborations, making it a valuable scaffold for the synthesis of complex molecular architectures, including fused heterocycles and highly substituted pyridine derivatives.[1][2] Many pyridine-containing compounds are known to possess a wide range of biological activities, including anticancer, antifungal, and antibacterial properties, underscoring the importance of this structural motif in drug design.[3]
This guide provides an in-depth exploration of the key reaction mechanisms involving this compound, complete with detailed protocols and expert insights into the rationale behind experimental design.
Section 1: Reactions at the Aldehyde Functionality
The formyl group at the C2 position is an electrophilic center, readily undergoing nucleophilic addition reactions. This site is the primary target for transformations aimed at extending the carbon skeleton or introducing new functional groups.
Knoevenagel Condensation: Formation of α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, involving the reaction of an aldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate).[4] The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, and proceeds through a nucleophilic addition followed by dehydration.[1][5]
Mechanistic Rationale: The basic catalyst deprotonates the active methylene compound to generate a resonance-stabilized carbanion (enolate). This potent nucleophile then attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy intermediate readily undergoes elimination of water, driven by the formation of a conjugated π-system, to yield the α,β-unsaturated product. The electron-withdrawing nature of the 5-chloropyridyl group enhances the electrophilicity of the aldehyde, facilitating the initial nucleophilic attack.
Caption: Knoevenagel condensation mechanism.
Protocol: Synthesis of (E)-2-(5-chloropyridin-2-yl)-3-phenylacrylonitrile
| Reagent/Parameter | Value | Moles (equiv.) |
| This compound | 1.41 g | 10.0 mmol (1.0) |
| Benzyl cyanide | 1.29 g | 11.0 mmol (1.1) |
| Piperidine | 0.1 mL | ~1.0 mmol (0.1) |
| Ethanol | 20 mL | - |
| Temperature | Reflux (approx. 78°C) | - |
| Time | 4 hours | - |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.41 g, 10.0 mmol) and benzyl cyanide (1.29 g, 11.0 mmol).
-
Add 20 mL of absolute ethanol and stir until all solids are dissolved.
-
Add piperidine (0.1 mL) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature.
-
Cool the mixture further in an ice bath for 30 minutes to induce precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum.
-
The product can be further purified by recrystallization from ethanol if necessary.
Reductive Amination: Synthesis of Secondary and Tertiary Amines
Reductive amination is a powerful and widely used method for forming C-N bonds.[6] It involves the reaction of a carbonyl compound with an amine to form an imine (or iminium ion) intermediate, which is then reduced in situ to the corresponding amine.[7] This one-pot procedure is often preferred over direct alkylation of amines as it prevents over-alkylation.[6]
Mechanistic Rationale: The reaction begins with the nucleophilic attack of the primary amine on the aldehyde, forming a hemiaminal intermediate. This is followed by the acid-catalyzed dehydration to yield a protonated imine (iminium ion). A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is chosen because it is selective for the iminium ion over the starting aldehyde.[6] This selectivity is crucial for the success of the one-pot reaction. The hydride reagent then delivers a hydride to the electrophilic imine carbon to furnish the final amine product.
Caption: Reductive amination workflow.
Protocol: Synthesis of N-benzyl-1-(5-chloropyridin-2-yl)methanamine
| Reagent/Parameter | Value | Moles (equiv.) |
| This compound | 1.41 g | 10.0 mmol (1.0) |
| Benzylamine | 1.07 g | 10.0 mmol (1.0) |
| Sodium triacetoxyborohydride | 3.18 g | 15.0 mmol (1.5) |
| Dichloroethane (DCE) | 50 mL | - |
| Acetic Acid (optional) | 1-2 drops | Catalytic |
| Temperature | Room Temperature | - |
| Time | 12 hours | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.41 g, 10.0 mmol) and benzylamine (1.07 g, 10.0 mmol) in 50 mL of dichloroethane.
-
Stir the solution at room temperature for 30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Stir the reaction mixture at room temperature for 12 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (30 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., Hexanes to 9:1 Hexanes:Ethyl Acetate).
Section 2: Reactions at the 5-Chloro Position
The C5-chloro substituent is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions are fundamental in modern organic synthesis for constructing complex biaryl and heteroaryl structures.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester.[8][9] This reaction is renowned for its mild conditions and high functional group tolerance.
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the C-Cl bond of this compound to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides. Following this, transmetalation occurs where the organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. The choice of ligand is critical, with bulky, electron-rich phosphine ligands generally favoring the oxidative addition of less reactive aryl chlorides.[9]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol: Synthesis of 5-(4-methoxyphenyl)-2-formylpyridine
| Reagent/Parameter | Value | Moles (equiv.) |
| This compound | 0.71 g | 5.0 mmol (1.0) |
| 4-Methoxyphenylboronic acid | 0.91 g | 6.0 mmol (1.2) |
| Pd(dppf)Cl₂·CH₂Cl₂ | 0.20 g | 0.25 mmol (0.05) |
| Potassium Carbonate (K₂CO₃) | 2.07 g | 15.0 mmol (3.0) |
| Dioxane/Water (4:1) | 25 mL | - |
| Temperature | 90°C | - |
| Time | 16 hours | - |
Procedure:
-
To a Schlenk flask, add this compound (0.71 g, 5.0 mmol), 4-methoxyphenylboronic acid (0.91 g, 6.0 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.20 g, 0.25 mmol), and potassium carbonate (2.07 g, 15.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 25 mL of a degassed 4:1 mixture of dioxane and water via syringe.
-
Heat the reaction mixture to 90°C and stir for 16 hours under the inert atmosphere.
-
Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the filtrate with water (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired product.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[10][11] This reaction has become a premier method for constructing arylamines, which are prevalent in pharmaceuticals.
Mechanistic Rationale: Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the aryl chloride to a Pd(0) complex.[12] The resulting Pd(II) complex then coordinates with the amine. In the presence of a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄), the coordinated amine is deprotonated to form a palladium-amido complex. The final, product-forming step is reductive elimination, which creates the C-N bond and regenerates the active Pd(0) catalyst.[12] The success of the reaction, particularly with less reactive aryl chlorides, is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, BrettPhos) that facilitates both the oxidative addition and reductive elimination steps.[13]
Protocol: Synthesis of 5-(phenylamino)-2-formylpyridine
| Reagent/Parameter | Value | Moles (equiv.) |
| This compound | 0.71 g | 5.0 mmol (1.0) |
| Aniline | 0.56 g | 6.0 mmol (1.2) |
| Pd₂(dba)₃ | 0.046 g | 0.05 mmol (0.01) |
| XPhos | 0.095 g | 0.20 mmol (0.04) |
| Sodium tert-butoxide | 0.67 g | 7.0 mmol (1.4) |
| Toluene | 25 mL | - |
| Temperature | 100°C | - |
| Time | 18 hours | - |
Procedure:
-
In a nitrogen-filled glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.046 g, 0.05 mmol), XPhos (0.095 g, 0.20 mmol), and sodium tert-butoxide (0.67 g, 7.0 mmol).
-
Add this compound (0.71 g, 5.0 mmol) and a magnetic stir bar.
-
Remove the tube from the glovebox, add dry, degassed toluene (25 mL) followed by aniline (0.56 g, 6.0 mmol) via syringe under a positive pressure of nitrogen.
-
Seal the tube and heat the mixture in an oil bath at 100°C for 18 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (20 mL).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.
-
Purify the crude product via column chromatography.
Section 3: Tandem and Multicomponent Reactions
The true synthetic power of this compound is realized when both functional groups are utilized in sequential or one-pot transformations to rapidly build molecular complexity, often leading to the formation of fused heterocyclic systems.[14][15]
Synthesis of Fused Pyridothiazines
A powerful application is the synthesis of fused ring systems. For example, a Knoevenagel condensation followed by an intramolecular nucleophilic aromatic substitution (SNAr) can lead to fused heterocycles.
Conceptual Workflow:
-
Knoevenagel Condensation: React this compound with an active methylene compound containing a nucleophilic group (e.g., a thiol), such as methyl thioglycolate.
-
Intramolecular SNAr: The resulting product contains a pyridyl chloride and a nearby thiol group. Under basic conditions, the deprotonated thiol can act as an intramolecular nucleophile, displacing the chloride at the C5 position to form a new fused ring.
Caption: Strategy for fused heterocycle synthesis.
This strategy highlights the ability to orchestrate the reactivity of the two functional groups to efficiently construct complex scaffolds from a simple, commercially available starting material.
Conclusion
This compound is a versatile and powerful building block for organic synthesis. By understanding the distinct reactivity of its aldehyde and chloro functionalities, researchers can strategically design synthetic routes to a vast array of complex molecules. The reactions outlined in this guide—from classical condensations and aminations at the aldehyde to modern cross-coupling reactions at the chloro-position—provide a robust toolkit for drug development professionals and synthetic chemists. The ability to combine these transformations in tandem sequences further elevates the status of this reagent as a key player in the construction of novel heterocyclic compounds.
References
- 1. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 2. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. research.rug.nl [research.rug.nl]
- 14. airo.co.in [airo.co.in]
- 15. ias.ac.in [ias.ac.in]
Application Note & Protocol: Knoevenagel Condensation of 5-Chloro-2-formylpyridine for Pharmaceutical Intermediate Synthesis
Abstract: This document provides a detailed protocol for the Knoevenagel condensation reaction utilizing 5-Chloro-2-formylpyridine as a key starting material. The guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development. It outlines the underlying reaction mechanism, a validated step-by-step experimental procedure, strategies for optimization, and troubleshooting advice. The significance of this protocol lies in its ability to generate α,β-unsaturated pyridyl compounds, which are valuable intermediates in the synthesis of pharmacologically active molecules. The chloro-substituent, in particular, serves as a versatile functional handle for further chemical modifications in drug discovery programs.[1][2]
Introduction & Scientific Context
The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. The introduction of a chlorine atom onto this ring, as in this compound, provides a critical electrophilic site for subsequent cross-coupling reactions or nucleophilic aromatic substitutions, significantly expanding its synthetic utility.[1][2] The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic chemistry.[3][4] It involves the reaction of an aldehyde or ketone with a compound containing an "active methylene" group—a CH₂ group flanked by two electron-withdrawing groups (Z)—catalyzed by a base.[5][6]
This reaction is particularly powerful for synthesizing conjugated enones and other α,β-unsaturated systems, which are key structural motifs in many biologically active compounds.[7] The protocol detailed herein focuses on the condensation of this compound with an active methylene partner, providing a reliable and scalable route to functionalized chloro-pyridine derivatives.
Reaction Mechanism: The "Why" Behind the Condensation
Understanding the mechanism is crucial for troubleshooting and optimization. The Knoevenagel condensation proceeds through three primary steps, typically facilitated by a weak base like piperidine or pyridine to prevent undesired self-condensation of the aldehyde.[3][7]
-
Deprotonation & Enolate Formation: The basic catalyst abstracts an acidic α-hydrogen from the active methylene compound (e.g., malononitrile) to generate a resonance-stabilized carbanion, or enolate.[8][9] The stability of this intermediate is key to the reaction's success.
-
Nucleophilic Addition: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of this compound. This forms a tetrahedral alkoxide intermediate.[9]
-
Dehydration (Elimination): The alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst, to form a β-hydroxy compound (an aldol-type adduct). This intermediate readily undergoes base-induced dehydration to eliminate a molecule of water, yielding the final, thermodynamically stable α,β-unsaturated product.[8][9]
Experimental Protocol: Synthesis of (E)-2-(5-chloropyridin-2-yl)ethene-1,1-dicarbonitrile
This section provides a validated, step-by-step procedure for a model reaction between this compound and malononitrile.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | Store under inert gas. |
| Malononitrile | ≥99% | Sigma-Aldrich | Toxic; handle with extreme care. |
| Piperidine | ≥99% | Acros Organics | Catalyst. A weak secondary amine is ideal. |
| Ethanol (EtOH) | Anhydrous, 200 proof | Fisher Chemical | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction and chromatography. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Deionized Water | N/A | In-house | For work-up. |
| Anhydrous MgSO₄ | ≥97% | Sigma-Aldrich | Drying agent. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Millipore | For reaction monitoring. |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser with inert gas inlet (N₂ or Ar)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Equipment for flash column chromatography
-
Standard laboratory glassware
Safety Precautions
-
This compound: Irritant. Handle in a well-ventilated fume hood.
-
Malononitrile: Highly toxic upon ingestion, inhalation, or skin contact. Always wear gloves, safety glasses, and a lab coat. Work exclusively in a fume hood.
-
Piperidine: Flammable and corrosive. Causes severe skin burns and eye damage. Use in a fume hood.
-
Conduct a full risk assessment before beginning the experiment. Consult Safety Data Sheets (SDS) for all chemicals.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.41 g, 10.0 mmol, 1.0 equiv).
-
Add anhydrous ethanol (20 mL) to dissolve the aldehyde.
-
Add malononitrile (0.66 g, 10.0 mmol, 1.0 equiv) to the solution. Stir until dissolved.
-
Rationale: Using equimolar amounts of reactants ensures high conversion without the need to remove excess starting material later. Ethanol is a good polar protic solvent that facilitates the dissolution of reactants and intermediates.
-
-
Catalyst Addition and Reaction:
-
Add piperidine (0.1 mL, ~1.0 mmol, 0.1 equiv) dropwise to the stirred solution.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) under a nitrogen atmosphere.
-
Maintain reflux for 2-3 hours.
-
Rationale: A catalytic amount of a weak base is sufficient to promote the reaction without causing side reactions.[3] Heating accelerates the rate of reaction, particularly the final dehydration step.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate mobile phase.
-
Spot the starting aldehyde, malononitrile (co-spot), and the reaction mixture.
-
The reaction is complete when the spot corresponding to the starting aldehyde has been consumed. The product should appear as a new, less polar spot that is UV-active.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Add deionized water (30 mL). A solid precipitate should form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 10 mL).
-
Dry the crude product under high vacuum.
-
Rationale: The product is typically a solid with low solubility in water. Adding water causes it to precipitate from the ethanol solution, providing a simple and effective initial purification step.
-
-
Purification:
-
The crude solid can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
-
For higher purity, perform flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[10]
-
Rationale: Recrystallization is efficient for removing minor impurities if the crude product is relatively clean. Column chromatography is necessary if significant side products or unreacted starting materials are present.
-
-
Characterization:
-
Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
-
Workflow & Visualization
The overall experimental process can be visualized as follows:
Caption: Experimental workflow for the Knoevenagel condensation.
Optimization & Parameter Effects
The yield and purity of the condensation product can be sensitive to several factors. The following table summarizes key parameters and their expected effects, providing a basis for targeted optimization.
| Parameter | Variation | Rationale & Expected Outcome |
| Catalyst | Piperidine (weak base) vs. Triethylamine (stronger base) | Weaker bases like piperidine are preferred to minimize self-condensation of the aldehyde.[3][7] Stronger bases may lead to more side products. |
| Solvent | Ethanol, Toluene, Water, Solvent-free | Ethanol is a general-purpose solvent. Toluene with a Dean-Stark trap can be used to azeotropically remove water and drive the reaction to completion. Water can be a "green" solvent alternative for some substrates.[11] Solvent-free conditions, often with microwave irradiation, can accelerate the reaction.[12] |
| Temperature | Room Temp vs. Reflux | Most Knoevenagel condensations require heat to drive the final dehydration step. Room temperature reactions are possible but are often significantly slower. |
| Active Methylene Cmpd. | Malononitrile, Ethyl Cyanoacetate, Diethyl Malonate | Reactivity generally follows the acidity of the α-hydrogen (Malononitrile > Ethyl Cyanoacetate > Diethyl Malonate). Less reactive compounds may require stronger bases or longer reaction times.[13][14] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive or insufficient catalyst.2. Reaction temperature too low.3. Impure starting materials. | 1. Use fresh piperidine.2. Ensure the mixture is fully refluxing.3. Check the purity of the aldehyde and active methylene compound. |
| Formation of Multiple Products (TLC) | 1. Self-condensation of the aldehyde.2. Michael addition of the active methylene compound to the product.[15][16] | 1. Use a weaker base (e.g., pyridine instead of piperidine).2. Use a 1:1 stoichiometry of reactants. Ensure the aldehyde is consumed before stopping the reaction. |
| Product is an Oil, Not a Solid | 1. Presence of impurities.2. Incomplete removal of solvent. | 1. Purify via flash column chromatography instead of recrystallization.2. Ensure the product is dried thoroughly under high vacuum. |
| Peak Tailing During HPLC/Column Purification | Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica gel.[10] | 1. Add a small amount of a competing base like triethylamine (e.g., 0.1-1%) to the eluent.2. Use a less acidic stationary phase, such as alumina or end-capped silica.[10] |
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 6. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 7. Knoevenagel reaction | PPTX [slideshare.net]
- 8. purechemistry.org [purechemistry.org]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. researchgate.net [researchgate.net]
- 14. Substituted active methylene synthesis by condensation [organic-chemistry.org]
- 15. beilstein-archives.org [beilstein-archives.org]
- 16. cjm.ichem.md [cjm.ichem.md]
Application Notes and Protocols for the Utilization of 5-Chloro-2-formylpyridine in Agrochemical Synthesis
Introduction: The Strategic Importance of the Chloropyridine Scaffold in Modern Agrochemicals
The pyridine ring is a foundational structural motif in a multitude of contemporary agrochemicals, including a range of insecticides, fungicides, and herbicides[1]. Its presence is critical to the bioactivity of many commercially successful products. The electronic properties of the pyridine ring, combined with the ability to introduce a wide array of functional groups at various positions, allow for the fine-tuning of a molecule's efficacy, selectivity, and environmental profile.
Within this class of compounds, 5-Chloro-2-formylpyridine (also known as 5-Chloro-2-pyridinecarboxaldehyde) has emerged as a particularly valuable and versatile intermediate. The chlorine atom at the 5-position and the formyl group at the 2-position provide two distinct and reactive sites for synthetic elaboration. This dual functionality allows for the construction of complex molecular architectures, making it a sought-after building block in the discovery and development of novel crop protection agents.
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the strategic use of this compound in the synthesis of potential agrochemical candidates. We will delve into the rationale behind its application and provide a detailed protocol for a representative synthetic transformation.
Core Synthetic Strategies and Mechanistic Considerations
The aldehyde functionality of this compound is the primary handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The electron-withdrawing nature of the pyridine ring and the chloro-substituent can influence the reactivity of the aldehyde. Key synthetic transformations include:
-
Imine and Hydrazone Formation: The reaction of the aldehyde with primary amines or hydrazines to form Schiff bases (imines) or hydrazones is a robust and straightforward method to introduce diverse functionalities. Many bioactive molecules, including those with insecticidal and fungicidal properties, contain these linkages[2].
-
Reductive Amination: This powerful reaction converts the aldehyde into a new amine by first forming an imine in situ, which is then reduced. This method is widely used in pharmaceutical and agrochemical synthesis to build complex amine-containing molecules[3].
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions are staples for converting aldehydes into alkenes with good stereocontrol, providing a pathway to vinyl-substituted pyridine derivatives.
-
Knoevenagel and Henry Condensations: These reactions involve the condensation of the aldehyde with active methylene compounds or nitroalkanes, respectively, to form new carbon-carbon bonds and introduce further functionality.
The choice of reaction pathway depends on the desired final structure and the target biological activity. For instance, the synthesis of neonicotinoid-like insecticides often involves the introduction of a substituted amine moiety.
Detailed Application Protocol: Synthesis of a Phenyl-pyridin-2-ylmethylene-amine Derivative
This protocol details the synthesis of a representative imine derived from this compound and a substituted aniline. This class of compounds is of interest in agrochemical research due to the prevalence of the imine linkage in bioactive molecules.
Objective:
To synthesize (E)-1-(5-chloro-pyridin-2-yl)-N-(4-methoxyphenyl)methanimine, a potential agrochemical intermediate, from this compound and p-anisidine.
Reaction Scheme:
Caption: Synthesis of a representative imine from this compound.
Materials and Equipment:
| Material/Equipment | Details |
| Reagents | This compound (≥98%), p-Anisidine (≥99%), Anhydrous Ethanol, Glacial Acetic Acid, Anhydrous Magnesium Sulfate |
| Glassware | Round-bottom flask, Magnetic stirrer and stir bar, Condenser (optional, for longer reaction times), Beakers, Graduated cylinders, Funnel |
| Instrumentation | Magnetic stir plate, Rotary evaporator, Thin Layer Chromatography (TLC) apparatus, Melting point apparatus, NMR Spectrometer, Mass Spectrometer |
Experimental Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.41 g, 10 mmol) in anhydrous ethanol (40 mL).
-
Addition of Amine: To the stirred solution, add p-anisidine (1.23 g, 10 mmol).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the imine formation.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The starting materials should be consumed, and a new, less polar spot corresponding to the imine product should appear. The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation:
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.
-
Filter the purified solid, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Expected Results and Discussion:
The reaction is expected to proceed smoothly at room temperature to yield the desired imine product in good to excellent yield (typically >85%). The use of a catalytic amount of acid accelerates the dehydration of the hemiaminal intermediate. The product is expected to be a stable, crystalline solid. The formation of the imine can be confirmed by the appearance of a characteristic singlet for the imine proton (-CH=N-) in the ¹H NMR spectrum, typically in the range of 8-9 ppm.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis and analysis of the target imine derivative.
Caption: Experimental workflow for the synthesis of a pyridine-based imine.
Safety and Handling Considerations
-
This compound: This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
p-Anisidine: This compound is toxic and an irritant. Avoid inhalation, ingestion, and skin contact. Use appropriate PPE and work in a fume hood.
-
Solvents and Reagents: Handle all organic solvents and reagents with care, following standard laboratory safety procedures.
Conclusion and Future Perspectives
This compound is a valuable and reactive intermediate for the synthesis of a diverse range of potential agrochemicals. The protocol provided herein for the synthesis of a representative imine derivative demonstrates a straightforward and efficient method for its utilization. Further elaboration of the imine or direct use of the aldehyde in other synthetic transformations can lead to the discovery of novel and effective crop protection agents. The strategic application of this building block, guided by an understanding of its reactivity and the principles of medicinal and agrochemical chemistry, will undoubtedly continue to contribute to the development of the next generation of agrochemicals.
References
The Versatile Role of 5-Chloro-2-formylpyridine in Advanced Material Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of material science, the strategic design and synthesis of novel organic molecules serve as the cornerstone for innovation. Among the myriad of building blocks available to chemists, 5-Chloro-2-formylpyridine has emerged as a particularly versatile precursor for the development of a wide array of functional materials. Its unique electronic and structural characteristics, featuring a reactive aldehyde group and an electron-withdrawing chloro-substituted pyridine ring, make it an ideal candidate for constructing sophisticated molecular architectures. This guide provides an in-depth exploration of the applications of this compound in the synthesis of Schiff base-derived coordination polymers, luminescent metal complexes for sensing, and its potential in the burgeoning field of organic electronics.
The Chemistry of Opportunity: Properties of this compound
This compound, also known as 5-chloropyridine-2-carboxaldehyde, is a solid crystalline compound with the chemical formula C₆H₄ClNO and a molecular weight of 141.56 g/mol . Its key reactive sites are the aldehyde functional group and the chloro-substituted pyridine ring. The aldehyde group readily undergoes condensation reactions, most notably with primary amines to form Schiff bases (imines). The pyridine ring, being electron-deficient, can coordinate with metal ions, while the chloro-substituent can be a site for further functionalization or can influence the electronic properties of the final material.
| Property | Value | Reference |
| Molecular Formula | C₆H₄ClNO | |
| Molecular Weight | 141.56 g/mol | |
| Appearance | Powder | |
| Melting Point | 61-66 °C |
Application in Coordination Polymers and Metal-Organic Frameworks (MOFs)
The ability of this compound to form Schiff base ligands upon reaction with various amines is a powerful tool for the synthesis of coordination polymers and MOFs. These materials are of immense interest due to their tunable structures and potential applications in gas storage, catalysis, and sensing.
Synthesis of Schiff Base Ligands
The foundational step in creating coordination polymers from this compound is the synthesis of Schiff base ligands. This is typically achieved through a condensation reaction between the aldehyde and a primary amine. The choice of the amine partner is crucial as it dictates the coordination environment and the overall topology of the resulting polymer.
Protocol 1: General Synthesis of a Schiff Base Ligand from this compound
Objective: To synthesize a Schiff base ligand by reacting this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, ethylenediamine)
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalytic amount, optional)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the primary amine (1 or 0.5 equivalent, depending on the amine's functionality) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst, if necessary.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The Schiff base product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Characterization:
-
FT-IR: Look for the appearance of a strong C=N stretching band (typically around 1600-1650 cm⁻¹) and the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine.
-
¹H NMR: Confirm the formation of the imine bond by the appearance of a characteristic singlet for the azomethine proton (-CH=N-), typically in the range of 8-9 ppm.
Synthesis of Coordination Polymers
Once the Schiff base ligand is prepared, it can be reacted with various metal salts to form coordination polymers. The pyridine nitrogen and the imine nitrogen of the Schiff base act as coordination sites for the metal ions.
Protocol 2: Synthesis of a Coordination Polymer with a this compound-derived Schiff Base Ligand
Objective: To synthesize a coordination polymer by reacting a Schiff base ligand with a metal salt.
Materials:
-
Schiff base ligand (from Protocol 1)
-
Metal salt (e.g., Cu(II) acetate, Zn(II) chloride, Co(II) nitrate)
-
Solvent (e.g., ethanol, methanol, DMF)
Procedure:
-
Dissolve the Schiff base ligand in a suitable solvent in one flask.
-
In a separate flask, dissolve the metal salt in the same or a miscible solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The coordination polymer may precipitate immediately or after a period of stirring or refluxing. The reaction conditions (temperature, time, concentration) may need to be optimized.
-
Collect the solid product by filtration, wash with the solvent to remove any unreacted starting materials, and dry under vacuum.
Characterization:
-
FT-IR: A shift in the C=N stretching frequency of the Schiff base ligand upon coordination to the metal ion is indicative of complex formation.[1]
-
Elemental Analysis: To determine the metal-to-ligand ratio in the polymer.
-
X-ray Diffraction (XRD): To determine the crystal structure and dimensionality of the coordination polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Caption: Workflow for the synthesis of coordination polymers.
Application in Luminescent Materials and Sensors
The incorporation of a pyridine ring and the potential for extended conjugation through the Schiff base linkage makes ligands derived from this compound attractive for the development of luminescent materials. Coordination to metal ions can further modulate the photophysical properties, leading to applications in chemical sensing and organic light-emitting diodes (OLEDs).
Luminescent Metal Complexes
The synthesis of discrete luminescent metal complexes follows a similar procedure to that of coordination polymers, but often with stoichiometric control to favor the formation of mononuclear or small polynuclear species. The choice of metal ion is critical; d¹⁰ metal ions like Zn(II) and Cd(II) are often used as they do not quench luminescence through d-d transitions.
Protocol 3: Synthesis of a Luminescent Zinc(II) Complex
Objective: To synthesize a luminescent complex by reacting a Schiff base ligand with a zinc(II) salt.
Materials:
-
Schiff base ligand (from Protocol 1)
-
Zinc(II) acetate dihydrate
-
Methanol
Procedure:
-
Dissolve the Schiff base ligand (2 equivalents) in hot methanol.
-
Dissolve zinc(II) acetate dihydrate (1 equivalent) in methanol.
-
Add the zinc salt solution dropwise to the ligand solution with stirring.
-
Reflux the mixture for 1-2 hours.
-
Allow the solution to cool slowly to room temperature to facilitate the growth of single crystals suitable for X-ray diffraction.
-
Collect the crystalline product by filtration, wash with cold methanol, and dry.
Characterization:
-
Photoluminescence Spectroscopy: To measure the excitation and emission spectra of the complex in solution and in the solid state. The quantum yield of the emission can also be determined.
-
UV-Vis Spectroscopy: To study the electronic absorption properties of the complex.
Application in Chemical Sensing
Luminescent metal complexes derived from this compound can be designed to act as chemical sensors. The principle often relies on the modulation of the complex's emission intensity or wavelength upon interaction with a specific analyte. For example, the pyridine nitrogen can act as a binding site for protons or other Lewis acids, leading to a change in the photophysical properties.
Caption: General mechanism of a luminescent chemical sensor.
Potential in Organic Light-Emitting Diodes (OLEDs)
While direct applications of this compound in commercial OLEDs are not widely documented in readily available literature, its derivatives hold promise. For instance, metal complexes of halogenated 8-hydroxyquinolines have been investigated as emissive materials. A study on a magnesium complex of 5-chloro-8-hydroxyquinoline demonstrated its potential as a green-light emitting material in OLEDs.[2] This suggests that metal complexes derived from Schiff bases of this compound could also exhibit interesting electroluminescent properties.
The fabrication of an OLED is a complex process involving the deposition of multiple thin layers of organic materials between two electrodes. The general structure includes a hole injection layer, a hole transport layer, an emissive layer (where the luminescent material is located), an electron transport layer, and an electron injection layer. The performance of the device is highly dependent on the properties of each layer and the interfaces between them.
Best Practices and Troubleshooting
-
Purity of Starting Materials: The purity of this compound and the amine is crucial for obtaining high yields and pure products. Recrystallization or distillation of starting materials may be necessary.
-
Inert Atmosphere: For the synthesis of air-sensitive coordination polymers or metal complexes, it is advisable to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: The solubility of the reactants and the resulting product will dictate the choice of solvent. For coordination polymers, a solvent system that allows for slow precipitation can lead to more crystalline materials.
-
Troubleshooting Low Yields: If the yield of the Schiff base or the coordination polymer is low, consider increasing the reaction time, adjusting the temperature, or using a different catalyst. For coordination polymers, the counter-ion of the metal salt can also influence the outcome of the reaction.
Conclusion and Future Outlook
This compound is a valuable and versatile building block in material science. Its ability to readily form Schiff bases opens up a vast chemical space for the design of novel coordination polymers, MOFs, and luminescent metal complexes. While its full potential in areas like organic electronics is still being explored, the foundational chemistry and the properties of its derivatives suggest a bright future. Further research into the synthesis of new ligands from this precursor and the exploration of their coordination chemistry with a wider range of metal ions will undoubtedly lead to the discovery of new materials with exciting and useful properties for a variety of applications.
References
Application Note: 5-Chloro-2-formylpyridine as a Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds
Abstract
Heterocyclic compounds, particularly those containing a pyridine nucleus, are foundational scaffolds in modern medicinal chemistry, constituting a significant portion of FDA-approved drugs.[1][2][3] 5-Chloro-2-formylpyridine is an exemplary starting material, offering multiple reactive sites for the strategic construction of diverse and complex heterocyclic systems. This application note provides an in-depth guide to several synthetic strategies utilizing this precursor, including multicomponent reactions and condensation-cyclization cascades. We present detailed, validated protocols, mechanistic insights, and a comparative analysis of these methods to empower researchers in the fields of organic synthesis and drug discovery.
Introduction: The Strategic Value of this compound
The pyridine ring is a privileged structure in drug design, largely due to the nitrogen atom's ability to act as a hydrogen bond acceptor, enhancing interactions with biological targets and improving pharmacokinetic properties.[1] Its presence is prominent in a wide array of therapeutics, from anticancer agents to treatments for central nervous system disorders.[2][4]
This compound (CAS: 31181-89-2) is a bifunctional reagent of significant synthetic utility.[5] Its value stems from the orthogonal reactivity of its key functional groups:
-
The Aldehyde Group (C2-position): An electrophilic center, ideal for initiating condensation reactions, forming imines, and participating in multicomponent reactions to build new rings.
-
The Chloro Group (C5-position): A versatile handle for late-stage functionalization via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.
-
The Pyridine Nitrogen: A basic site that can influence reactivity, act as a ligand, or be protonated to modify solubility and biological interactions.
This guide explores how to leverage this inherent reactivity to construct novel heterocyclic frameworks with potential therapeutic applications.
Synthetic Strategies & Mechanistic Rationale
The choice of synthetic strategy depends on the desired final scaffold. We will explore two powerful and divergent approaches starting from this compound.
Strategy I: Multicomponent Reaction (MCR) for Rapid Complexity Generation
Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of all starting materials.[6][7] This approach aligns with the principles of green chemistry by minimizing steps and waste, making it ideal for creating libraries of complex molecules for high-throughput screening.[8][9]
Here, we detail a three-component reaction to synthesize a substituted dihydropyridine derivative, a scaffold known for its biological activities. The reaction involves this compound, an active methylene compound (ethyl acetoacetate), and an enamine source (ammonium acetate).
Workflow: Multicomponent Synthesis of a Dihydropyridine Derivative
Caption: One-pot multicomponent reaction workflow.
Strategy II: Stepwise Condensation-Cyclization for Fused Heterocycles
A more traditional yet highly reliable method involves a two-step sequence: an initial intermolecular condensation followed by an intramolecular cyclization. This approach offers greater control over the reaction pathway and is particularly useful for constructing fused bicyclic systems like pyrido[1,2-a]pyrimidines, which are of interest in medicinal chemistry.
This strategy employs a Knoevenagel condensation between this compound and a compound with an active methylene group (e.g., malononitrile). The resulting vinyl intermediate is then reacted with a binucleophile, such as 2-aminopyridine, which undergoes a Michael addition followed by an intramolecular cyclization and aromatization to yield the final fused product.
Workflow: Synthesis of a Fused Pyrido[1,2-a]pyrimidine System
Caption: Stepwise synthesis via condensation and cyclization.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and expected outcomes.
Protocol 1: One-Pot Synthesis of Ethyl 4-(5-chloropyridin-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
| Reagents & Materials | Supplier | Quantity | Molar Eq. |
| This compound | Commercial | 1.42 g (10 mmol) | 1.0 |
| Ethyl acetoacetate | Commercial | 2.86 g (22 mmol) | 2.2 |
| Ammonium acetate | Commercial | 0.85 g (11 mmol) | 1.1 |
| Ethanol (Absolute) | Commercial | 30 mL | - |
| Diethyl ether (for precipitation) | Commercial | 50 mL | - |
| Silica Gel (for chromatography) | Commercial | As needed | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.42 g, 10 mmol), ethyl acetoacetate (2.86 g, 22 mmol), and ammonium acetate (0.85 g, 11 mmol).
-
Solvent Addition: Add absolute ethanol (30 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 80°C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into 100 mL of ice-cold water with stirring.
-
Isolation: A yellow precipitate should form. If precipitation is slow, scratch the inside of the beaker with a glass rod. Collect the solid product by vacuum filtration and wash it with cold water (2 x 20 mL) and then with a small amount of cold diethyl ether (10 mL) to facilitate drying.
-
Purification: The crude product can be recrystallized from ethanol or purified by flash column chromatography on silica gel if necessary, eluting with a gradient of hexane/ethyl acetate.
-
Characterization: The final product should be a pale yellow solid. Expected Yield: 75-85%. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.
Safety: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 2: Synthesis of 2-Amino-4-(5-chloropyridin-2-yl)pyrido[1,2-a]pyrimidine-3-carbonitrile
Part A: Synthesis of 2-((5-chloropyridin-2-yl)methylene)malononitrile (Intermediate)
| Reagents & Materials | Supplier | Quantity | Molar Eq. |
| This compound | Commercial | 1.42 g (10 mmol) | 1.0 |
| Malononitrile | Commercial | 0.66 g (10 mmol) | 1.0 |
| Piperidine (Catalyst) | Commercial | 2-3 drops | Catalytic |
| Ethanol (Absolute) | Commercial | 20 mL | - |
Procedure (Part A):
-
Reaction Setup: In a 50 mL flask, dissolve this compound (1.42 g) and malononitrile (0.66 g) in ethanol (20 mL).
-
Catalyst Addition: Add 2-3 drops of piperidine to the solution. A color change and slight warming may be observed.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. A precipitate will form as the reaction proceeds.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. This intermediate is often pure enough for the next step. Expected Yield: 90-95%.
Part B: Cyclization to form the Fused Product
| Reagents & Materials | Supplier | Quantity | Molar Eq. |
| Intermediate from Part A | - | 1.90 g (10 mmol) | 1.0 |
| 2-Aminopyridine | Commercial | 0.94 g (10 mmol) | 1.0 |
| N,N-Dimethylformamide (DMF) | Commercial | 25 mL | - |
| Potassium Carbonate (K₂CO₃) | Commercial | 2.07 g (15 mmol) | 1.5 |
Procedure (Part B):
-
Reaction Setup: Combine the intermediate from Part A (1.90 g), 2-aminopyridine (0.94 g), and potassium carbonate (2.07 g) in a 100 mL flask.
-
Solvent Addition: Add DMF (25 mL) and stir the suspension.
-
Reaction: Heat the mixture to 100°C and stir for 8-10 hours. Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
Work-up: Cool the reaction to room temperature and pour it into 150 mL of cold water.
-
Isolation: A solid will precipitate. Stir for 30 minutes, then collect the product by vacuum filtration. Wash thoroughly with water to remove DMF and salts.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture or purify by column chromatography to obtain the pure product.
-
Characterization: The final product is typically an off-white or colored solid. Characterize by NMR, MS, and IR spectroscopy.
Comparative Summary of Synthetic Strategies
| Feature | Strategy I: Multicomponent Reaction | Strategy II: Stepwise Condensation-Cyclization |
| Resulting Scaffold | Monocyclic Dihydropyridine | Fused Bicyclic Pyrido[1,2-a]pyrimidine |
| Key Advantages | High efficiency, atom economy, rapid assembly of complexity, ideal for library synthesis.[6] | High control, predictable outcomes, good for specific target synthesis. |
| Key Disadvantages | Mechanism can be complex; optimization may be required to avoid side products. | Longer reaction times, multiple steps, requires isolation of intermediate. |
| Typical Conditions | One-pot, reflux in alcohol. | Stepwise, room temp condensation followed by heating in a polar aprotic solvent. |
| Applicability | Diversity-oriented synthesis. | Target-oriented synthesis. |
Conclusion and Outlook
This compound has proven to be a highly valuable and adaptable precursor for constructing a wide range of heterocyclic compounds. The methodologies presented here—a rapid MCR approach and a controlled stepwise cyclization—demonstrate two distinct pathways to generate molecular diversity from a single starting material. The ability to further functionalize the chloro-substituent in the final products via cross-coupling reactions opens yet another dimension for structural elaboration.[10] As the demand for novel therapeutic agents continues to grow, the strategic use of versatile building blocks like this compound will remain a cornerstone of efficient and innovative drug discovery programs.[11]
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. A Therapeutic Journey of Pyridine-based Heterocyclic Compounds as Potent Anticancer Agents: A Review (From 2017 to 2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Chloropyridine-2-carboxaldehyde | C6H4ClNO | CID 10103267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Multicomponent Reactions – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Developments on Five-Component Reactions [mdpi.com]
- 9. scribd.com [scribd.com]
- 10. Five of the Most Useful Transformations in Modern Organic Synthesis [fishersci.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Chloro-2-formylpyridine as a Versatile Building Block in Organic Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Bifunctional Pyridine
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its prevalence is due to a unique combination of aromaticity, hydrogen bonding capability, and metabolic stability. Within this class, substituted pyridines offer tailored properties, and bifunctional building blocks are particularly prized for their ability to facilitate the rapid construction of molecular complexity.
5-Chloro-2-formylpyridine (also known as 5-chloro-2-pyridinecarboxaldehyde) is a premier example of such a strategic intermediate.[3] It possesses two distinct and orthogonally reactive functional groups: an electrophilic formyl (aldehyde) group at the C2 position and a halogenated C5 position amenable to cross-coupling reactions. This duality allows for selective, stepwise functionalization, making it an invaluable tool for creating diverse molecular libraries for drug discovery and for synthesizing complex target molecules.[3] This guide provides an in-depth exploration of its synthetic applications, complete with detailed protocols and the scientific rationale behind experimental choices.
Physicochemical Properties and Safe Handling
This compound is a solid at room temperature. Understanding its properties and handling requirements is crucial for its effective and safe use in the laboratory.
| Property | Value | Source(s) |
| CAS Number | 31181-89-2 | [4][5] |
| Molecular Formula | C₆H₄ClNO | [5][6] |
| Molecular Weight | 141.56 g/mol | [5] |
| Appearance | Solid | |
| Melting Point | 66-68 °C | [7] |
| SMILES | O=Cc1cccc(Cl)n1 | [6] |
Safety and Handling: this compound is classified as an irritant and may cause an allergic skin reaction.[6][7] It causes serious eye irritation.[6] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid direct contact with skin and eyes and prevent inhalation of dust.
Core Synthetic Applications: A Dual-Reactivity Workflow
The synthetic utility of this compound stems from its two reactive sites, which can be addressed independently or in sequence. This allows for a modular approach to synthesis.
Caption: Dual reactivity workflow of this compound.
Reactions at the Formyl Group: Nucleophilic Additions & Condensations
The aldehyde functional group is a potent electrophile due to the polarization of the C=O bond, making the carbonyl carbon susceptible to attack by a wide range of nucleophiles.[8] These reactions are fundamental for introducing new substituents and extending the carbon skeleton.
Condensation with primary amines provides a straightforward route to imines, which are valuable intermediates for further synthesis or as ligands for metal complexes. The reaction is typically acid-catalyzed and proceeds by nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.[9][10]
Protocol 1: General Procedure for Imine Synthesis from this compound
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol (approx. 0.2 M concentration).
-
Addition of Amine: Add the desired primary amine (1.0-1.1 eq) to the solution.
-
Catalysis (Optional but Recommended): Add a catalytic amount of a weak acid, such as acetic acid (2-3 drops), to facilitate the dehydration step.
-
Reaction: Stir the mixture at room temperature. For less reactive amines, the reaction may require heating to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 12 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration, washed with cold solvent, and dried. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes/ethyl acetate) or by column chromatography on silica gel if it is a non-crystalline solid or oil.
Reactions at the Chloro-Substituent: Cross-Coupling
The chlorine atom at the C5 position of the electron-deficient pyridine ring makes it an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions.[11] These reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[12][13]
The Suzuki-Miyaura coupling reaction, which joins an organoboron species with an organohalide, is widely used due to its mild reaction conditions and high functional group tolerance.[11] Using this compound in a Suzuki coupling allows for the direct installation of aryl, heteroaryl, or alkyl groups at the C5 position.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Inert Atmosphere: Assemble a Schlenk flask or a vial with a stir bar, and purge with an inert gas (Nitrogen or Argon). This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: To the flask, add this compound (1.0 eq), the boronic acid or ester coupling partner (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O or toluene/ethanol/H₂O (e.g., in a 4:1 ratio).
-
Reaction: Heat the reaction mixture with vigorous stirring. Temperatures typically range from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Summary of Applications in Drug Discovery
The versatility of this compound makes it a valuable starting material for generating compound libraries for high-throughput screening. Its derivatives have been explored for various therapeutic areas.
| Application Area | Synthetic Strategy | Relevance |
| Anti-inflammatory Agents | Used as a key intermediate for building more complex heterocyclic systems.[3] | The pyridine core can be modified to optimize binding to target enzymes or receptors. |
| Anti-cancer Agents | Serves as a scaffold for compounds like thiosemicarbazones, which exhibit antitumor activity.[3][14] | The dual reactivity allows for the introduction of various pharmacophores to probe structure-activity relationships. |
| Agrochemicals | Employed in the synthesis of novel herbicides and fungicides.[3] | Rapid diversification enables the discovery of new active ingredients for crop protection. |
Conclusion
This compound is a powerful and versatile bifunctional building block in organic synthesis. Its two distinct reactive centers—the aldehyde and the chloro-substituent—provide chemists with a modular and efficient platform for constructing a wide range of complex molecules. The robust and well-established protocols for reacting at each site, such as imine formation and Suzuki-Miyaura coupling, underscore its importance. For researchers in drug discovery, agrochemicals, and materials science, mastering the chemistry of this intermediate opens the door to countless synthetic possibilities.
References
- 1. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 31181-89-2 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 5-Chloropyridine-2-carboxaldehyde | C6H4ClNO | CID 10103267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemwhat.com [chemwhat.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Condensation reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. jmcct.com [jmcct.com]
- 12. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 13. Cross-Coupling [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Synthesis of Bio-active Scaffolds Using 5-Chloro-2-formylpyridine
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective utilization of 5-Chloro-2-formylpyridine as a pivotal intermediate in synthetic chemistry. We move beyond simple procedural lists to explain the underlying chemical principles, offering field-proven protocols for the synthesis of high-value scaffolds such as Schiff bases and fused heterocyclic systems. This guide is structured to ensure experimental success through validated, step-by-step methodologies, robust characterization techniques, and proactive troubleshooting.
Introduction: The Strategic Value of this compound
This compound is a bifunctional heterocyclic building block of significant interest in medicinal chemistry.[1][2] Its structure, featuring an electrophilic aldehyde group at the 2-position and a chlorine atom at the 5-position, offers two distinct points for chemical modification. The pyridine ring itself is a well-established "privileged structure" in drug design, present in numerous natural products and FDA-approved therapeutics.[3]
The aldehyde functional group serves as a versatile handle for constructing carbon-nitrogen double bonds (imines) through condensation reactions, leading to the formation of Schiff bases—a class of compounds renowned for their broad spectrum of biological activities.[4][5][6] Furthermore, the inherent reactivity of the aldehyde and the potential for substitution at the chloro-position make it an excellent precursor for designing complex, fused heterocyclic systems through intramolecular cyclization reactions.[7] This application note will detail reliable protocols for these key transformations.
Physicochemical Properties & Safe Handling
Proper handling and storage are critical for ensuring the reagent's integrity and operator safety.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₆H₄ClNO | [8][9] |
| Molecular Weight | 141.56 g/mol | [8][10] |
| Appearance | White to yellow/orange crystalline solid | [11] |
| Melting Point | 66-68 °C | [11] |
| Boiling Point | 208 °C | [11] |
| Solubility | Soluble in methanol and other polar organic solvents | [11] |
| CAS Number | 31181-89-2 |[8][9] |
Safety & Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[12][13]
-
Ventilation: Conduct all manipulations within a certified chemical fume hood to avoid inhalation of dust or vapors.[12]
-
Storage: Store the reagent in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[11] Recommended storage is at room temperature.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[13]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
-
Combustion Hazards: This is a combustible solid. In case of fire, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl) gas may be generated.[13]
Core Application I: Synthesis of Schiff Bases via Imine Condensation
The formation of a Schiff base (or azomethine) is one of the most fundamental and high-yield reactions involving this compound. This reaction involves the condensation of the aldehyde with a primary amine.
Causality: The reaction is driven by the nucleophilic attack of the primary amine's lone pair on the electrophilic carbonyl carbon of the aldehyde. The subsequent dehydration step is often facilitated by refluxing in a suitable solvent, which helps to remove the water molecule formed and drive the equilibrium towards the product.
Caption: General workflow for the synthesis and validation of Schiff bases.
Protocol 1: Synthesis of (E)-N-benzylidene-5-chloropyridin-2-amine
This protocol provides a representative example using aniline as the primary amine.
Table 2: Reagents and Equipment for Schiff Base Synthesis
| Reagent/Equipment | Specification/Quantity | Purpose |
|---|---|---|
| This compound | 1.41 g (10 mmol) | Aldehyde source |
| Aniline | 0.93 g (10 mmol) | Primary amine source |
| Absolute Ethanol | 50 mL | Reaction solvent |
| Glacial Acetic Acid | 2-3 drops | Acid catalyst (optional) |
| Round-bottom flask (100 mL) | --- | Reaction vessel |
| Condenser | --- | For reflux |
| Magnetic stirrer/hotplate | --- | For heating and mixing |
| TLC plates (Silica gel) | --- | Reaction monitoring |
| Buchner funnel & filter paper | --- | For product filtration |
Step-by-Step Methodology:
-
Reagent Dissolution: To the 100 mL round-bottom flask, add this compound (10 mmol) and 30 mL of absolute ethanol. Stir until the solid is completely dissolved.
-
Amine Addition: Add aniline (10 mmol) to the solution. If the reaction is slow, add 2-3 drops of glacial acetic acid to catalyze the imine formation.
-
Reaction Under Reflux: Attach the condenser and heat the mixture to reflux (approximately 78-80°C) with continuous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) every 30-60 minutes. A typical mobile phase is 7:3 Hexane:Ethyl Acetate. The reaction is complete when the starting aldehyde spot has disappeared (typically 2-4 hours).[5]
-
Product Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. The product often precipitates as a crystalline solid. If not, cool the flask further in an ice bath.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum. The expected yield is typically high (>85%).
Mechanism of Schiff Base Formation:
Caption: The reaction proceeds via a carbinolamine intermediate followed by dehydration.
Core Application II: Acid-Catalyzed Intramolecular Cyclization
This advanced application demonstrates the use of this compound derivatives to construct complex fused heterocyclic ring systems, which are of high interest in drug discovery for creating rigid molecular scaffolds. The protocol below assumes the availability of a suitable precursor, such as one containing a phenylethyl group attached to the pyridine ring, which can act as an internal nucleophile.[7]
Causality: In a strongly acidic medium (e.g., triflic acid), the aldehyde's carbonyl oxygen is protonated, dramatically increasing the electrophilicity of the carbonyl carbon. This "superelectrophile" can then be attacked by a weakly nucleophilic aromatic ring (like a tethered phenyl group) in an intramolecular Friedel-Crafts-type reaction to form a new carbon-carbon bond and close the ring.
Protocol 2: Synthesis of a Fused Dihydrobenzo[b]pyridin-5-one Derivative
This protocol outlines the cyclization step.
Table 3: Reagents and Equipment for Cyclization
| Reagent/Equipment | Specification/Quantity | Purpose |
|---|---|---|
| Precursor Aldehyde | 1.0 mmol | Starting material for cyclization |
| Trifluoroacetic Acid (TFA) | 4 mL | Solvent |
| Triflic Acid (CF₃SO₃H) | 1 mL | Strong acid catalyst |
| Beaker (250 mL) with ice | --- | For quenching the reaction |
| Sodium Hydroxide (10 M) | As needed | For neutralization |
| Dichloromethane (DCM) | 100 mL | Extraction solvent |
| Separatory funnel | --- | For liquid-liquid extraction |
| Anhydrous MgSO₄ or Na₂SO₄ | --- | Drying agent |
| Rotary evaporator | --- | Solvent removal |
| Silica gel for column chromatography | --- | Final purification |
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry flask, dissolve the precursor aldehyde (1.0 mmol) in trifluoroacetic acid (4 mL) at room temperature.
-
Catalyst Addition: Carefully and slowly add triflic acid (1 mL) to the solution while stirring. The reaction is often exothermic.
-
Reaction Time: Stir the mixture at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.[7]
-
Quenching: Carefully pour the reaction mixture over a beaker filled with crushed ice. This will hydrolyze the reactive species and dilute the acid.
-
Neutralization: Slowly neutralize the aqueous solution by adding 10 M NaOH. Be cautious as this is a highly exothermic process. Monitor the pH with litmus paper or a pH meter until it is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water, followed by saturated brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the final fused heterocyclic compound.
Product Characterization & Validation
Confirming the identity and purity of the synthesized product is a non-negotiable step in any synthetic workflow.
-
Thin Layer Chromatography (TLC): A quick method to assess reaction completion and product purity. The product should appear as a single spot.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
For Schiff Base: Look for the disappearance of the aldehyde C=O stretch (around 1700 cm⁻¹) and the primary amine N-H stretches (around 3300-3400 cm⁻¹). Confirm the appearance of the characteristic imine C=N stretch (around 1630-1650 cm⁻¹).[5]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: For Schiff bases, the aldehyde proton signal (~10 ppm) will disappear and a new imine proton (CH=N) will appear (~8-9 ppm). For cyclized products, look for characteristic shifts in the aromatic region and the appearance of new aliphatic protons corresponding to the newly formed ring.
-
¹³C NMR: Confirm the disappearance of the aldehyde carbon (~190 ppm) and the appearance of the imine carbon (~160 ppm).
-
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming that the desired transformation has occurred. Look for the molecular ion peak [M]+ or [M+H]+.
Troubleshooting Guide
Table 4: Common Experimental Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low or No Product Yield | 1. Incomplete reaction. 2. Reagents are degraded (especially the aldehyde). 3. Water in the reaction (for Schiff base). | 1. Increase reaction time/temperature; add a catalyst. 2. Check purity of starting materials; use fresh reagents. 3. Use anhydrous solvents and glassware. |
| Incomplete Reaction (TLC shows starting material) | 1. Insufficient reaction time or temperature. 2. Ineffective catalyst. | 1. Continue refluxing and monitor by TLC. 2. For Schiff base, add a few drops of acetic acid. For cyclization, ensure the acid is fresh and potent. |
| Multiple Spots on TLC (Impure Product) | 1. Side reactions. 2. Incomplete reaction. | 1. Optimize reaction conditions (e.g., lower temperature). 2. Purify the crude product using column chromatography or recrystallization. |
| Difficulty in Product Purification | 1. Product is an oil instead of a solid. 2. Product is co-eluting with impurities during chromatography. | 1. Attempt purification by column chromatography. 2. Systematically screen different solvent systems for TLC to find optimal separation conditions before running the column. |
Conclusion
This compound is a potent and versatile chemical intermediate for drug discovery and development. Its dual reactivity allows for the straightforward synthesis of biologically relevant Schiff bases and provides a gateway to complex fused heterocyclic systems. By understanding the principles behind the reactions and adhering to the robust protocols outlined in this guide, researchers can confidently and efficiently generate novel molecular entities for their research programs.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. chemijournal.com [chemijournal.com]
- 6. Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclizations of phenylethyl-substituted pyridinecarboxaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. This compound | 31181-89-2 | INDOFINE Chemical Company [indofinechemical.com]
- 10. 5-Chloropyridine-2-carboxaldehyde | C6H4ClNO | CID 10103267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound manufacturers and suppliers in india [chemicalbook.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Chloro-2-formylpyridine
Welcome to the technical support guide for the purification of 5-Chloro-2-formylpyridine (CAS 31181-89-2). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this key heterocyclic building block. Achieving high purity of this aldehyde is critical for successful downstream applications, including synthesis of pharmaceutical intermediates and novel chemical entities. This guide provides field-proven troubleshooting advice and detailed protocols based on established chemical principles to help you overcome common purification challenges.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound via common laboratory techniques such as recrystallization and column chromatography.
Recrystallization Issues
Problem 1: The compound "oils out" instead of forming crystals upon cooling.
-
Causality: Oiling out occurs when the dissolved solid comes out of solution as a liquid rather than a solid crystal lattice. This typically happens if the boiling point of the recrystallization solvent is higher than the melting point of the compound (Melting Point of this compound: 66-68°C)[1][2]. The solute melts in the hot solvent and separates as an immiscible liquid upon cooling. It can also be caused by the presence of impurities that depress the melting point of the mixture.
-
Solutions:
-
Lower the Solution Temperature: Before cooling, allow the saturated solution to cool down to just above the point of saturation without inducing precipitation. Then, initiate slow cooling.
-
Use a Lower-Boiling Solvent: Select a solvent in which the compound is still soluble when hot but whose boiling point is below 66°C.
-
Employ a Two-Solvent System (Solvent Pair): Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to clarify the solution, then allow it to cool slowly[3].
-
Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.
-
Problem 2: Poor or no recovery of the compound after cooling.
-
Causality: This issue typically stems from one of two main causes: using an excessive amount of solvent, which keeps the compound dissolved even at low temperatures, or choosing a solvent in which the compound's solubility is still significant at cold temperatures[4].
-
Solutions:
-
Reduce Solvent Volume: If too much solvent was added, gently heat the solution to evaporate a portion of the solvent until you observe saturation at the boiling point. Then, allow it to cool again[4].
-
Optimize Solvent Choice: The ideal solvent should dissolve the compound completely at high temperatures but very poorly at low temperatures[5]. Re-evaluate your solvent choice based on solubility tests.
-
Increase Cooling: Ensure the solution is thoroughly chilled in an ice-water bath for at least 15-20 minutes to maximize precipitation before filtration[3][6].
-
Problem 3: The final product is discolored (e.g., yellow or orange).
-
Causality: While the pure compound is often described as a white to yellow powder or crystal, a distinct orange or brown color usually indicates the presence of colored, often polar, impurities[1]. These impurities may co-crystallize with the product.
-
Solutions:
-
Use Activated Charcoal: After dissolving the crude compound in the hot solvent, cool the solution slightly below its boiling point and add a small amount of activated charcoal (1-2% by weight). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping[3][7].
-
Perform Hot Filtration: After adding charcoal, reheat the solution to a boil for a few minutes and then perform a hot gravity filtration to remove the charcoal and any insoluble impurities. Use fluted filter paper to speed up the process[3][7].
-
Re-crystallize: A second recrystallization may be necessary to remove persistent impurities.
-
Column Chromatography Issues
Problem 1: Poor separation of spots on TLC, leading to co-elution from the column.
-
Causality: An inadequately optimized solvent system (mobile phase) is the primary cause. If the polarity of the eluent is too high, all compounds will travel quickly with the solvent front. If it's too low, they will remain adsorbed to the stationary phase. The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.3 on a TLC plate[8].
-
Solutions:
-
Systematic Solvent Screening: Develop a solvent system using thin-layer chromatography (TLC) first[9]. Start with a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate.
-
Adjust Polarity:
-
If spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
-
If spots are too low (low Rf), increase the polarity of the mobile phase.
-
-
Consider a Different Solvent System: For some impurities, a different combination of solvents may be required to achieve separation (e.g., dichloromethane/methanol or toluene/ethyl acetate)[8].
-
Problem 2: The compound streaks on the TLC plate and elutes from the column over many fractions.
-
Causality: Streaking, or tailing, can be caused by several factors:
-
Sample Overload: Applying too much compound to the column or TLC plate.
-
Insolubility: The compound may be sparingly soluble in the mobile phase, causing it to precipitate and re-dissolve as it moves.
-
Strong Acidic/Basic Interactions: The aldehyde group or the pyridine nitrogen may interact too strongly with the silica gel (which is slightly acidic).
-
-
Solutions:
-
Load Less Sample: Ensure the amount of crude material is appropriate for the column size. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight.
-
Use a Stronger "Loading" Solvent: Dissolve the sample in a minimal amount of a solvent that fully dissolves it (like dichloromethane) before loading it onto the column[8][10]. Alternatively, use the "dry loading" method where the sample is pre-adsorbed onto a small amount of silica gel[10].
-
Modify the Mobile Phase: For pyridine-containing compounds, adding a small amount (0.1-1%) of a modifier like triethylamine or pyridine to the mobile phase can neutralize active sites on the silica gel, leading to sharper peaks and less tailing[8].
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification methods for this compound?
The two most effective and widely used purification techniques for this compound are recrystallization and flash column chromatography.
-
Recrystallization is ideal for removing small amounts of impurities from a relatively crude product, especially if the impurities have different solubility profiles than the desired compound. It is often the most efficient method for obtaining highly crystalline, pure material.
-
Flash Column Chromatography is superior for separating complex mixtures containing multiple components or impurities with similar solubilities to the product[9][11]. It offers greater resolving power but can be more time-consuming and solvent-intensive.
Q2: What are the key physical properties of this compound relevant to its purification?
Understanding the physical properties is crucial for designing a successful purification strategy.
| Property | Value | Significance for Purification | Source(s) |
| Molecular Formula | C₆H₄ClNO | - | [12][13] |
| Molecular Weight | 141.56 g/mol | Used for calculating molar quantities. | [12][13][14] |
| Appearance | White to Yellow to Orange powder/crystal | A significant color change may indicate impurities. | [1] |
| Melting Point | 66-68 °C | Critical for selecting a recrystallization solvent. | [1][2] |
| Boiling Point | 208 °C | Useful for distillation purification if applicable, though less common. | [1][2] |
| Solubility | Soluble in Methanol | Indicates the compound's polarity. Solubility in other common lab solvents (hexanes, ethyl acetate, dichloromethane) should be tested. | [1] |
Q3: How should I choose an appropriate solvent for the recrystallization of this compound?
The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold[4][6]. A systematic approach is best.
Diagram: Recrystallization Solvent Selection Workflow
Caption: A flowchart for systematically selecting a single solvent for recrystallization.
Q4: How do I develop a good solvent system for flash column chromatography?
Developing a mobile phase requires preliminary TLC analysis. The goal is to achieve good separation between the product and impurities.
Diagram: Column Chromatography Solvent System Development
Caption: Workflow for developing an optimal mobile phase for column chromatography using TLC.
Q5: What are some potential impurities I should be aware of?
Impurities in this compound typically originate from the synthetic route. A common synthesis involves the oxidation of 5-chloro-2-methylpyridine or reduction of a 5-chloropyridine-2-carboxylic acid derivative[15][16]. Potential impurities could include:
-
Unreacted Starting Material: e.g., 5-chloro-2-methylpyridine[17].
-
Over-oxidized Product: 5-chloropyridine-2-carboxylic acid.
-
Related Pyridines: Impurities from the synthesis of the starting materials, such as other isomers or incompletely chlorinated pyridines[18][19].
-
Side-reaction Products: Depending on the reagents used, various side products can form. For instance, if a DIBAL-H reduction is used, the corresponding alcohol (5-chloropyridin-2-yl)methanol is a potential impurity[15].
Q6: How should I store purified this compound to maintain its purity?
Proper storage is essential to prevent degradation. Aldehydes are susceptible to oxidation.
-
Storage Conditions: Keep in a tightly sealed container in a dark, dry place at room temperature[1]. For long-term storage, refrigeration (4°C) under an inert atmosphere (nitrogen or argon) is recommended to minimize oxidation[17].
Section 3: Standard Operating Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, place the crude this compound. Add a minimal amount of a pre-determined hot recrystallization solvent (e.g., isopropanol or a hexane/ethyl acetate mixture) to just dissolve the solid at the solvent's boiling point[4][6].
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Reheat the mixture to boiling for 2-3 minutes[3].
-
Hot Filtration (if necessary): Set up a gravity filtration apparatus with fluted filter paper. Pre-heat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization. Filter the hot solution quickly to remove the charcoal or any insoluble impurities[3][4].
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals[6].
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize the yield of crystals[6].
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel[7].
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper under vacuum. For final drying, they can be placed in a desiccator.
Protocol 2: Flash Column Chromatography
-
Column Preparation: Select an appropriately sized column. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Fill the column with silica gel (slurry packing with the initial mobile phase is often preferred to dry packing)[8][9].
-
Equilibration: Pass several column volumes of the initial, non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) through the packed silica gel to ensure it is well-settled and equilibrated. Do not let the solvent level drop below the top of the silica[8].
-
Sample Loading: Dissolve the crude this compound in the minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully pipette this solution onto the top of the silica gel in an even layer. Alternatively, perform a dry load by pre-adsorbing the compound onto a small amount of silica[8][10].
-
Elution: Carefully add the mobile phase to the top of the column. Apply pressure (using a pump or inert gas) to begin eluting the sample. Start collecting fractions immediately[8].
-
Gradient Elution (if necessary): If separation is poor, you can gradually increase the polarity of the mobile phase over time (gradient elution) to sequentially elute compounds of increasing polarity.
-
Fraction Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemwhat.com [chemwhat.com]
- 3. youtube.com [youtube.com]
- 4. Home Page [chem.ualberta.ca]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. Column chromatography - Wikipedia [en.wikipedia.org]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 12. This compound | 31181-89-2 | INDOFINE Chemical Company [indofinechemical.com]
- 13. scbt.com [scbt.com]
- 14. 5-Chloropyridine-2-carboxaldehyde | C6H4ClNO | CID 10103267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound | 31181-89-2 [chemicalbook.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. chemscene.com [chemscene.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
Technical Support Center: 5-Chloro-2-formylpyridine Reactions
Welcome to the technical support guide for 5-Chloro-2-formylpyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during experimentation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
FAQ 1: My reaction under basic conditions is giving two unexpected products instead of my desired nucleophilic addition product. What's happening?
Answer: You are likely observing a Cannizzaro reaction. This compound lacks α-hydrogens, making it a prime candidate for this base-induced disproportionation. In this reaction, two molecules of the aldehyde react: one is reduced to an alcohol, and the other is oxidized to a carboxylic acid.[1][2][3]
Core Problem: The hydroxide catalyst attacks the carbonyl carbon. The resulting intermediate then transfers a hydride to a second molecule of the aldehyde. This process is a redox reaction where the aldehyde itself serves as both the oxidant and the reductant.[1][4]
Troubleshooting & Solutions:
-
Avoid Strong Bases: If your desired reaction requires a base, use a non-nucleophilic, sterically hindered base or a weaker base like an amine or potassium carbonate if the reaction conditions permit.
-
Temperature Control: The Cannizzaro reaction rate is sensitive to temperature. Running your reaction at lower temperatures can significantly suppress this side pathway.
-
Protecting Groups: If the aldehyde is not the intended reactive site, consider protecting it as an acetal before performing reactions under basic conditions.
Side Products Profile: Cannizzaro Reaction
| Side Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Conditions Favoring Formation |
| (5-chloropyridin-2-yl)methanol | C₆H₆ClNO | 143.57 | Strong basic conditions (e.g., NaOH, KOH) |
| 5-chloropyridine-2-carboxylic acid | C₆H₄ClNO₂ | 157.55 | Strong basic conditions (e.g., NaOH, KOH) |
Reaction Pathway: Desired Nucleophilic Addition vs. Cannizzaro Side Reaction
Caption: Competing reaction pathways for this compound.
FAQ 2: I'm performing a reductive amination and my yield is low, with a significant amount of (5-chloropyridin-2-yl)methanol recovered. Why did the aldehyde reduce directly?
Answer: The direct reduction of the aldehyde to its corresponding alcohol is a common side reaction in reductive aminations.[5] This occurs when the reduction of the aldehyde carbonyl is faster than the formation of the imine intermediate or the reduction of the subsequent iminium ion.
Core Problem: The choice of reducing agent is critical. Potent hydride donors like sodium borohydride (NaBH₄) can readily reduce aldehydes, especially under neutral or slightly acidic conditions used for imine formation.[6][7] If the imine formation is slow due to steric hindrance or electronic effects, the aldehyde is exposed to the reducing agent for a longer period, favoring alcohol formation.
Troubleshooting & Solutions:
-
Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for reductive aminations.[6] It is less reactive and selectively reduces the protonated iminium ion over the neutral aldehyde, dramatically minimizing the alcohol side product.
-
Pre-formation of the Imine: For sluggish reactions, you can form the imine first by mixing the aldehyde and amine, often with a dehydrating agent (like MgSO₄ or molecular sieves), before adding the reducing agent.
-
pH Control: Maintain a weakly acidic pH (around 5-6). This is a delicate balance; it must be acidic enough to catalyze imine formation and protonate the imine to an iminium ion, but not so acidic that it deactivates the amine nucleophile.
Workflow: Optimizing Reductive Amination
Caption: Logical workflow for successful reductive amination.
FAQ 3: My attempt to oxidize the aldehyde to 5-chloropyridine-2-carboxylic acid is incomplete. How can I drive it to completion without generating impurities?
Answer: Incomplete oxidation is often a matter of reagent choice and reaction conditions. While the oxidation of this compound to 5-chloropyridine-2-carboxylic acid is a standard transformation, the stability of the pyridine ring under strongly oxidative conditions must be considered.
Core Problem: "Strong" oxidants like potassium permanganate (KMnO₄) under harsh conditions (high temperature or extreme pH) can potentially lead to ring degradation or other side reactions.[8] "Weak" oxidants like PCC or DMP are designed to stop at the aldehyde stage and will not work for this transformation.[9]
Troubleshooting & Solutions:
-
Choice of Oxidant: A common and effective method is using potassium permanganate in a basic aqueous solution, followed by careful acidification.[8] Another option is using sodium chlorite (NaClO₂) with a scavenger like hydrogen peroxide.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material. Do not extend the reaction time unnecessarily once the aldehyde is consumed.
-
Workup Procedure: After the reaction, the product is the carboxylate salt. It must be carefully acidified to protonate it, causing the carboxylic acid to precipitate or become extractable into an organic solvent. Over-acidification can sometimes cause issues with pyridine-containing compounds.
Experimental Protocol: High-Yield Reductive Amination of this compound
This protocol details the reductive amination with benzylamine using sodium triacetoxyborohydride to minimize side product formation.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and anhydrous DCM.
-
Add benzylamine (1.05 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. Note: The reaction may be slightly exothermic.
-
Allow the reaction to stir at room temperature for 3-12 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield the pure N-benzyl-1-(5-chloropyridin-2-yl)methanamine.
References
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 3. Welcome to Chem Zipper.com......: Cannizzaro reactions [chemzipper.com]
- 4. researchgate.net [researchgate.net]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 5-Chloropyridine-2-carboxylic acid | 86873-60-1 [chemicalbook.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
how to improve the yield of 5-Chloro-2-formylpyridine synthesis
Technical Support Center: 5-Chloro-2-formylpyridine Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve the yield and purity of this critical chemical intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthesis strategy.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound (also known as 5-chloropyridine-2-carbaldehyde) is most commonly approached via two primary pathways: the direct oxidation of a methyl precursor and the formylation of a pyridine ring. Each method presents a unique set of advantages and challenges related to yield, purity, and scalability.
Table 1: Comparison of Primary Synthesis Routes
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages & Common Issues |
| Oxidation | 2-Chloro-5-methylpyridine | Oxidizing agents (e.g., SeO₂, MnO₂, KMnO₄) | 40-75% | Direct, often uses readily available starting materials. | Risk of over-oxidation to carboxylic acid, harsh reaction conditions, potential for low selectivity.[1] |
| Vilsmeier-Haack Formylation | 2-Chloropyridine | POCl₃, DMF (Vilsmeier Reagent) | Variable (often lower) | Introduces the formyl group directly. | 2-Chloropyridine is electron-deficient, leading to low reactivity; requires careful control of Vilsmeier reagent formation.[2][3] |
| Multi-Step (from Ester) | 2-Chloro-5-carboxylate ester | 1. Reducing agent (e.g., LiAlH₄, DIBAL-H) 2. Oxidizing agent (e.g., MnO₂, PCC) | 60-80% (over 2 steps) | High yields, avoids over-oxidation by using a mild final step. | Longer synthetic route, requires strictly anhydrous conditions for reduction step.[1] |
Section 2: Troubleshooting Guide for Low Yield & Impurities
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Issue Category: Poor Conversion & Low Yield
Q: My oxidation of 2-Chloro-5-methylpyridine is stalling, resulting in low conversion and poor yield. What are the likely causes?
A: This is a frequent challenge stemming from several factors related to the oxidant and reaction conditions.
-
Oxidant Activity: Many solid oxidants like Manganese Dioxide (MnO₂) can vary in activity between batches. Ensure you are using freshly activated or a highly active grade of MnO₂. For other oxidants like potassium permanganate, ensure it is fully dissolved or finely suspended to maximize surface area.
-
Temperature Control: Oxidation reactions are often exothermic. Insufficient cooling can lead to side reactions, while a temperature that is too low can halt the reaction. You must maintain the optimal temperature range for your specific oxidant. For instance, some chromic acid oxidations require strict temperature control to prevent side reactions.[1]
-
Solvent Choice: The solvent must be inert to the oxidizing agent and capable of dissolving or suspending the starting material effectively. Halogenated solvents like dichloromethane or chloroform are common.
-
Reaction Monitoring: Do not rely solely on reaction time. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is complete only when the starting material spot/peak has been consumed.
Q: I am attempting a Vilsmeier-Haack formylation on 2-chloropyridine, but I am recovering mostly unreacted starting material. Why is this reaction so difficult?
A: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, which works best on electron-rich aromatic systems.[4] The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. The addition of a chlorine atom further deactivates the ring, making it a poor nucleophile.
-
To improve reactivity, you may need to:
-
Use a significant excess of the Vilsmeier reagent.
-
Employ higher reaction temperatures (e.g., 80-100 °C) to overcome the activation energy barrier.[2]
-
Ensure the Vilsmeier reagent—the (chloromethylene)dimethyliminium salt—is properly formed in situ before adding the pyridine substrate. This requires high-purity, anhydrous DMF and POCl₃.[5] Any moisture will quench the reagent.
-
Issue Category: Side Product Formation
Q: My final product is contaminated with a significant amount of 5-chloro-2-picolinic acid. How can I prevent this over-oxidation?
A: The formation of the carboxylic acid is a classic sign of an oxidation reaction that is too harsh or has proceeded for too long. The aldehyde product is susceptible to further oxidation.
-
Choose a Milder Oxidant: Strong oxidants like potassium permanganate are more likely to cause over-oxidation. Consider using selenium dioxide (SeO₂) or activated manganese dioxide (MnO₂), which are generally more selective for the conversion of methyl groups to aldehydes.[1][6]
-
Control Stoichiometry: Use a carefully measured amount of the oxidant, typically between 1.0 and 1.5 equivalents. Avoid using a large excess.
-
Strict Reaction Monitoring: As soon as TLC or GC analysis shows the disappearance of the starting material, quench the reaction immediately. Do not allow it to stir for an extended period after completion.
Q: The reaction mixture has turned into a dark, intractable tar, making workup impossible. What is happening?
A: Tar formation is typically due to polymerization or decomposition of the starting material or product, often catalyzed by overly acidic or basic conditions or excessive heat. The Vilsmeier-Haack reaction, in particular, can generate highly acidic conditions. The aldehyde product itself can also be unstable under harsh conditions. To mitigate this, ensure a controlled and gradual addition of reagents to manage the reaction exotherm and perform the workup by quenching the reaction mixture in a buffered or basic solution (e.g., sodium bicarbonate or sodium acetate solution) to neutralize strong acids.[5]
Section 3: Optimized Experimental Protocols
The following protocols are provided as a robust starting point for achieving higher yields.
Protocol 1: Selective Oxidation of 2-Chloro-5-methylpyridine with MnO₂
This method is favored for its selectivity, which minimizes the risk of over-oxidation.
Reagents & Equipment:
-
2-Chloro-5-methylpyridine (1.0 equiv)
-
Activated Manganese Dioxide (MnO₂) (5.0 - 10.0 equiv by weight)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Celite™ for filtration
Procedure:
-
To a round-bottom flask, add 2-Chloro-5-methylpyridine (e.g., 5.0 g, 39.2 mmol).
-
Add a significant excess by weight of activated MnO₂ (e.g., 50 g).
-
Add anhydrous DCM to form a stirrable slurry (e.g., 250 mL).
-
Heat the mixture to reflux (approx. 40 °C) with vigorous stirring.
-
Monitor the reaction progress every 1-2 hours via TLC or GC. The reaction can take anywhere from 12 to 48 hours depending on the activity of the MnO₂.
-
Upon completion (disappearance of starting material), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite™ to remove the MnO₂ solids. Wash the filter cake thoroughly with additional DCM (3 x 50 mL) to recover all the product.
-
Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography.
Protocol 2: Vilsmeier-Haack Formylation (Optimized for Deactivated Substrates)
This protocol incorporates adjustments to address the low reactivity of 2-chloropyridine.
Reagents & Equipment:
-
Phosphorus oxychloride (POCl₃) (3.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (used as reagent and solvent)
-
2-Chloropyridine (1.0 equiv)
-
Three-neck round-bottom flask, dropping funnel, thermometer, inert gas (N₂ or Ar) supply
-
Ice bath and heating mantle
Procedure:
-
Set up a three-neck flask under an inert atmosphere. Add anhydrous DMF (e.g., 50 mL for a 10g scale reaction).
-
Cool the DMF to 0 °C using an ice bath.
-
Slowly add POCl₃ (3.0 equiv) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. A thick, white precipitate of the Vilsmeier reagent should form.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Add 2-Chloropyridine (1.0 equiv) to the mixture.
-
Slowly warm the reaction mixture to room temperature and then heat to 80-90 °C. Maintain this temperature and stir vigorously.
-
Monitor the reaction progress by quenching a small aliquot in a saturated sodium bicarbonate solution and extracting with ethyl acetate for TLC analysis.
-
After 4-6 hours (or upon completion), cool the reaction mixture to 0 °C.
-
Very carefully and slowly, quench the reaction by pouring it onto a stirred mixture of crushed ice and saturated sodium bicarbonate or sodium acetate solution.[5] Caution: This quenching is highly exothermic and releases gas. Perform in a well-ventilated fume hood with a large flask.
-
Stir the quenched mixture for 1 hour to ensure complete hydrolysis of the iminium intermediate.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or DCM) (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Section 4: Mechanistic Insights & Visual Guides
Understanding the underlying mechanisms is key to effective troubleshooting.
Vilsmeier-Haack Reaction Mechanism
The reaction proceeds in three main stages: formation of the electrophilic Vilsmeier reagent, electrophilic attack by the pyridine ring, and hydrolysis to the final aldehyde. The low reactivity of 2-chloropyridine makes the second step the rate-limiting and most challenging part of the synthesis.
Caption: The Vilsmeier-Haack reaction pathway.
Oxidation Pathway and Common Side Reaction
When oxidizing 2-chloro-5-methylpyridine, the desired product is the aldehyde. However, the aldehyde can be further oxidized to the less desirable carboxylic acid, especially under harsh conditions.
References
- 1. nbinno.com [nbinno.com]
- 2. jk-sci.com [jk-sci.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]
stability and storage conditions for 5-Chloro-2-formylpyridine
Technical Support Center: 5-Chloro-2-formylpyridine
Welcome to the technical resource center for this compound. This guide is designed for researchers, chemists, and drug development professionals to ensure the stability, proper handling, and successful application of this reagent in your experiments. Here, we address common questions and troubleshooting scenarios in a direct Q&A format, grounding our advice in established chemical principles.
Part 1: Frequently Asked Questions (FAQs) on Stability & Storage
This section covers the most common inquiries regarding the fundamental properties and handling of this compound.
Question 1: What are the ideal long-term storage conditions for this compound?
Answer: The optimal storage conditions are critical for maintaining the integrity and purity of this compound. The compound should be stored in a cool, dry, and well-ventilated place.[1][2][3] Many suppliers recommend a specific temperature range of 2-8 °C, which is consistent with refrigerated storage.
-
Causality: Aromatic aldehydes are susceptible to oxidation and polymerization.[4] Refrigeration slows down these degradation processes, while a dry environment prevents hydrolysis. The container must be kept tightly sealed to prevent exposure to atmospheric oxygen and moisture.[1][5][6][7][8]
Question 2: My solid this compound has developed a yellowish or brownish tint. Can I still use it?
Answer: The appearance of a yellow or brown color indicates potential degradation. Aldehydes, particularly aromatic ones, are prone to oxidation where the aldehyde group (-CHO) is converted into a carboxylic acid group (-COOH). This oxidation is a common reason for discoloration.
-
Recommendation: Before use, it is highly advisable to assess the purity of the discolored material. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) can quantify the level of impurity. For many sensitive downstream applications, using the discolored reagent without purification could lead to side reactions and lower yields. If purification is not feasible, it is best to use a fresh, unopened batch of the compound.
Question 3: Is this compound sensitive to light or air?
Answer: Yes, it is sensitive to both. Like many aldehydes, this compound can be oxidized by atmospheric oxygen, a process that can be accelerated by light.[9]
-
Mechanism Insight: The aldehyde proton is susceptible to radical abstraction, initiating an auto-oxidation chain reaction that forms the corresponding carboxylic acid (5-chloropicolinic acid). This process is a key degradation pathway. To mitigate this, always store the compound in a tightly sealed, opaque or amber-colored container and consider flushing the container with an inert gas like argon or nitrogen before sealing for long-term storage.
Question 4: What materials are incompatible with this compound?
Answer: You must avoid storing or mixing this compound with strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.[2][6]
-
Expert Explanation:
-
Strong Oxidizing Agents: Will rapidly convert the aldehyde to a carboxylic acid.
-
Strong Bases: Can catalyze aldol condensation or Cannizzaro-type reactions, leading to polymerization and formation of complex impurities.[10]
-
Strong Acids: Can catalyze polymerization or other unwanted side reactions.[2]
-
A summary of storage recommendations is provided below:
| Parameter | Recommended Condition | Condition to Avoid | Rationale for Avoidance |
| Temperature | 2–8 °C (Refrigerated) | Room temperature for long-term storage; high heat sources.[1][7] | Minimizes oxidation and polymerization rates. |
| Atmosphere | Tightly sealed container[1][2][5][6]; under inert gas (Ar, N₂) for best results. | Open to air; high humidity environments.[7] | Prevents oxidation by atmospheric oxygen and hydrolysis from moisture. |
| Light | Amber vial or opaque container. | Direct sunlight or strong laboratory light.[9] | Light can catalyze photo-oxidation and degradation pathways. |
| Compatibility | Glass or chemically resistant polymer containers. | Contact with strong oxidizing agents, strong bases, or strong acids.[2][6] | Prevents rapid decomposition and hazardous reactions. |
Part 2: Troubleshooting Guide for Experimental Workflows
This section addresses specific problems that may arise during the use of this compound in a reaction.
Scenario 1: My reaction yield is consistently low, and I suspect the starting material is the issue.
Answer: Low yields can often be traced back to the purity of the starting material. If you have ruled out other experimental factors (reaction conditions, stoichiometry, etc.), you should validate the integrity of your this compound.
Protocol: Validating the Purity of this compound
-
Visual Inspection: Check the compound's appearance. It should be a white to off-white solid. Significant discoloration (yellow to brown) suggests degradation.
-
Solubility Test: Perform a quick solubility test in a solvent like Dichloromethane (DCM) or Chloroform. The presence of insoluble particulates may indicate polymerization.
-
TLC Analysis: Run a Thin-Layer Chromatography (TLC) plate against a known fresh sample if available. The appearance of multiple spots, especially a streak from the baseline, indicates impurities.
-
Spectroscopic Confirmation:
-
¹H NMR: Acquire a proton NMR spectrum. The aldehyde proton should appear as a singlet around 9.9-10.1 ppm. The presence of a broad peak around 11-12 ppm could indicate the formation of the corresponding carboxylic acid.
-
GC-MS: This is an excellent method to check for volatile impurities and confirm the mass of the main component.
-
The following diagram outlines a logical workflow for troubleshooting low reaction yields.
Caption: Workflow for troubleshooting low reaction yields.
Scenario 2: I am seeing unexpected side products in my reaction. What could be the cause related to this compound?
Answer: The appearance of unexpected side products often points to the reactivity of the aldehyde functional group under your specific reaction conditions.
-
Self-Condensation: Under basic conditions, the aldehyde can potentially undergo self-condensation reactions.
-
Oxidation: If your reaction is run open to air or with oxidizing agents present, the aldehyde can be converted to 5-chloropicolinic acid. This new compound could then participate in other reactions.
-
Reaction with Nucleophiles: The aldehyde is an electrophile. If your reaction mixture contains unintended nucleophiles (e.g., water, alcohols from solvents), it can form hydrates or acetals.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (nitrogen or argon), especially if sensitive reagents are involved or if the reaction is heated.[1]
-
Dry Solvents: Use anhydrous solvents to prevent the formation of hydrates.
-
Reagent Purity: Re-verify the purity of your this compound. An impure starting material is a common source of side reactions.
-
Stability Test: Before running the full reaction, you can test the stability of the aldehyde under your proposed conditions. Dissolve a small amount in the reaction solvent with all other reagents except your primary substrate. Monitor by TLC over time to see if any degradation occurs.[11]
The diagram below illustrates potential degradation and side-reaction pathways.
Caption: Potential degradation and side-reaction pathways.
By understanding the inherent stability and reactivity of this compound and implementing these validation and troubleshooting steps, researchers can significantly improve the reliability and success of their experiments.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 31181-89-2 | INDOFINE Chemical Company [indofinechemical.com]
- 4. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 8. utsc.utoronto.ca [utsc.utoronto.ca]
- 9. formacare.eu [formacare.eu]
- 10. researchgate.net [researchgate.net]
- 11. How To [chem.rochester.edu]
Technical Support Center: Troubleshooting Failed Reactions with 5-Chloro-2-formylpyridine
Welcome to the technical support center for 5-Chloro-2-formylpyridine (also known as 5-Chloropicolinaldehyde). This versatile heterocyclic aldehyde is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] However, its unique electronic properties can sometimes lead to unexpected challenges in the laboratory. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice in a direct question-and-answer format.
Section 1: General FAQs & First-Pass Troubleshooting
This section addresses broad issues that can apply to various reaction types involving this compound.
Q1: My reaction is sluggish or not starting at all. What are the initial checks?
A1: When a reaction fails to initiate, always begin by verifying the fundamentals before exploring more complex chemical issues.
-
Reagent Quality: this compound is a solid that can be sensitive to air.[2] Older samples may have oxidized. Verify the purity of your starting material via NMR or GC-MS. The aldehyde proton peak should be sharp and integrated correctly. The presence of a broad peak corresponding to a carboxylic acid suggests degradation.
-
Moisture and Atmosphere: Many reactions involving aldehydes are sensitive to moisture. Ensure you are using anhydrous solvents and an inert atmosphere (Nitrogen or Argon), especially if employing organometallics or strong bases.
-
Temperature: Some reactions require an initial activation energy. If you are running the reaction at room temperature, consider gentle heating (e.g., 40-50 °C) while monitoring by TLC or LC-MS to see if the reaction begins.
-
Solubility: Ensure all reagents are fully dissolved at the reaction temperature. Poor solubility of any component can severely limit reaction rates.
Q2: I'm observing multiple unexpected spots on my TLC plate. What are the likely side products?
A2: The electronic nature of the pyridine ring can promote several side reactions.[3]
-
Cannizzaro-type Reaction: In the presence of a strong base and the absence of a suitable reaction partner, aldehydes lacking an alpha-hydrogen can undergo disproportionation to form the corresponding alcohol (5-chloro-2-pyridinemethanol) and carboxylic acid (5-chloropicolinic acid). If you see two new spots, one more polar and one less polar than the starting material, this is a strong possibility.
-
Oxidation: As mentioned, the aldehyde is susceptible to oxidation to the carboxylic acid, especially if the reaction is exposed to air for extended periods or if oxidizing contaminants are present.
-
Side-chain Reactions: The protons on any alkyl groups attached to the pyridine ring can be acidic, leading to potential side reactions if strong bases are used.[4]
Q3: Are there specific storage recommendations for this compound?
A3: Yes, proper storage is critical for maintaining the reagent's integrity. It should be stored in a tightly sealed container under an inert gas like nitrogen or argon. Refrigeration at 2-8 °C is also recommended to minimize degradation over time.[1]
Section 2: Reaction-Specific Troubleshooting Guides
This section provides detailed advice for common synthetic transformations.
Reductive Amination
Reductive amination is a cornerstone reaction for producing substituted pyridylamines. It typically involves the formation of an imine intermediate, followed by its reduction.
Problem: Low or no imine formation.
-
Causality: The aldehyde of this compound is somewhat deactivated by the electron-withdrawing nature of the pyridine nitrogen and the chloro substituent. Imine formation is an equilibrium-driven process, and the presence of water can push the equilibrium back to the starting materials.
-
Solutions:
-
Water Removal: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture.
-
pH Adjustment: Imine formation is often catalyzed by mild acid. Adding a catalytic amount of acetic acid (typically 0.1-0.5 equivalents) can significantly accelerate the reaction.[5]
-
Azeotropic Distillation: For reactions in solvents like toluene or benzene, using a Dean-Stark apparatus to remove water azeotropically is highly effective.
-
Problem: Imine forms (confirmed by TLC/LC-MS), but reduction fails.
-
Causality: The choice of reducing agent is crucial. Some hydrides are not potent enough to reduce the imine/iminium ion, or they may react preferentially with the solvent or starting aldehyde.
-
Solutions:
-
Switch Reducing Agent: Sodium Borohydride (NaBH₄) can sometimes be insufficient. A more selective and often more effective reagent for reductive aminations is Sodium Triacetoxyborohydride (STAB) . STAB is particularly good because it is less basic and preferentially reduces the protonated iminium ion over the aldehyde.[6][7] Sodium Cyanoborohydride (NaBH₃CN) is also effective but requires careful pH control to avoid the release of toxic HCN gas.[6]
-
Check Reagent Activity: Hydride reducing agents can degrade over time. It's good practice to test your NaBH₄ by adding a small amount to a simple ketone like acetone to confirm its activity.[6]
-
Solvent Choice: If using NaBH₄, methanol is a common solvent. However, be aware that NaBH₄ can react with methanol, reducing its effective concentration over time. Adding the NaBH₄ in portions can help mitigate this.[8]
-
| Reducing Agent | Pros | Cons | Optimal Conditions |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce starting aldehyde; reacts with protic solvents. | Methanol or Ethanol; portion-wise addition.[8] |
| Sodium Triacetoxyborohydride (STAB) | Selective for iminium ions; tolerant of mild acid.[6][7] | More expensive; moisture sensitive. | Dichloromethane (DCM) or Dichloroethane (DCE) with catalytic acetic acid. |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective; effective.[6] | Toxic (HCN release below pH 10) ; requires careful handling. | Methanol; pH controlled between 6-7. |
Wittig / Horner-Wadsworth-Emmons (HWE) Reactions
These reactions are fundamental for converting the aldehyde into an alkene.[9][10]
Problem: Ylide does not form or is not reactive.
-
Causality: The formation of the phosphorus ylide requires a sufficiently strong base to deprotonate the phosphonium salt. The stability of the resulting ylide also dictates its reactivity.
-
Solutions:
-
Base Selection: For non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts), very strong bases like n-Butyllithium (n-BuLi) or Sodium Hydride (NaH) in an anhydrous, aprotic solvent like THF or ether are necessary.[11][12] For stabilized ylides (where the carbanion is stabilized by a group like an ester), weaker bases like sodium methoxide or potassium carbonate may suffice.[11]
-
Anhydrous Conditions: Ylides are highly basic and will be quenched by water. Ensure all glassware is flame-dried and solvents are rigorously anhydrous.
-
Temperature Control: When using organolithium bases like n-BuLi, perform the deprotonation at low temperatures (e.g., -78 °C or 0 °C) to prevent side reactions.
-
Problem: Low yield of the desired alkene.
-
Causality: The reaction between the ylide and the this compound may be slow. The driving force of the reaction is the formation of the very stable triphenylphosphine oxide.[11]
-
Solutions:
-
Increase Temperature: After adding the aldehyde to the pre-formed ylide at low temperature, allow the reaction to slowly warm to room temperature or even gently reflux to drive the reaction to completion.
-
Check for Steric Hindrance: If your ylide is very bulky, it may have difficulty approaching the aldehyde. In such cases, switching to the more reactive Horner-Wadsworth-Emmons (HWE) reagents (phosphonate esters) can be beneficial.
-
Section 3: Protocols & Best Practices
General Protocol for a One-Pot Reductive Amination using STAB
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add the desired amine (1.0-1.2 eq).
-
Dissolve the components in an anhydrous solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Add glacial acetic acid (0.1-0.2 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC.
-
Once imine formation is significant, add Sodium Triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise. An exotherm may be observed.
-
Stir the reaction at room temperature overnight or until the starting materials are consumed as indicated by TLC/LC-MS.
-
Quench the reaction carefully by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product, typically by column chromatography.
Tips for Purification of Pyridine-Containing Compounds
Pyridine derivatives can be challenging to purify due to their basicity.
-
Column Chromatography: Silica gel is acidic and can cause streaking or irreversible binding of basic pyridine compounds. To mitigate this, add a small amount of triethylamine (~1-2%) to your eluent system.
-
Acid-Base Extraction: The basic nitrogen atom allows for purification via acid-base extraction. The product can be extracted into an acidic aqueous layer (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified (e.g., with NaOH or NaHCO₃) to recover the free-based product by extraction into an organic solvent.[8]
Section 4: Visual Troubleshooting Workflow
This diagram provides a logical decision tree for diagnosing common reaction failures.
Caption: Troubleshooting Decision Tree for Failed Reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. labproinc.com [labproinc.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-2-formylpyridine
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common synthetic routes to 5-Chloro-2-formylpyridine and what are their primary advantages and disadvantages?
There are two primary, well-established routes for the synthesis of this compound:
-
Oxidation of 5-Chloro-2-methylpyridine: This is a classical and widely used method. The primary advantage is the ready availability and lower cost of the starting material. However, controlling the oxidation to prevent the formation of the corresponding carboxylic acid (5-chloropicolinic acid) can be challenging.
-
Formylation of 2-Chloropyridine via Lithiation: This method involves a metal-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). Its main advantage is higher regioselectivity, leading to a cleaner product profile. The significant disadvantage is the requirement for cryogenic temperatures (-78 °C) and strictly anhydrous and inert conditions, which can be challenging to maintain at a large scale.
A comparative summary is presented below:
| Feature | Oxidation of 5-Chloro-2-methylpyridine | Formylation of 2-Chloropyridine (Lithiation) |
| Starting Material | 5-Chloro-2-methylpyridine | 2-Chloropyridine |
| Key Reagents | Oxidizing agent (e.g., SeO₂, MnO₂) | Organolithium reagent (e.g., n-BuLi, LDA), DMF |
| Primary Advantage | Cost-effective, readily available starting material | High regioselectivity, cleaner reaction profile |
| Primary Disadvantage | Risk of over-oxidation to carboxylic acid | Requires cryogenic temperatures and inert atmosphere |
| Typical Yields | 60-80% | 70-90% |
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low Yield in the Oxidation of 5-Chloro-2-methylpyridine
Symptom: The final yield of this compound is significantly lower than expected, with a substantial amount of unreacted starting material or the presence of 5-chloropicolinic acid as a major byproduct.
Root Cause Analysis:
Low yields in this oxidation reaction are typically traced back to two primary issues: incomplete reaction or over-oxidation. The choice of oxidizing agent and reaction conditions are critical. For instance, strong oxidants like potassium permanganate can easily lead to the formation of the carboxylic acid, while milder oxidants may result in incomplete conversion. Selenium dioxide (SeO₂) is a commonly used reagent for this transformation, but its reactivity is highly dependent on the solvent and temperature.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in oxidation.
Solutions:
-
Optimize Oxidizing Agent and Stoichiometry: If using SeO₂, ensure it is of high purity. A slight excess (1.1-1.2 equivalents) is often optimal. If over-oxidation is the issue, consider switching to manganese dioxide (MnO₂), which is a milder and more selective oxidant for benzylic-type alcohols.
-
Solvent and Temperature Control: The reaction with SeO₂ is often performed in refluxing dioxane or a similar high-boiling solvent. Ensure the temperature is maintained consistently. If over-oxidation persists, consider lowering the temperature and extending the reaction time.
-
pH Control: In some oxidation reactions, maintaining a specific pH can prevent the formation of byproducts. Buffering the reaction mixture may be beneficial.
Preventative Protocol: Optimized Oxidation using MnO₂
-
To a stirred suspension of activated manganese dioxide (5-10 equivalents) in a suitable solvent (e.g., dichloromethane or chloroform), add 5-Chloro-2-methylpyridine (1 equivalent).
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the manganese salts through a pad of celite.
-
Wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography or distillation.
Problem 2: Poor Regioselectivity in the Formylation of 2-Chloropyridine
Symptom: The formation of multiple isomers is observed, complicating the purification of the desired this compound.
Root Cause Analysis:
Direct formylation methods, such as the Vilsmeier-Haack reaction, are often not suitable for substituted pyridines due to a lack of regiocontrol. The most reliable method to achieve formylation at the 5-position is through directed ortho-metalation. This involves the use of a strong base, typically an organolithium reagent, to deprotonate the pyridine ring at a specific position, followed by quenching with an electrophile (DMF). The success of this reaction is highly dependent on maintaining a low temperature to prevent side reactions and ensure kinetic control.
Logical Relationship Diagram:
Caption: Critical conditions for regioselective formylation.
Solutions:
-
Strict Temperature Control: The lithiation step must be carried out at -78 °C (a dry ice/acetone bath). Even a slight increase in temperature can lead to a loss of regioselectivity and the formation of other isomers.
-
Slow Addition of Reagents: The organolithium reagent should be added dropwise to the solution of 2-chloropyridine. Similarly, the subsequent addition of DMF should also be slow and controlled to manage the exotherm.
-
Choice of Base: Lithium diisopropylamide (LDA) is often preferred over n-butyllithium (n-BuLi) as it is a non-nucleophilic base, reducing the risk of side reactions.
Validated Protocol: Regioselective Formylation via Lithiation
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Dissolve 2-chloropyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.
-
Slowly add a solution of LDA (1.1 equivalents) in THF via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.5 equivalents) dropwise, again maintaining the low temperature.
-
After stirring for an additional 2 hours at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature, and then extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Technical Support Center: Purification of 5-Chloro-2-formylpyridine
Welcome to the technical support center for 5-Chloro-2-formylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter purity challenges with this critical building block. We will move beyond simple protocols to explain the chemical principles behind each purification step, empowering you to troubleshoot and adapt these methods for your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common impurities in my crude this compound, and how can I detect them?
A1: Expertise & Experience: The impurity profile of this compound is intrinsically linked to its synthetic route, most commonly the oxidation of 5-chloro-2-methylpyridine. Understanding these potential contaminants is the first step in designing an effective purification strategy.
Common Impurities:
-
Unreacted Starting Material (5-Chloro-2-methylpyridine): Incomplete oxidation is a frequent issue. This impurity is significantly less polar than the desired aldehyde product.
-
Over-oxidation Product (5-Chloro-2-pyridinecarboxylic acid): The aldehyde group is susceptible to further oxidation, yielding the corresponding carboxylic acid. This impurity is highly polar and acidic.[1][2][3]
-
Synthetic Side-Products: Depending on the chlorinating agents and conditions used to prepare the starting material, isomeric impurities (e.g., 2-chloro-3-methylpyridine) or benzylic chlorinated species (e.g., 5-chloro-2-(chloromethyl)pyridine) may be present.[4]
-
Degradation Products: Aldehydes can be sensitive to air, light, and moisture. Yellow or orange discoloration often indicates the formation of polymeric impurities or slow oxidation to the carboxylic acid upon storage.
Detection via Thin-Layer Chromatography (TLC):
TLC is the most rapid and effective tool for initial purity assessment.
-
Principle: Separation is based on polarity. The stationary phase (silica gel) is polar, and compounds are separated based on their differential affinity for the stationary phase versus the less polar mobile phase.
-
Procedure: Spot your crude material on a silica gel TLC plate. Develop the plate in a solvent system such as 3:1 Hexanes:Ethyl Acetate.
-
Interpretation (See Table 1):
-
The product (aldehyde) will have an intermediate retention factor (Rƒ).
-
Starting material (5-chloro-2-methylpyridine) is less polar and will travel further up the plate (higher Rƒ).
-
Carboxylic acid is very polar and will remain at or near the baseline (low Rƒ).
-
| Compound | Structure | Polarity | Expected Rƒ Value (Relative) |
| 5-Chloro-2-methylpyridine | C₆H₆ClN[5][6] | Low | High |
| This compound | C₆H₄ClNO [7][8] | Medium | Medium |
| 5-Chloro-2-pyridinecarboxylic acid | C₆H₄ClNO₂[1][9] | High / Acidic | Low (often streaks) |
Table 1: Relative TLC mobility of this compound and its common process-related impurities.
Q2: My TLC shows multiple spots. What is the best overall purification strategy?
A2: Authoritative Grounding: A multi-step, logic-based approach is most effective for a complex mixture. The choice of method depends directly on the nature of the impurities identified in your initial TLC analysis. The following flowchart outlines a decision-making process for efficient purification.
Caption: Purification decision workflow for this compound.
Q3: How do I remove the 5-Chloro-2-pyridinecarboxylic acid impurity?
A3: Expertise & Experience: This is a classic application of acid-base chemistry. The carboxylic acid impurity is significantly more acidic (pKa ≈ 2.85-3.41) than the protonated pyridine ring of the product.[1][3] This difference allows for selective deprotonation and removal of the acid into an aqueous layer.
Trustworthiness: Using a weak base like sodium bicarbonate (NaHCO₃) is critical. A strong base (e.g., NaOH) could potentially react with the aldehyde functional group, especially if heated, leading to undesired side reactions.
Experimental Protocol: Liquid-Liquid Extraction with Mild Base
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous NaHCO₃ solution.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ gas that evolves from the acid-base neutralization.
-
Separation: Allow the layers to separate. The deprotonated sodium 5-chloro-2-pyridinecarboxylate salt will be in the upper aqueous layer, while the desired aldehyde product remains in the lower organic layer (if using DCM).
-
Isolation: Drain the organic layer. Wash the organic layer once more with water, followed by a wash with brine (saturated NaCl solution) to remove residual water.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the acid-free crude product.
-
Verification: Confirm the removal of the baseline impurity by TLC.
Q4: My product is over 90% pure but has a slight yellow tint. Can I use recrystallization?
A4: Authoritative Grounding: Yes. Recrystallization is an ideal technique for removing small amounts of impurities and color from a compound that is already substantially pure.[10] The principle relies on the subtle differences in solubility between the desired compound and the impurities in a chosen solvent at different temperatures.
Causality: A good recrystallization solvent will dissolve the compound completely at its boiling point but will have very low solubility for it at low temperatures (0-5 °C). Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor after crystallization).[10]
Experimental Protocol: Recrystallization
-
Solvent Selection: Based on the polarity of this compound, a mixed solvent system is often effective. A good starting point is an Isopropyl Alcohol (IPA)/Water or Ethanol/Hexanes system.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the more soluble solvent (e.g., IPA) dropwise while heating the mixture to a gentle boil (use a hot plate with stirring). Continue adding the solvent until the solid just dissolves completely.
-
Crystallization: Remove the flask from the heat. Slowly add the less soluble solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the hot soluble solvent to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum. Determine the melting point; a sharp melting point (e.g., 66-68 °C) is a good indicator of high purity.[11][12]
Q5: My sample is a complex mixture. How do I perform column chromatography?
A5: Expertise & Experience: Flash column chromatography is the most powerful technique for separating compounds with different polarities, making it ideal for complex mixtures containing starting material, product, and other byproducts.[13][14]
Trustworthiness: The key to successful chromatography is selecting the right mobile phase (eluent). This is determined empirically using TLC. The ideal eluent system for the product should provide an Rƒ value between 0.25 and 0.40 to ensure good separation from other components.
References
- 1. 5-Chloro-2-pyridinecarboxylic Acid | CAS 24589-39-1 | Properties, Applications, Supplier in China [pipzine-chem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Chloropyridine-2-carboxylic acid | 86873-60-1 [chemicalbook.com]
- 4. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 5. 5-Chloro-2-methylpyridine | C6H6ClN | CID 2762869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Chloro-2-methylpyridine | 72093-07-3 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. 5-Chloropyridine-2-carboxaldehyde | C6H4ClNO | CID 10103267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Chloro-2-picolinic acid | C6H4ClNO2 | CID 2762872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mt.com [mt.com]
- 11. This compound manufacturers and suppliers in india [chemicalbook.com]
- 12. chemwhat.com [chemwhat.com]
- 13. orgsyn.org [orgsyn.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 5-Chloro-2-formylpyridine
Welcome to the technical support resource for the synthesis of 5-Chloro-2-formylpyridine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent and industrially relevant method for synthesizing this compound is through the oxidation of its corresponding precursor, 5-chloro-2-methylpyridine. The choice of oxidant is a critical parameter and often dictates the challenges that will be faced during scale-up. The primary oxidation methods include:
-
Manganese Dioxide (MnO₂) Oxidation: A heterogeneous oxidation that is often used for its selectivity towards benzylic and allylic alcohols, and by extension, activated methyl groups on heterocyclic rings.[1][2]
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated with an electrophile, such as oxalyl chloride, at cryogenic temperatures. It is known for its mild conditions and high selectivity, which prevents over-oxidation to the carboxylic acid.[3][4]
-
Potassium Permanganate (KMnO₄) Oxidation: A strong oxidizing agent that can be effective but may lead to over-oxidation if not carefully controlled.[5][6]
Another, less common, approach involves the direct formylation of a suitable pyridine precursor through ortho-metalation with a strong base like lithium diisopropylamide (LDA), followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[7]
Q2: Which oxidation method is preferable for large-scale synthesis?
The "best" method for large-scale synthesis depends on a variety of factors including available equipment, safety infrastructure, cost, and the desired purity profile of the final product. Here's a comparative summary:
| Oxidation Method | Advantages | Scale-Up Disadvantages |
| **Manganese Dioxide (MnO₂) ** | Readily available and relatively inexpensive reagent.[2] Simple reaction setup. | Heterogeneous reaction, requiring a large excess of MnO₂ (often 10x or more), leading to poor mass economy.[2] Reaction rates and yields can be highly variable depending on the activity of the MnO₂.[2] Filtration of fine MnO₂ solids can be challenging on a large scale. |
| Swern Oxidation | High selectivity, preventing over-oxidation to the carboxylic acid.[4] Metal-free.[4] | Requires cryogenic temperatures (-60 to -78 °C), which is energy-intensive and requires specialized reactors.[3][8] The reaction is highly exothermic and generates gaseous byproducts (CO, CO₂), posing a significant safety risk if not properly managed.[8] Produces the notoriously foul-smelling dimethyl sulfide (DMS) as a byproduct.[3] |
| Potassium Permanganate (KMnO₄) | Inexpensive and powerful oxidant. | Risk of over-oxidation to 5-chloropicolinic acid. Difficult to control the reaction's exotherm. Generates large amounts of manganese salt waste. |
For many industrial applications, MnO₂ oxidation is often preferred despite its drawbacks due to the avoidance of extreme temperatures and the handling of highly toxic and reactive gases associated with the Swern oxidation. However, significant process development is required to ensure reproducibility and efficient filtration.
Q3: What are the primary safety concerns when synthesizing this compound?
The synthesis of this compound involves several hazards that must be carefully managed:
-
Reagent Hazards:
-
Oxalyl Chloride (Swern Oxidation): Decomposes to produce carbon monoxide (CO) and carbon dioxide (CO₂), and can be extremely exothermic. It is also corrosive and toxic.[8]
-
Dimethyl Sulfoxide (DMSO): While not highly toxic on its own, it can enhance the absorption of other toxic chemicals through the skin.
-
Potassium Permanganate: A strong oxidizer that can create explosive mixtures with organic materials.
-
-
Reaction Hazards:
-
Exothermic Reactions: Both Swern and permanganate oxidations are highly exothermic. On a large scale, inefficient heat removal can lead to a runaway reaction.[9]
-
-
Product Hazards:
-
This compound itself is an irritant and may cause allergic skin reactions and serious eye irritation.[10]
-
-
Byproduct Hazards:
-
Dimethyl Sulfide (DMS): A byproduct of the Swern oxidation, DMS is volatile, flammable, and has an extremely unpleasant and pervasive odor, detectable at very low concentrations.[3]
-
A thorough risk assessment and adherence to appropriate safety protocols, including the use of personal protective equipment (PPE) and conducting reactions in well-ventilated areas or fume hoods, are essential.
Troubleshooting Guides
Problem 1: Low or Inconsistent Yields in MnO₂ Oxidation
Question: My yields for the oxidation of 5-chloro-2-methylpyridine using MnO₂ are low and vary significantly between batches. What could be the cause?
Answer: This is a very common issue with MnO₂ oxidations due to the heterogeneous nature of the reaction and the variability of the reagent. Here are the likely causes and solutions:
-
Cause A: Inactive Manganese Dioxide: The activity of MnO₂ is highly dependent on its method of preparation and its age.[2] Commercially available MnO₂ can have varying surface areas and activities.
-
Solution:
-
Use Activated MnO₂: It is often recommended to use freshly prepared or "activated" MnO₂. Activation can be achieved by heating the MnO₂ at 100-200°C for several hours to remove adsorbed water.[1]
-
Consistent Supplier and Batch: If using commercial MnO₂, stick to a single supplier and, if possible, a single batch for a production campaign to minimize variability.
-
Test Batches: Always run a small-scale test reaction with a new batch of MnO₂ to qualify its activity before committing to a large-scale run.
-
-
-
Cause B: Insufficient Stirring/Mixing: As a solid-liquid reaction, efficient mixing is crucial to ensure the organic substrate has adequate contact with the surface of the MnO₂. What works on a lab scale with a magnetic stir bar may not be sufficient in a large reactor.[9]
-
Solution:
-
Mechanical Stirring: Use a reactor equipped with a robust overhead stirrer (e.g., anchor or turbine stirrer) to ensure the MnO₂ remains well suspended.
-
Monitor Stirring Speed: Experiment with different stirring speeds to find the optimal rate for your reactor geometry. There should be a visible vortex, and the solid should not be settled at the bottom of the reactor.
-
-
-
Cause C: Inappropriate Solvent or Temperature: The choice of solvent and reaction temperature can significantly impact the reaction rate.
-
Solution:
-
Solvent Selection: Chlorinated solvents like dichloromethane (DCM) or hydrocarbons like hexane or toluene are commonly used. The reaction is often run at the reflux temperature of the chosen solvent to increase the reaction rate.
-
Azeotropic Water Removal: If the starting material or solvent contains water, it can deactivate the MnO₂. Using a Dean-Stark trap during the reaction can help remove water and may improve performance.
-
-
Problem 2: Runaway Reaction and Side Product Formation in Swern Oxidation
Question: I'm attempting a Swern oxidation on a larger scale, and I'm concerned about controlling the exotherm. I've also observed some unexpected byproducts. How can I mitigate these issues?
Answer: Temperature control is the most critical parameter in a successful and safe Swern oxidation. Failure to maintain cryogenic temperatures can lead to side reactions and, in the worst case, a dangerous runaway reaction.[8]
Workflow for Troubleshooting Swern Oxidation Scale-Up
Caption: Decision workflow for managing a Swern oxidation.
-
Managing the Exotherm:
-
Slow Addition: The addition of oxalyl chloride to DMSO, and subsequently the alcohol, must be done slowly and dropwise, ensuring the internal temperature does not rise above the set point (typically -60 to -78 °C).[3][8]
-
Efficient Cooling: Use a reactor with a large surface area for cooling and a reliable cooling system (e.g., a cryostat is more reliable than a dry ice/acetone bath for large volumes).
-
Reverse Addition: In some cases, adding the DMSO to the oxalyl chloride solution (reverse addition) can offer better temperature control, though this should be evaluated on a small scale first.
-
-
Common Side Reactions and Solutions:
-
Pummerer Rearrangement: If the temperature is allowed to rise before the addition of the base (triethylamine), a Pummerer rearrangement of the intermediate alkoxysulfonium salt can occur, leading to byproducts.
-
Solution: Strictly maintain the cryogenic temperature throughout the additions until the base is added.
-
-
Epimerization: If the product has a stereocenter alpha to the newly formed aldehyde, the use of triethylamine can sometimes cause epimerization.
-
Over-oxidation (rare): While the Swern is known for its selectivity, improper quenching can lead to issues.
-
Solution: Ensure the reaction is properly quenched while still cold before warming to room temperature.
-
-
Problem 3: Dealing with Dimethyl Sulfide (DMS) Odor and Waste
Question: The smell of dimethyl sulfide from my Swern oxidation is a major issue in the lab. How can I effectively contain and neutralize it?
Answer: DMS is a notorious byproduct with an extremely low odor threshold.[3] Proper handling and quenching are crucial for safety and maintaining a tolerable working environment.
-
Containment:
-
Fume Hood: All steps of the reaction, workup, and cleaning must be performed in a well-ventilated and efficient fume hood.[3]
-
Closed System: For larger scales, consider a closed system for reagent transfers and the reaction itself.
-
-
Neutralization: The most effective way to eliminate the odor is to oxidize the DMS to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO₂).
-
Aqueous Waste: Treat all aqueous layers from the workup with an oxidizing agent before disposal. Common choices include:
-
Bleach (Sodium Hypochlorite): Add bleach to the aqueous waste and stir for several hours.
-
Oxone™ (Potassium Peroxymonosulfate): A solid, easy-to-handle oxidant.
-
Hydrogen Peroxide: Can also be effective, though the reaction may be slower.
-
-
Glassware: Rinse all contaminated glassware with a bleach solution or Oxone™ before washing normally.[3] This will prevent the odor from lingering in the lab.
-
Rotovap Trap: If you are removing solvents under reduced pressure, adding a small amount of bleach to the rotovap's receiving flask can help trap and neutralize volatile DMS.[12]
-
Problem 4: Difficult Product Isolation and Purification
Question: I'm struggling to isolate pure this compound. My crude product is an oil/solid mixture and contains several impurities.
Answer: Purification can be challenging, especially on a larger scale. The physical properties of this compound (melting point around 66-68°C) mean it can exist as a low-melting solid or a waxy substance at room temperature.[13]
Purification Strategy Flowchart
Caption: A general workflow for the purification of this compound.
-
Initial Workup:
-
After quenching the reaction, a standard aqueous workup is necessary. Washing the organic layer with brine can help remove residual water and some water-soluble impurities.[14]
-
-
Recrystallization: This is often the most effective method for purifying the product on a large scale.
-
Solvent Choice: Non-polar solvents are good candidates. A common choice is n-heptane or other alkane solvents, sometimes with a small amount of a more polar co-solvent like toluene or ethyl acetate to aid dissolution at higher temperatures.[5]
-
Procedure:
-
Dissolve the crude material in a minimal amount of the chosen solvent system at an elevated temperature.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the mixture in an ice bath or refrigerator to maximize crystal formation.
-
Isolate the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
-
Silica Gel Chromatography: While effective, column chromatography is less desirable for very large quantities due to the cost and volume of solvent required. It should be considered a secondary option if recrystallization fails to provide the desired purity.
-
Eluent System: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is a typical starting point.
-
-
Distillation: Given its boiling point, vacuum distillation (Kugelrohr) could be an option for smaller scales, but may not be practical for large-scale production due to the risk of thermal decomposition.[14]
By systematically addressing these common issues, you can develop a robust and scalable process for the synthesis of this compound.
References
- 1. nanotrun.com [nanotrun.com]
- 2. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN112358442B - Preparation method of 2-fluoro-5-formyl chloropyridine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 9. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 10. 5-Chloropyridine-2-carboxaldehyde | C6H4ClNO | CID 10103267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. This compound manufacturers and suppliers in india [chemicalbook.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
preventing decomposition of 5-Chloro-2-formylpyridine
Welcome to the Technical Support Center for 5-Chloro-2-formylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions regarding the handling, use, and stability of this important synthetic intermediate. Our goal is to empower you to prevent decomposition and achieve optimal results in your experiments.
Part 1: Understanding this compound
FAQ 1: What is this compound and why is its stability a concern?
This compound is a heterocyclic aldehyde widely used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Its structure, featuring an electron-deficient pyridine ring with a chlorine substituent and a reactive aldehyde group, makes it a versatile synthon for forming carbon-carbon and carbon-nitrogen bonds.
The stability of this compound is a primary concern due to the inherent reactivity of the aldehyde functional group. This group is susceptible to several degradation pathways, including oxidation, disproportionation (Cannizzaro reaction), and polymerization, especially under non-optimal storage or reaction conditions. The electron-withdrawing nature of the chloro-substituted pyridine ring can further influence the electrophilicity of the carbonyl carbon, affecting its reactivity and stability. Older samples are often noted to be brown-colored, indicating the presence of impurities arising from decomposition[1].
Part 2: Storage and Handling - The First Line of Defense
Proper storage and handling are critical to preserving the integrity of this compound. Decomposition can occur even before the reagent is used in a reaction if not stored correctly.
FAQ 2: What are the optimal storage conditions for this compound?
To ensure long-term stability, this compound should be stored under the conditions outlined in the table below. These recommendations are based on standard safety data sheets and chemical handling practices.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature[2] or Refrigerated (2-8 °C) | Lower temperatures slow down the rate of potential decomposition reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The aldehyde is susceptible to air oxidation. An inert atmosphere prevents this degradation pathway. |
| Light | Keep in a dark place[2] | Exposure to light can promote radical-mediated decomposition pathways. |
| Container | Tightly sealed, dry container[3] | Prevents ingress of moisture and atmospheric oxygen. |
Troubleshooting Guide: My newly received this compound is off-white to yellow. Is it still usable?
The reported color of this compound can range from white to yellow or even orange[2]. A slight yellow tinge does not necessarily indicate significant decomposition. However, a pronounced yellow, orange, or brown color, especially if the material is clumpy or has a strong, unusual odor, warrants a purity check before use.
Workflow for Assessing Purity of Incoming Reagent:
Caption: Initial purity assessment workflow for this compound.
Part 3: Preventing Decomposition During Reactions
The choice of reaction conditions plays a pivotal role in preventing the degradation of this compound.
FAQ 3: What are the common decomposition pathways for this compound under reaction conditions?
-
Oxidation: The aldehyde group is easily oxidized to the corresponding carboxylic acid (5-chloropicolinic acid). This can be initiated by atmospheric oxygen, especially at elevated temperatures or in the presence of certain metal catalysts[4][5][6][7].
-
Cannizzaro Reaction: In the presence of a strong base, this compound, which lacks an α-hydrogen, can undergo a disproportionation reaction. Two molecules of the aldehyde react to form one molecule of the corresponding primary alcohol ( (5-chloropyridin-2-yl)methanol) and one molecule of the carboxylic acid (5-chloropicolinic acid)[8][9][10][11].
-
Polymerization/Side Reactions: Under strongly acidic or basic conditions, or at high temperatures, aldehydes can undergo self-condensation or polymerization, leading to the formation of dark, insoluble materials.
Troubleshooting Guide: My reaction is turning dark and TLC shows multiple spots.
A dark reaction mixture and a complex TLC profile are classic indicators of decomposition. Use the following decision tree to diagnose the potential cause.
References
- 1. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 4. Wet air and related metal ion-catalysed oxidation reactions of methylpyridines. - Sheffield Hallam University Research Archive [shura.shu.ac.uk]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Insights in the aerobic oxidation of aldehydes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Mechanistic investigation of the aerobic oxidation of 2-pyridylacetate coordinated to a Ru(ii) polypyridyl complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse [chemistry.mdma.ch]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 11. BJOC - Synthetic applications of the Cannizzaro reaction [beilstein-journals.org]
Technical Support Center: Reaction Monitoring for 5-Chloro-2-formylpyridine
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for monitoring chemical reactions involving 5-Chloro-2-formylpyridine. It is structured in a practical question-and-answer format to directly address common challenges and offer field-proven solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the monitoring of reactions with this compound, providing the essential knowledge needed to select and implement appropriate analytical techniques.
Q1: Why is dedicated reaction monitoring crucial when working with this compound?
A1: Reaction monitoring is critical for several reasons rooted in both efficiency and safety. Firstly, it provides real-time or near-real-time data on the consumption of starting materials and the formation of the desired product. This allows for the precise determination of reaction completion, preventing unnecessary extensions of reaction time which can lead to the formation of impurities and save energy. Secondly, many reactions involving pyridine aldehydes can generate side products. Monitoring allows for the early detection of these impurities, enabling process optimization to improve yield and purity.[1] Finally, understanding the reaction kinetics and identifying any transient intermediates are key to scaling up processes safely and efficiently from the lab to pilot or manufacturing plants.[2][3]
Q2: What are the primary analytical techniques for monitoring reactions involving this compound?
A2: The most common and effective techniques fall into two categories: chromatographic and spectroscopic methods.
-
Chromatographic Techniques: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are workhorse methods. They separate the components of a reaction mixture, allowing for individual assessment of the starting material, product, and any byproducts.
-
Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful for structural elucidation and can be used to monitor the disappearance of reactant signals and the appearance of product signals.[1][3] For certain applications, in-situ monitoring using techniques like FT-IR can provide continuous data without the need for sampling.[2][4]
Q3: How do I select the most appropriate monitoring technique for my specific reaction?
A3: The choice of technique depends on the specific requirements of your analysis—whether you need qualitative or quantitative data, the speed of analysis required, and the available instrumentation. The following decision tree provides a general guide:
Caption: Decision tree for selecting a reaction monitoring technique.
Q4: What are the key physicochemical properties of this compound I should be aware of?
A4: Understanding the properties of your target molecule is fundamental to developing any analytical method.
| Property | Value / Description | Significance for Analysis |
| Molecular Weight | 141.56 g/mol [5] | Essential for mass spectrometry and concentration calculations. |
| Form | Solid | Dictates how samples are prepared (i.e., dissolved in a suitable solvent). |
| Melting Point | 66-68 °C[6] | Useful for purity assessment and relevant for GC inlet temperature. |
| Boiling Point | 208 °C[6] | Indicates that the compound is sufficiently volatile for GC analysis. |
| Structure | Pyridine ring with an aldehyde and a chlorine substituent. | The pyridine ring and aldehyde carbonyl group are chromophores, making it suitable for UV detection in HPLC. The polarity is influenced by these functional groups. |
Part 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during reaction monitoring.
Thin-Layer Chromatography (TLC) Troubleshooting
TLC is often the first line of analysis due to its speed and simplicity. However, the polar and potentially basic nature of the pyridine nitrogen in this compound can sometimes lead to issues.
Problem 1: My spots are streaking or elongated.
-
Potential Cause A: Sample Overloading. Applying too much sample to the TLC plate is a common cause of streaking.[7][8]
-
Solution: Dilute your reaction sample significantly before spotting it on the plate. Re-run the TLC with a much smaller spot.
-
-
Potential Cause B: Strong Interaction with Silica Gel. The basic nitrogen on the pyridine ring can interact strongly with the acidic silica gel stationary phase, causing the spot to tail or streak.[8]
-
Solution: Add a small amount (0.1–2.0%) of a modifier to your mobile phase. For a basic compound like this, adding a base like triethylamine or a few drops of ammonia can neutralize the acidic sites on the silica gel and improve spot shape.[9]
-
-
Potential Cause C: High Polarity. If the compound is very polar, it may not move effectively with less polar solvent systems.
-
Solution: Increase the polarity of your mobile phase. For example, if you are using a 4:1 Hexane:Ethyl Acetate mixture, try changing to 2:1 or 1:1.
-
Problem 2: My starting material and product spots have very similar Rf values.
-
Potential Cause: The chosen mobile phase is not providing adequate separation because the polarity difference between your reactant and product is small.
-
Solution 1: Change Solvent System. Experiment with different solvent systems. Try incorporating a different polar solvent (e.g., methanol instead of ethyl acetate) or a less polar one (e.g., dichloromethane instead of ethyl acetate) to alter the selectivity of the separation.
-
Solution 2: Use a "Co-spot". A co-spot, where you apply both the starting material and the reaction mixture to the same lane, can help resolve ambiguity. If the reaction is complete, you should see a single, well-defined spot. If it's a mixture, you might see an elongated spot or a "snowman" shape, confirming two closely eluting compounds.[10]
-
HPLC Troubleshooting
HPLC is the preferred method for accurate quantitative analysis.
Problem 1: I am seeing poor peak shape (fronting or tailing).
-
Potential Cause A: Column Overload. Injecting too much sample can saturate the column, leading to broad or misshapen peaks.[11]
-
Solution: Dilute your sample and inject a smaller volume.
-
-
Potential Cause B: Secondary Interactions. Similar to TLC, the basic pyridine nitrogen can interact with residual acidic silanols on the silica-based C18 column, causing peak tailing.
-
Solution: Adjust the pH of your mobile phase. Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%) will protonate the pyridine nitrogen, minimizing these secondary interactions and leading to sharper peaks.
-
-
Potential Cause C: Column Degradation. Over time, HPLC columns can degrade, leading to poor performance.
Problem 2: My retention times are shifting between injections.
-
Potential Cause A: Inadequate Column Equilibration. If you change the mobile phase composition, the column needs time to fully equilibrate to the new conditions.
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase before starting your analysis.[13]
-
-
Potential Cause B: Temperature Fluctuations. The temperature of the column can affect retention time.
-
Potential Cause C: Mobile Phase Composition Change. If you are using a mixed mobile phase, one solvent may evaporate faster than the other, changing the composition over time.
-
Solution: Prepare your mobile phase fresh daily and keep the solvent reservoirs capped.[13]
-
Gas Chromatography (GC) Troubleshooting
GC is suitable for this compound due to its volatility.
Problem 1: I am not seeing any peaks, or the peaks are very small.
-
Potential Cause A: Incorrect Inlet Temperature. If the inlet temperature is too low, the sample may not vaporize efficiently. If it's too high, the compound could decompose.
-
Solution: Start with an inlet temperature about 20-30°C below the compound's boiling point (208°C) and optimize from there.
-
-
Potential Cause B: Compound Instability. Aldehydes can sometimes be sensitive to heat.
-
Solution: Ensure your GC system, including the liner, is clean and inert to prevent catalytic decomposition. Consider using a deactivated liner.
-
Problem 2: I'm seeing multiple unexpected peaks (ghost peaks).
-
Potential Cause: Carryover from a previous injection. High-concentration samples can sometimes leave residues in the injection port or the front of the column.
-
Solution: Run a "blank" injection (injecting only the solvent) to see if peaks from the previous run appear. If so, clean the injection port and consider adding a wash step in your autosampler sequence.[12]
-
Part 3: Experimental Protocols
Protocol 1: Rapid Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol outlines a standard procedure for quickly assessing reaction progress.
-
Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[14] Mark lanes for your starting material (SM), a co-spot (Co), and your reaction mixture (Rxn).
-
Sample Preparation:
-
Dissolve a small amount of your starting material in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Take a small aliquot of your reaction mixture (e.g., with a capillary tube) and dilute it in a separate vial with the same solvent.
-
-
Spotting the Plate: Using a capillary spotter, apply a small spot of each solution to its designated lane on the baseline. For the co-spot lane, apply the starting material first, let it dry, and then spot the reaction mixture directly on top.[14] Ensure spots are small and concentrated.[7]
-
Developing the Plate: Place a small amount of your chosen mobile phase (e.g., 3:1 Hexane:Ethyl Acetate) in a developing chamber with a piece of filter paper to ensure the atmosphere is saturated. Place the TLC plate in the chamber, ensuring the solvent level is below the baseline.[7][9] Cover the chamber.
-
Visualization: Once the solvent front has moved about 90% of the way up the plate, remove it and immediately mark the solvent front with a pencil.[14] Allow the plate to dry. Visualize the spots under a UV lamp (254 nm).[14] Circle the visible spots with a pencil.
-
Interpretation: Compare the spots in the 'Rxn' lane to the 'SM' lane. The disappearance of the starting material spot and the appearance of a new spot indicate the reaction is progressing. The co-spot lane helps confirm if any starting material remains.
Protocol 2: Sample Preparation for HPLC/GC Analysis
Accurate quantitative data relies on precise and consistent sample preparation.
-
Quenching the Reaction: Take a defined volume of the reaction mixture (e.g., 100 µL) at a specific time point. Immediately quench the reaction by diluting it in a larger volume of a solvent that stops the reaction (this could be your mobile phase or another suitable solvent). This "time zero" sample is crucial for kinetic studies.
-
Dilution: Perform a serial dilution to bring the concentration of the analyte within the linear range of your detector. This is a critical step to avoid detector saturation and ensure accurate quantification.
-
Internal Standard (Optional but Recommended): For the most accurate quantification, add a precise amount of an internal standard to your diluted sample. The internal standard should be an inert compound that does not react with your sample components and is well-resolved from all other peaks in the chromatogram.[15]
-
Filtration: Filter the final sample through a 0.2 or 0.45 µm syringe filter before injecting it into the HPLC or GC system. This removes any particulate matter that could block the column or tubing.[12]
-
Injection: Inject a consistent volume for all standards and samples to ensure reproducibility.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Reaction Monitoring | Bruker [bruker.com]
- 4. mt.com [mt.com]
- 5. 5-Chloropyridine-2-carboxaldehyde | C6H4ClNO | CID 10103267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemwhat.com [chemwhat.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. chembam.com [chembam.com]
- 9. silicycle.com [silicycle.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. medikamenterqs.com [medikamenterqs.com]
- 13. uhplcs.com [uhplcs.com]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Catalyst Selection for 5-Chloro-2-formylpyridine Reactions
<_ _>
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) for catalyst selection in reactions involving 5-Chloro-2-formylpyridine. The content is structured in a flexible question-and-answer format to directly address the nuanced challenges you may encounter during your experimental work.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems that can arise during the catalytic transformation of this compound.
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions
Q1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is failing or giving very low yields. What are the likely causes and how can I fix it?
A1: Low yields in palladium-catalyzed cross-coupling reactions with pyridine substrates are a common challenge.[1] The primary issues often stem from catalyst deactivation, suboptimal reaction conditions, or problems with the reagents. A systematic approach to troubleshooting is essential.
Causality & Solution Pathway:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][2] This is a well-documented issue with pyridine-containing substrates.
-
Solution: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands shield the palladium center from coordination with the pyridine nitrogen and promote the desired catalytic pathway.[1][2] Examples of effective ligands include Buchwald ligands like XPhos, SPhos, and RuPhos.[1]
-
-
Inefficient Oxidative Addition: The Carbon-Chlorine (C-Cl) bond in this compound is stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[3][4]
-
Solution:
-
Ligand Choice: Use electron-rich ligands that can facilitate the oxidative addition step.[5] Bulky ligands can also promote this step.
-
Elevated Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for C-Cl bond cleavage.[3] Microwave irradiation can also be an effective technique to accelerate these reactions.[3]
-
Catalyst System: Consider using more active palladium pre-catalysts, such as palladacycles or pre-formed Pd(0) sources, which can initiate the catalytic cycle more efficiently.[3][6]
-
-
-
Catalyst Decomposition: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive Pd(II) species.[1] At high temperatures, the catalyst can also decompose to form palladium black, which is inactive.[1]
-
Solution:
-
Inert Atmosphere: Ensure the reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen).[2] Solvents must be properly degassed.
-
Ligand-to-Palladium Ratio: Maintain an adequate ligand-to-palladium ratio to stabilize the catalyst and prevent aggregation.[1]
-
Temperature Control: While heat can be necessary, avoid excessively high temperatures that can accelerate catalyst decomposition.[1]
-
-
-
Base and Solvent Effects: The choice of base and solvent is critical. The base is not just a proton scavenger but also participates in the catalytic cycle.[2]
-
Solution: Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and anhydrous, degassed solvents (e.g., Toluene, Dioxane, THF) to find the optimal combination for your specific substrates.[1]
-
Workflow for Troubleshooting Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Q2: I'm performing a Sonogashira coupling with this compound and a terminal alkyne, but the reaction is sluggish. What adjustments should I consider?
A2: The Sonogashira reaction with aryl chlorides is inherently challenging due to the strength of the C-Cl bond.[3] For an electron-deficient substrate like this compound, specific optimizations are necessary.
Causality & Solution Pathway:
-
Catalyst Activity: Standard catalysts like Pd(PPh₃)₄ may not be active enough for this transformation.[3]
-
Copper Co-catalyst: The traditional Sonogashira coupling relies on a copper(I) co-catalyst.
-
Solution: Ensure the copper source (e.g., CuI) is fresh and of high purity. In some cases, for complex substrates, a "copper-free" Sonogashira might be beneficial to avoid side reactions, although this often requires a more specialized palladium catalyst system.[7]
-
-
Base and Solvent: Amine bases like triethylamine or diisopropylethylamine are commonly used, often serving as both the base and solvent.[3]
-
Solution: For challenging substrates, stronger inorganic bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF, NMP) may be more effective.[3]
-
-
Temperature: Room temperature is often insufficient for aryl chlorides.
-
Solution: Gradually increase the reaction temperature, for example, to 60-100 °C, to facilitate the oxidative addition step.[3]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding catalyst selection for various reactions of this compound.
Q1: What are the key factors to consider when selecting a catalyst for a Buchwald-Hartwig amination with this compound?
A1: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[8] For a substrate like this compound, the key considerations are similar to other cross-coupling reactions, with a strong emphasis on the ligand.
-
Ligand Choice: This is the most critical factor. Sterically hindered, electron-rich phosphine ligands are essential to promote reductive elimination and prevent catalyst inhibition by the pyridine nitrogen.[9] Ligands such as XPhos, JohnPhos, and BrettPhos are excellent starting points.[9][10] Bidentate phosphine ligands like BINAP and dppf have also proven effective.[8][10]
-
Palladium Pre-catalyst: Both Pd(0) sources (e.g., Pd₂(dba)₃) and Pd(II) pre-catalysts (e.g., Pd(OAc)₂) can be used.[11] Modern, air-stable pre-catalysts that incorporate the ligand (e.g., XPhos Pd G3) are often more convenient and provide more consistent results.[2]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can be effective, especially for sensitive substrates.[2][10]
-
Solvent: Anhydrous, apolar aprotic solvents like toluene, dioxane, or THF are typically used.
Catalyst System Selection Logic for Cross-Coupling
Caption: Decision logic for catalyst system selection based on reaction type.
Q2: Can I perform a Heck reaction on this compound? What catalyst system is recommended?
A2: Yes, a Heck reaction is feasible. The Heck reaction couples the aryl halide with an alkene.[12] For this compound, the challenges are similar to other cross-couplings involving aryl chlorides.
-
Catalyst System: A highly active palladium catalyst is required. Phosphine-free catalyst systems, such as those using palladacycles or specific Pd(II) salts like Pd(OAc)₂, can be effective.[13][14] In many cases, N-heterocyclic carbene (NHC) ligated palladium complexes show excellent activity for Heck reactions of aryl chlorides.[14]
-
Base: An inorganic base such as K₂CO₃, Na₂CO₃, or Cs₂CO₃ is typically used.[15] Organic bases like triethylamine can also be employed.[12]
-
Solvent: Polar aprotic solvents like DMF or DMAc are common choices.
-
Additives: In some cases, additives like tetra-n-butylammonium bromide (TBAB) can act as a phase-transfer catalyst and stabilize the palladium catalyst, improving yields.[2]
Q3: I need to reduce the formyl group of this compound to an alcohol. What are the best catalytic methods to ensure chemoselectivity?
A3: Catalytic reduction offers a mild and selective alternative to stoichiometric metal hydride reagents.
-
Catalytic Hydrogenation: This is a classic and effective method.
-
Catalyst: Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂, Adams' catalyst), or Raney Nickel are common choices. For pyridine-containing compounds, catalysts that are less prone to over-reduction of the ring are preferred.
-
Conditions: The reaction is typically run under an atmosphere of hydrogen gas in a solvent like ethanol or methanol. The pressure and temperature can be adjusted to control reactivity.
-
-
Catalytic Transfer Hydrogenation: This method avoids the need for high-pressure hydrogen gas.
-
Catalyst: Ruthenium or Rhodium complexes are often used.
-
Hydrogen Source: Common hydrogen donors include formic acid/triethylamine mixtures, isopropanol, or ammonium formate.[16]
-
-
Hydrosilylation/Hydroboration: These methods involve the addition of a Si-H or B-H bond across the carbonyl, followed by hydrolysis.
Q4: What are the recommended catalysts for oxidizing this compound to 5-chloro-2-pyridinecarboxylic acid?
A4: The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation.[18] For this compound, several catalytic methods can be employed.
-
Metal-Catalyzed Aerobic Oxidation: Using molecular oxygen or air as the terminal oxidant is a green and efficient approach.
-
Catalyst: Catalytic systems based on Ruthenium, Cobalt, or Copper are commonly employed. These reactions often proceed under mild conditions.
-
-
Oxidation with Peroxides: Hydrogen peroxide (H₂O₂) can be used as the oxidant in the presence of a catalyst.
-
Catalyst: Selenium dioxide (SeO₂) or methyltrioxorhenium (MTO) are effective catalysts for this transformation.
-
-
Non-catalytic, but mild, methods: While not strictly catalytic, reagents like Oxone in the presence of trifluoroacetic acid provide a simple and metal-free oxidation method.[19]
Section 3: Data Tables & Experimental Protocols
Table 1: Ligand Comparison for Suzuki-Miyaura Coupling of 2-Chloropyridines
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | >95 | Generally high yielding for a broad range of substrates.[1] |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | >95 | Excellent for heteroaryl couplings.[1] |
| RuPhos | Pd-G3-RuPhos | K₃PO₄ | Dioxane | 110 | >90 | Pre-catalyst offers convenience and high activity.[1] |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 110 | <20 | Generally poor for unactivated aryl chlorides due to low electron density and bulk.[5] |
| dppf | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 60-80 | Moderate to good yields, but can be substrate dependent.[4] |
Data compiled from representative literature procedures and is intended for comparative purposes. Actual yields will vary based on specific substrates and optimized conditions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization for specific substrates.[1]
-
Reaction Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the selected base (e.g., K₃PO₄, 2.0-3.0 equiv).[1]
-
Inerting: Seal the vial with a septum cap, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: In a separate vial, prepare a stock solution of the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol %) and the ligand (e.g., SPhos, 4 mol %) in degassed solvent.[1] Add the appropriate amount of the catalyst/ligand solution to the reaction vial via syringe.
-
Solvent Addition: Add the remaining degassed solvent (e.g., Toluene) to the reaction vial to achieve the desired concentration.
-
Reaction: Place the vial in a preheated heating block and stir at the desired temperature (e.g., 100 °C) for the specified time (monitor by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heck Reaction [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]
- 17. Cobalt-Catalyzed Reduction of Aldehydes to Alcohols via the Hydroboration Reaction [mdpi.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Carboxylic acid synthesis by oxidative cleavages or rearrangements [organic-chemistry.org]
solvent effects on 5-Chloro-2-formylpyridine reactivity
Welcome to the comprehensive technical support guide for 5-Chloro-2-formylpyridine. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the experimental nuances of this versatile bifunctional building block. Here, we address common challenges and questions regarding solvent effects on its reactivity, providing field-proven insights, detailed protocols, and troubleshooting guides to ensure the success and reproducibility of your experiments.
Introduction: The Dual Reactivity of this compound
This compound is a valuable heterocyclic intermediate possessing two key reactive sites: an electrophilic formyl group at the C2 position and a chloro-substituent at the C5 position, which is susceptible to nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. The solvent system employed in reactions with this molecule is not merely an inert medium; it is a critical parameter that dictates which reactive site is addressed, influences reaction rates, and can even determine the product distribution. Understanding and controlling these solvent effects is paramount for achieving desired synthetic outcomes.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter in the laboratory.
Section 1: The Formyl Group - Gateway to C-C and C-N Bond Formation
The aldehyde functionality is a primary site for nucleophilic addition, enabling a variety of important chemical transformations.
FAQ 1.1: I'm struggling with a Knoevenagel condensation with malononitrile. My yields are low and I'm seeing side products. Which solvent should I use?
Answer: This is a classic issue often rooted in solvent choice. The Knoevenagel condensation involves the addition of an active methylene compound to a carbonyl, followed by dehydration[1]. The ideal solvent must facilitate both steps.
Causality:
-
Protic Solvents (e.g., Ethanol, Methanol): While often used, protic solvents can solvate the nucleophile (the enolate of malononitrile), potentially slowing down the initial addition step. However, they are excellent at facilitating the dehydration step. Reactions in alcohols like ethanol are common but may require a basic catalyst like piperidine or pyridine to be effective[2].
-
Aprotic Polar Solvents (e.g., DMF, Acetonitrile, DMSO): These are frequently superior choices. They are excellent at dissolving the reactants and stabilizing the charged intermediates of the addition step without overly solvating the nucleophile[3]. Aprotic solvents can significantly accelerate the overall reaction rate.
-
Aprotic Nonpolar Solvents (e.g., Toluene, Hexane): These are generally poor choices due to the low solubility of the malononitrile anion and intermediates.
-
Solvent-Free Conditions: For some substrates, grinding the reactants together, sometimes with a catalyst, can be a highly efficient and green alternative[4].
Troubleshooting & Recommendations:
-
Low Conversion: Switch to a polar aprotic solvent like DMF or acetonitrile. These solvents typically enhance the rate of the initial nucleophilic attack.
-
Side Products: If you observe Michael addition or other side reactions, it might be due to prolonged reaction times or overly harsh basic conditions. Switching to a solvent that promotes a faster reaction (like DMF) can lead to a cleaner product profile in a shorter time.
-
Catalyst Choice: The reaction is usually catalyzed by a weak base. If you are using a strong base, you risk self-condensation of the aldehyde or other side reactions[1].
Data Summary: Solvent Effects on Knoevenagel Condensation
| Solvent | Catalyst | Typical Outcome | Rationale |
| Ethanol/Water | Carbonic Acid | Good yields, environmentally friendly. | Balances reactant solubility and facilitates proton transfer for dehydration[5]. |
| DMF | Hydrotalcite | Superior conversion and selectivity. | High polarity aids in reactant miscibility and stabilization of ionic intermediates. |
| Acetonitrile | Ionic Liquid-supported Proline | Excellent yields, good for catalyst recycling. | Polar aprotic nature enhances nucleophilicity. |
| Toluene | Piperidine | Often sluggish, lower yields. | Poor solubility of intermediates. |
| Solvent-Free | Grinding | High efficiency, environmentally benign. | Maximizes reactant concentration, though may not be suitable for all scales[4]. |
Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol, 141.5 mg) and malononitrile (1.1 mmol, 72.7 mg).
-
Add 10 mL of acetonitrile as the solvent.
-
Add a catalytic amount of piperidine (0.1 mmol, 10 µL).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will often precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain (5-chloropyridin-2-yl)methylene)malononitrile.
Workflow Diagram: Knoevenagel Condensation
Caption: Knoevenagel condensation workflow.
FAQ 1.2: I am performing a reductive amination and getting poor yields. Can the solvent be the issue?
Answer: Absolutely. The solvent in reductive amination plays multiple roles: dissolving reactants, mediating the formation of the intermediate iminium ion, and affecting the reactivity of the reducing agent.
Causality:
-
Chlorinated Solvents (DCM, DCE): While traditionally used, they are environmentally undesirable. They are effective because they are non-protic and do not react with common reducing agents like sodium triacetoxyborohydride (STAB)[6].
-
Ethereal Solvents (THF, 2-MeTHF): Good general-purpose solvents, but the formation of the iminium intermediate can sometimes be slower.
-
Ethyl Acetate (EtOAc): A greener and highly effective alternative, particularly for STAB-mediated reductive aminations[6][7]. It offers good solubility for a wide range of substrates.
-
Alcohols (Methanol, Ethanol): These should be used with caution. While they can be used as solvents, they can also react with the aldehyde to form acetals or be oxidized by certain catalysts, leading to side products[6]. However, when using sodium borohydride, methanol is often used to facilitate the reduction of the iminium ion.
Troubleshooting & Recommendations:
-
Stalled Reaction: If imine formation is slow, consider adding a catalytic amount of acetic acid. If the reduction is the slow step, ensure your reducing agent is fresh.
-
Side Product Formation (Dialkylation): This can occur if the product amine is more nucleophilic than the starting amine. Using the amine in slight excess can sometimes mitigate this.
-
Solvent Choice: For STAB-based reductions, ethyl acetate is an excellent starting point. For reactions using sodium cyanoborohydride, a slightly acidic medium is often required[7].
Experimental Protocol: Reductive Amination with Benzylamine
-
In a flask, dissolve this compound (1.0 mmol, 141.5 mg) in ethyl acetate (10 mL).
-
Add benzylamine (1.1 mmol, 118 mg).
-
Stir for 30 minutes at room temperature to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.2 mmol, 254 mg) portion-wise.
-
Stir at room temperature for 6-24 hours, monitoring by TLC.
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate[7].
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and purify by column chromatography.
FAQ 1.3: What is the best solvent for forming Schiff bases (imines)?
Answer: The formation of Schiff bases is a condensation reaction that generates water. The choice of solvent is crucial for driving the reaction to completion.
Causality:
-
Ethanol/Methanol: These are the most common solvents. They are excellent for dissolving the aldehyde and amine reactants. The reaction is often run at reflux, and sometimes a dehydrating agent or Dean-Stark trap is used to remove the water byproduct and shift the equilibrium towards the product[8][9][10].
-
Solvent-Free/Microwave: For rapid synthesis, microwave-assisted, solvent-free methods can be highly effective, often leading to high yields in minutes[11].
Troubleshooting & Recommendations:
-
Reversible Reaction: If you are seeing significant amounts of starting material after an extended period, the water produced is likely hydrolyzing the imine product. Consider using a Dean-Stark apparatus with a solvent like toluene or adding a drying agent like anhydrous MgSO₄ to the reaction mixture.
-
Purity: Schiff bases are often crystalline. Cooling the reaction mixture in an ice bath can induce precipitation, allowing for easy isolation by filtration[9].
Section 2: The Chloro Substituent - A Handle for Advanced Synthesis
The C5-chloro group is a key functional handle for building molecular complexity, primarily through SNAr and palladium-catalyzed cross-coupling reactions.
FAQ 2.1: My Suzuki-Miyaura coupling is not working. What role does the solvent play?
Answer: The solvent system in Suzuki couplings is critical, influencing catalyst activity, base solubility, and the rate of key mechanistic steps like oxidative addition and transmetalation[12][13].
Causality:
-
Aprotic Polar Solvents (DMF, Dioxane, DME): These are the workhorses for Suzuki reactions. They are effective at dissolving the organometallic species and the inorganic base. Often, a mixture with water (e.g., Dioxane/H₂O) is used, which can enhance the solubility of the base (like K₂CO₃ or K₃PO₄) and accelerate the transmetalation step[12][14].
-
Toluene: A common nonpolar solvent, often used with highly active phosphine ligands.
-
Alcohols/Water: While less common as the primary solvent, aqueous systems can be used with specific water-soluble ligands and are considered "green" alternatives[15].
Troubleshooting & Recommendations:
-
Low to No Reactivity: Chloropyridines are less reactive than their bromo or iodo counterparts. This necessitates a highly active catalyst system. If your reaction is failing in a solvent like THF, switch to a more polar solvent like Dioxane/Water or DMF. Ensure your reaction is rigorously deoxygenated, as oxygen can deactivate the Pd(0) catalyst.
-
Poor Base Solubility: If your base (e.g., K₂CO₃) is not dissolving, the reaction will be slow. Switching to a solvent system that includes water or using a more soluble base like Cs₂CO₃ can resolve this.
-
Ligand Choice: The choice of phosphine ligand is as critical as the solvent. For electron-deficient and sterically hindered substrates like chloropyridines, bulky, electron-rich ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often required to promote the difficult oxidative addition step[12].
Data Summary: Common Solvent Systems for Suzuki Coupling of Chloropyridines
| Solvent System | Typical Base | Catalyst/Ligand Example | Key Feature |
| 1,4-Dioxane / H₂O | K₂CO₃, K₃PO₄ | Pd(dppf)Cl₂ | Excellent for base solubility and general applicability[14]. |
| DMF | Na₂CO₃, K₂CO₃ | Pd(PPh₃)₄ | High boiling point allows for higher reaction temperatures. |
| Toluene | K₃PO₄, Cs₂CO₃ | Pd(OAc)₂ / SPhos | Good for reactions sensitive to polar solvents. |
| DME / H₂O | K₂CO₃ | Pd(dppf)Cl₂ | Similar to dioxane/water, another effective ethereal solvent system[14]. |
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 141.5 mg), phenylboronic acid (1.2 mmol, 146 mg), Pd(dppf)Cl₂ (0.03 mmol, 22 mg), and potassium carbonate (2.0 mmol, 276 mg)[14].
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura catalytic cycle and workflow.
FAQ 2.2: How do solvents affect Nucleophilic Aromatic Substitution (SNAr) on the chloro-substituent?
Answer: Solvent polarity is a dominant factor in SNAr reactions. The mechanism proceeds through a negatively charged intermediate (a Meisenheimer complex), and the solvent's ability to stabilize this intermediate dramatically impacts the reaction rate[16].
Causality:
-
Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): These are the solvents of choice for SNAr. They possess high dipole moments that effectively stabilize the charged Meisenheimer complex, accelerating the reaction. They do not hydrogen-bond with the nucleophile, leaving it "naked" and highly reactive[1].
-
Polar Protic Solvents (Ethanol, Water): These solvents are less effective. While they are polar, they form a hydrogen-bonding "cage" around the nucleophile, reducing its nucleophilicity and slowing the rate-determining first step of the reaction[1][16]. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than with 2-chloropyridine in ethanol, highlighting that even in protic solvents, the inherent reactivity of the halide plays a major role[17].
Troubleshooting & Recommendations:
-
Slow Reaction: If your SNAr reaction with a nucleophile like an alkoxide or amine is slow in an alcohol solvent, switching to DMSO or DMF at an elevated temperature will almost certainly provide a significant rate enhancement.
-
Reactivity Order: In SNAr, the rate-determining step is typically the formation of the Meisenheimer complex. This is stabilized by the inductive effect of the halogen, leading to a reactivity order of F > Cl > Br > I. This compound is thus moderately reactive, and requires activating conditions (polar aprotic solvent, heat) for substitution to occur efficiently[16].
Section 3: General Laboratory Practice
FAQ 3.1: What is the general solubility profile of this compound?
Solubility Profile (Qualitative)
| Solvent | Solubility | Notes |
| Dichloromethane (DCM) | High | A good solvent for reactions and chromatography. |
| Chloroform | High | Similar to DCM. |
| Ethyl Acetate (EtOAc) | Good | Commonly used for extraction and chromatography[7]. |
| Tetrahydrofuran (THF) | Good | A common ethereal solvent for a range of reactions. |
| Acetonitrile | Moderate | Soluble enough for use as a reaction solvent[5]. |
| Acetone | Moderate | Soluble. |
| Dimethylformamide (DMF) | High | Good solubility, often used for SNAr and coupling reactions[12]. |
| Dimethyl Sulfoxide (DMSO) | High | High solubility, excellent for SNAr reactions[16]. |
| Methanol / Ethanol | Moderate | Soluble, especially with heating. Common for Schiff base formation[9][10]. |
| Toluene | Low to Moderate | Less polar, solubility may be limited. |
| Hexane / Heptane | Very Low | Generally used as an anti-solvent for precipitation or for chromatography elution systems with a more polar co-solvent. |
| Water | Very Low | Insoluble for practical purposes. |
This table is a guideline. Always perform a small-scale solubility test before committing to a large-scale reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 7. rsc.org [rsc.org]
- 8. granthaalayahpublication.org [granthaalayahpublication.org]
- 9. ionicviper.org [ionicviper.org]
- 10. Preparation, Characterization and In Vitro Biological Activities of New Diphenylsulphone Derived Schiff Base Ligands and Their Co(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nanobioletters.com [nanobioletters.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Tale of Two Pyridines: A Comparative Guide to the Reactivity of 5-Chloro-2-formylpyridine and 2-formylpyridine
For researchers and professionals in drug development and synthetic chemistry, the choice of a starting material can dictate the success and efficiency of a synthetic route. Pyridine-based aldehydes are foundational building blocks, but subtle changes in their structure can lead to profound differences in reactivity. This guide offers an in-depth, objective comparison of two such analogues: 5-Chloro-2-formylpyridine and its parent compound, 2-formylpyridine. We will explore how the addition of a single chlorine atom fundamentally alters the molecule's electronic properties and, consequently, its chemical behavior in key synthetic transformations.
The Electronic Influence: How a Chloro Substituent Changes the Game
The primary difference between this compound and 2-formylpyridine lies in the electronic effects exerted by the chlorine atom at the 5-position. This substituent introduces a classic conflict of electronic effects: a strong electron-withdrawing inductive effect (-I) and a weaker, electron-donating resonance effect (+M).[1]
-
Inductive Effect (-I): Due to its high electronegativity, the chlorine atom pulls electron density away from the pyridine ring through the sigma bonds. This effect is most pronounced at the adjacent carbon atoms and decreases with distance.
-
Resonance Effect (+M): The lone pairs on the chlorine atom can be delocalized into the pyridine ring's pi-system. However, for halogens, this resonance donation is generally weaker than their inductive withdrawal.[1]
The net result is that the chlorine atom acts as an overall electron-withdrawing group, deactivating the pyridine ring. This deactivation has significant consequences for the reactivity of both the aldehyde functional group and the aromatic ring itself. Quantum chemical calculations and spectroscopic analyses have confirmed that halogen substituents like chlorine alter the electronic structure and charge delocalization within the pyridine ring.[2]
Caption: Figure 1: Diagram illustrating the opposing inductive and resonance effects of the 5-chloro substituent, leading to a net electron withdrawal and enhanced electrophilicity of the formyl group.
Reactivity at the Aldehyde: A Story of Enhanced Electrophilicity
The electron-withdrawing nature of the 5-chloro substituent significantly impacts the reactivity of the 2-formyl group. By pulling electron density away from the ring and, consequently, from the aldehyde carbon, the chlorine atom makes the carbonyl carbon of this compound more electrophilic and thus more susceptible to nucleophilic attack compared to 2-formylpyridine.[3][4] This enhanced reactivity is evident in several common synthetic transformations.
Nucleophilic Addition and Condensation Reactions
Reactions such as the Knoevenagel condensation, Wittig reaction, and Schiff base formation, all of which involve the initial nucleophilic attack on the aldehyde carbon, are generally more facile with this compound.
The Knoevenagel condensation , a reaction between an aldehyde and an active methylene compound, proceeds to form a new carbon-carbon double bond.[5][6] The increased electrophilicity of this compound can lead to faster reaction rates or higher yields under milder conditions compared to 2-formylpyridine.
Similarly, in the Wittig reaction , which converts aldehydes to alkenes using a phosphorus ylide, the more electrophilic nature of this compound facilitates the initial attack of the ylide.[3][7][8][9][10]
The formation of Schiff bases (imines) through condensation with primary amines is another area where this reactivity difference is prominent.[11][12][13] The reaction is often faster and more efficient with the chlorinated analogue.
| Reaction Type | Substrate | Typical Conditions | Reactivity Outcome |
| Knoevenagel Condensation | 2-formylpyridine | Basic catalyst (e.g., piperidine), reflux | Moderate yield, longer reaction time |
| This compound | Mild base, shorter time or lower temp. | Higher yield, faster reaction | |
| Wittig Reaction | 2-formylpyridine | Strong base for ylide generation | Standard reactivity |
| This compound | Milder base may suffice | Enhanced reactivity, potentially higher yield | |
| Schiff Base Formation | 2-formylpyridine | Reflux in alcohol | Slower formation |
| This compound | Room temp. or gentle warming | Rapid and often quantitative formation |
Reactivity of the Pyridine Ring
The electronic properties of the substituent also influence the reactivity of the pyridine ring itself. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAAr), particularly when activated by electron-withdrawing groups. The presence of the chloro group on this compound further enhances this effect, making the ring more amenable to nucleophilic attack than the unsubstituted 2-formylpyridine.[14][15] Conversely, electrophilic aromatic substitution (SEAr), which is already difficult on pyridine, is even more disfavored on the chlorinated derivative due to the deactivating nature of both the nitrogen heteroatom and the chloro substituent.
Experimental Protocol: Comparative Knoevenagel Condensation
To illustrate the practical difference in reactivity, the following protocol outlines a comparative Knoevenagel condensation with malononitrile.
Caption: Figure 2: A generalized experimental workflow for the comparative Knoevenagel condensation.
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, dissolve 2-formylpyridine (1.0 mmol) in one and this compound (1.0 mmol) in the other, each in 10 mL of ethanol.
-
Addition of Reagents: To each flask, add malononitrile (1.1 mmol) followed by a catalytic amount of piperidine (0.1 mmol).
-
Reaction Monitoring: Stir both reactions at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion (disappearance of the aldehyde spot), quench the reaction by adding 20 mL of cold water. The product will precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Analysis: Determine the yield and purity of the resulting 2-(pyridin-2-ylmethylene)malononitrile and 2-((5-chloropyridin-2-yl)methylene)malononitrile.
Expected Outcome: The reaction with this compound is expected to reach completion in a significantly shorter time and potentially afford a higher yield of the condensed product compared to the reaction with 2-formylpyridine under identical conditions.
Conclusion: Choosing the Right Tool for the Job
However, for synthetic routes that require subsequent electrophilic substitution on the pyridine ring or where the inherent reactivity of an unsubstituted pyridine aldehyde is sufficient, 2-formylpyridine remains a valuable and cost-effective starting material. The choice between these two reagents ultimately depends on the specific synthetic strategy and the desired reactivity profile.
References
- 1. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 11. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 12. jocpr.com [jocpr.com]
- 13. Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Characterization of 5-Chloro-2-formylpyridine and Its Derivatives
The journey from a promising molecular design to a validated drug candidate is paved with rigorous analytical characterization. An unambiguous understanding of a molecule's structure, purity, and properties is non-negotiable. This guide provides an in-depth comparison of the essential analytical techniques used to characterize 5-Chloro-2-formylpyridine and its derivatives, framed from the perspective of practical application and experimental rationale. We will move beyond simply listing data to explain why specific techniques are chosen and how their results are synergistically interpreted to build a complete molecular profile.
The Subject Molecule: this compound at a Glance
Before delving into complex analytical techniques, a foundational understanding of the target molecule is essential.
-
Molecular Formula: C₆H₄ClNO[1]
-
Molecular Weight: 141.56 g/mol [2]
-
Synonyms: 5-Chloropicolinaldehyde, 5-Chloropyridine-2-carboxaldehyde[2][3]
-
CAS Number: 31181-89-2[1]
The structure combines an electron-deficient pyridine ring with two electron-withdrawing groups: a chlorine atom at the 5-position and a formyl (aldehyde) group at the 2-position. This electronic arrangement dictates the molecule's reactivity and its spectral properties.
Figure 1: Structure of this compound.
Core Characterization Techniques: A Comparative Analysis
No single technique provides a complete picture. Instead, we rely on an integrated workflow where each method validates and complements the others. The choice of technique is dictated by the question at hand: Are we confirming a known structure, elucidating a new one, or assessing purity?
Figure 2: Integrated workflow for the characterization of novel pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Why it's the first choice: NMR is the most powerful and definitive technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each nucleus, and the connectivity between atoms.
This technique maps the environment of all hydrogen atoms. For this compound, we expect three distinct signals in the aromatic region and one in the aldehyde region. The electron-withdrawing nature of the nitrogen, chlorine, and formyl groups will shift the aromatic protons downfield (to a higher ppm value) compared to benzene.
-
Aldehyde Proton (H-formyl): This will be the most downfield signal, typically appearing as a singlet around 9.9-10.1 ppm . Its unique chemical shift is highly diagnostic for the aldehyde functional group.
-
Aromatic Protons (H3, H4, H6):
-
H6: This proton is adjacent to the electronegative nitrogen and will be the most downfield of the aromatic signals, likely appearing as a doublet around 8.7-8.9 ppm .
-
H4: This proton is coupled to H3, appearing as a doublet of doublets around 7.9-8.1 ppm .
-
H3: This proton is coupled to H4, appearing as a doublet around 7.8-8.0 ppm .
-
This technique identifies all unique carbon atoms in the molecule. We expect six distinct signals for this compound.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Formyl) | 190-193 | The carbonyl carbon is highly deshielded and appears significantly downfield. |
| C2 | 152-155 | Attached to both the electronegative nitrogen and the formyl group, making it very downfield. |
| C6 | 149-152 | Adjacent to nitrogen, resulting in a downfield shift. |
| C4 | 138-141 | Influenced by the meta-positioned chlorine and nitrogen. |
| C5 | 133-136 | Directly attached to chlorine (ipso-carbon), which has a moderate deshielding effect. |
| C3 | 122-125 | Least affected by the electron-withdrawing groups, appearing most upfield of the ring carbons. |
| Note: Predicted values are based on standard chemical shift tables and data from related pyridine structures.[4] |
Protocol 1: Acquiring High-Quality NMR Spectra
-
Sample Preparation (Trustworthiness Pillar): Accurately weigh ~5-10 mg of the compound. A precise mass is crucial for future purity calculations (qNMR).
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be required for less soluble derivatives.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS provides a 0.00 ppm reference point, ensuring spectral accuracy and comparability.
-
Transfer the solution to a clean, dry 5 mm NMR tube. Any particulate matter can degrade spectral resolution.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve maximum homogeneity. This step is vital for sharp, well-resolved peaks.
-
Acquire a standard ¹H spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio (>20:1 for characterization).
-
Acquire a broadband proton-decoupled ¹³C spectrum. As ¹³C has a low natural abundance, a larger number of scans is required.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Integrate the ¹H NMR signals to determine the relative ratios of protons, which must match the proposed structure.
Mass Spectrometry (MS)
Why it's essential: MS provides the exact molecular weight of a compound, serving as the ultimate confirmation of its elemental formula. It also offers structural clues through the analysis of fragmentation patterns.
-
Molecular Ion (M⁺): The key diagnostic feature will be a pair of peaks for the molecular ion due to the natural isotopic abundance of chlorine (³⁵Cl: ~75%, ³⁷Cl: ~25%). You will observe a peak at m/z 141 (for C₆H₄³⁵ClNO) and a smaller peak at m/z 143 (for C₆H₄³⁷ClNO) in an approximate 3:1 intensity ratio .[5] This isotopic signature is irrefutable evidence of a single chlorine atom in the molecule.
-
Key Fragments (Electron Ionization - EI): EI is a "hard" ionization technique that causes fragmentation, providing a structural fingerprint.
-
[M-H]⁺ (m/z 140/142): Loss of a hydrogen radical.
-
[M-CHO]⁺ (m/z 112/114): Loss of the formyl group, a common fragmentation for aldehydes.
-
[M-Cl]⁺ (m/z 106): Loss of the chlorine atom.
-
| Ionization Method | Information Gained | Best For |
| Electron Ionization (EI) | Molecular weight and rich fragmentation data for structural fingerprinting. | Volatile, thermally stable small molecules. |
| Electrospray Ionization (ESI) | "Soft" ionization providing the protonated molecule [M+H]⁺, ideal for confirming molecular weight with minimal fragmentation. | Larger, polar, or thermally fragile derivatives often encountered in drug discovery. |
Protocol 2: Mass Spectrometry Analysis (GC-EI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrument Setup (Causality Pillar): Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC separates the sample from any minor impurities before it enters the MS, ensuring the resulting spectrum is of the pure compound.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The high temperature of the inlet vaporizes the sample.
-
Separation: The vaporized sample travels through the GC column (e.g., a 30m DB-5 column). The compound will elute at a specific retention time.
-
Ionization: As the compound elutes from the GC, it enters the MS ion source, where it is bombarded with high-energy electrons (typically 70 eV). This causes ionization and fragmentation.
-
Analysis: The ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer (e.g., a quadrupole) and detected.
-
Data Interpretation: Analyze the resulting mass spectrum. Confirm the presence of the M⁺ and M+2 peaks at m/z 141 and 143 with a ~3:1 ratio. Correlate major fragment ions with the expected structure.
X-Ray Crystallography
Why it's the gold standard: For novel derivatives, particularly those intended for structure-based drug design, X-ray crystallography provides unambiguous, three-dimensional structural information at the atomic level.[6] It is the only technique that can definitively determine stereochemistry, bond angles, bond lengths, and intermolecular interactions in the solid state.
Figure 3: High-level workflow for X-ray crystallography.
Protocol 3: Single Crystal X-Ray Diffraction (Conceptual Workflow)
-
Crystallization (The Critical Step): This is often more of an art than a science.
-
Dissolve the highly purified compound in a suitable solvent or solvent mixture until saturation.
-
Attempt crystallization using methods like slow evaporation, vapor diffusion (precipitant diffusing into the solvent), or cooling. The goal is to allow molecules to arrange slowly into a well-ordered lattice.
-
Screen multiple conditions, as crystal growth is highly sensitive to solvent, temperature, and impurities.
-
-
Crystal Selection and Mounting: Identify a suitable single crystal (clear, well-defined faces, no visible cracks) under a microscope. Mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.
-
Expose the crystal to a collimated beam of monochromatic X-rays.
-
Rotate the crystal and collect the diffraction patterns (reflections) on a detector.
-
-
Structure Solution and Refinement:
-
The positions of the diffraction spots are used to determine the unit cell dimensions and crystal system.
-
The intensities of the spots are used to calculate an electron density map.
-
A molecular model is fitted to the electron density map and refined computationally to achieve the best agreement with the experimental data. The final R-factor is a measure of the quality of the fit.
-
Summary and Technique Selection
Choosing the right analytical tool is crucial for efficiency and accuracy. The following table provides a comparative summary to guide your experimental design.
| Technique | Primary Information | Strengths | Limitations | When to Use |
| ¹H / ¹³C NMR | Atomic connectivity, chemical environment, structural framework. | Highly detailed structural information; quantitative with standards (qNMR). | Requires soluble sample; relatively insensitive; cannot determine absolute stereochemistry alone. | Always. For initial structure elucidation and confirmation of all soluble compounds. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation patterns. | Extremely sensitive; confirms identity and formula; isotopic patterns are definitive. | Isomers can be indistinguishable; fragmentation can be complex or absent (soft ionization). | Always. For confirming molecular weight and as a complementary check to NMR. |
| X-Ray Crystallography | Unambiguous 3D structure, bond lengths/angles, stereochemistry, packing. | The definitive "gold standard" for structure. | Requires a suitable single crystal, which can be difficult or impossible to grow. | For novel compounds, determining absolute stereochemistry, or for structure-based drug design. |
| Infrared (IR) Spec. | Presence of specific functional groups (e.g., C=O, O-H). | Fast, simple, requires minimal sample. | Provides limited structural information; complex fingerprint region. | As a quick check for key functional groups, especially the aldehyde C=O stretch around 1700-1710 cm⁻¹. |
Conclusion
The characterization of this compound and its derivatives is not a linear process but an integrated analytical strategy. NMR spectroscopy lays the foundation by mapping the molecular framework, while Mass Spectrometry provides an essential checkpoint for molecular weight and formula. For novel structures destined for advanced applications like drug development, X-ray crystallography offers the final, unambiguous proof of three-dimensional structure. By understanding the causality behind each technique—what it tells us and why we use it—researchers can confidently and efficiently validate their synthetic products, accelerating the path from discovery to innovation.
References
A Comparative Guide to the NMR Spectral Analysis of 5-Chloro-2-formylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral data of 5-Chloro-2-formylpyridine, a heterocyclic aldehyde of interest in medicinal chemistry and materials science. By comparing its spectral features with those of the parent compound, 2-formylpyridine, we will elucidate the impact of the C-5 chloro substitution on the electronic environment of the pyridine ring. This guide is intended to serve as a practical resource for researchers, offering both detailed spectral interpretation and a robust experimental protocol for acquiring high-quality NMR data for this class of compounds.
Introduction to this compound and the Role of NMR
This compound is a substituted pyridine derivative with potential applications as a building block in the synthesis of pharmaceuticals and other functional organic molecules. The precise characterization of its chemical structure is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of organic compounds in solution.[1] By analyzing the chemical shifts, coupling constants, and multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, we can gain a detailed understanding of the molecule's connectivity and electronic properties.
Comparative NMR Spectral Analysis
A thorough understanding of the NMR spectrum of this compound is best achieved through a direct comparison with its unsubstituted counterpart, 2-formylpyridine. This comparative approach allows for the clear identification of the electronic effects imparted by the chloro substituent on the pyridine ring.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment of the protons in a molecule. The introduction of a chloro group at the 5-position of the pyridine ring in 2-formylpyridine is expected to induce notable changes in the chemical shifts of the remaining ring protons due to its electron-withdrawing inductive effect.
| Compound | Proton | Multiplicity | Chemical Shift (δ) ppm | Coupling Constant (J) Hz |
| This compound (Predicted) | H-3 | d | ~8.05 | ~8.4 |
| H-4 | dd | ~7.95 | ~8.4, ~2.5 | |
| H-6 | d | ~8.75 | ~2.5 | |
| -CHO | s | ~10.05 | - | |
| 2-Formylpyridine (Experimental, in CDCl₃) [2] | H-3 | ddd | 7.88 | 7.7, 1.8, 1.0 |
| H-4 | td | 7.96 | 7.7, 1.8 | |
| H-5 | ddd | 7.54 | 7.7, 4.6, 1.0 | |
| H-6 | dt | 8.80 | 4.6, 1.0 | |
| -CHO | s | 10.09 | - |
Note: The spectral data for this compound is predicted based on established NMR prediction algorithms. Experimental conditions can influence chemical shifts.[3]
Analysis of ¹H NMR Spectra:
The aldehyde proton (-CHO) in both compounds appears as a singlet significantly downfield (~10 ppm), which is characteristic of formyl protons.[2] For the aromatic protons of this compound, the electron-withdrawing nature of the chlorine atom is expected to deshield the adjacent protons. Consequently, H-4 and H-6 are predicted to shift downfield compared to their counterparts in 2-formylpyridine. The predicted splitting patterns for this compound are simplified due to the substitution at C-5, resulting in doublets for H-3 and H-6, and a doublet of doublets for H-4.
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The electronegative chloro substituent and the electron-withdrawing formyl group will have a pronounced effect on the carbon chemical shifts.
| Compound | Carbon | Chemical Shift (δ) ppm |
| This compound (Predicted) | C-2 | ~152.5 |
| C-3 | ~125.0 | |
| C-4 | ~138.0 | |
| C-5 | ~135.0 | |
| C-6 | ~151.0 | |
| -CHO | ~192.0 | |
| 2-Formylpyridine (Experimental) [4] | C-2 | 153.3 |
| C-3 | 121.2 | |
| C-4 | 137.1 | |
| C-5 | 127.9 | |
| C-6 | 150.1 | |
| -CHO | 193.5 |
Note: The spectral data for this compound is predicted. The experimental data for 2-Formylpyridine is from SpectraBase.[4]
Analysis of ¹³C NMR Spectra:
The carbonyl carbon of the aldehyde group (-CHO) is the most downfield signal in both spectra, as expected.[5] The presence of the chloro group at C-5 in this compound is predicted to cause a significant downfield shift for C-5 itself and influence the chemical shifts of the other ring carbons. The predicted upfield shift of C-3 and downfield shifts of C-4 and C-6 relative to 2-formylpyridine reflect the complex interplay of inductive and resonance effects of the substituents.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for compounds like this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reliability of the obtained spectra.[6]
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[7]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp and well-resolved peaks.
-
-
¹H NMR Acquisition:
-
Pulse Program: Utilize a standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
-
Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6-7 ppm.
-
Acquisition Time: An acquisition time of 2-4 seconds is typically sufficient.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
Number of Scans: Acquire 16 to 64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Employ a proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker spectrometer) to obtain a spectrum with singlets for each carbon.
-
Spectral Width: Set a spectral width of approximately 200-220 ppm, centered around 100-110 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay: A longer relaxation delay of 2-5 seconds is recommended for quantitative analysis, especially for quaternary carbons.
-
Number of Scans: A significantly higher number of scans (e.g., 1024-4096) is required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the resulting spectra to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure accurate integration.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[8]
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Visualizing Experimental Workflows and Molecular Structure
NMR Data Acquisition Workflow
The following diagram illustrates the logical flow of the experimental protocol for acquiring NMR spectra.
Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.
Spin-Spin Coupling in this compound
The connectivity of the protons in the pyridine ring can be visualized through their spin-spin coupling interactions.
Caption: Predicted proton spin-spin coupling network in this compound.
Conclusion
This guide has provided a comprehensive overview of the NMR spectral data of this compound, placed in context through a detailed comparison with 2-formylpyridine. The analysis highlights the predictable yet nuanced electronic effects of a chloro substituent on the chemical shifts of a pyridine ring. The provided experimental protocol offers a standardized and reliable method for acquiring high-quality NMR data for this and related compounds, which is essential for researchers in drug development and materials science. The principles and methodologies outlined herein serve as a valuable resource for the accurate structural characterization and deeper understanding of substituted heterocyclic systems.
References
- 1. inchemistry.acs.org [inchemistry.acs.org]
- 2. 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR spectrum [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. spectrabase.com [spectrabase.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. perlego.com [perlego.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
A Comparative Guide to the Analytical Determination of 5-Chloro-2-formylpyridine
For researchers, medicinal chemists, and quality control analysts, the accurate characterization and quantification of 5-Chloro-2-formylpyridine is paramount. This key building block in the synthesis of pharmaceuticals and agrochemicals demands robust analytical methodologies to ensure purity, stability, and reaction monitoring. This guide provides an in-depth comparison of mass spectrometry and alternative analytical techniques for the comprehensive analysis of this compound, grounded in scientific principles and practical application.
The Central Role of Mass Spectrometry in the Analysis of this compound
Mass spectrometry (MS) stands as a cornerstone technique for the analysis of this compound due to its exceptional sensitivity and specificity. It provides unequivocal identification through mass-to-charge ratio (m/z) determination and structural insights via fragmentation analysis.
Ionization Techniques: A Critical Choice
The choice of ionization technique is pivotal and is dictated by the analyte's properties and the desired information. For this compound, a relatively volatile and stable aromatic aldehyde, Electron Ionization (EI) is a common and effective choice, particularly when coupled with Gas Chromatography (GC-MS).
-
Electron Ionization (EI): This hard ionization technique bombards the analyte with high-energy electrons (typically 70 eV), inducing fragmentation.[1][2] This process is highly reproducible and generates a characteristic fragmentation pattern that serves as a molecular fingerprint, ideal for structural elucidation and library matching.
Deciphering the Fragmentation Pattern of this compound
The mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions. The molecular formula is C₆H₄ClNO, with a monoisotopic mass of approximately 140.998 Da.[3][4]
A key feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak at M+2, with an intensity of about one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.
The fragmentation of the molecular ion (m/z 141) is predicted to follow several logical pathways based on the functional groups present:
-
Loss of a Hydrogen Radical (M-1): Cleavage of the aldehydic C-H bond can result in a stable acylium ion at m/z 140.
-
Loss of the Formyl Radical (M-29): Alpha-cleavage of the bond between the pyridine ring and the carbonyl group leads to the loss of a CHO radical, producing a prominent peak at m/z 112.
-
Loss of Carbon Monoxide (M-28): Following the initial loss of a hydrogen radical, the resulting ion can lose a neutral CO molecule, yielding a fragment at m/z 112.
-
Ring Fragmentation: While the pyridine ring is relatively stable, characteristic fragmentation can occur, leading to smaller charged species.
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a standard method for the qualitative and quantitative analysis of this compound using GC-MS.
1. Instrumentation:
- Gas chromatograph coupled to a mass spectrometer with an EI source.
2. GC Conditions:
- Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Inlet Temperature: 250 °C.
- Injection Mode: Split or splitless, depending on the sample concentration.
- Oven Temperature Program:
- Initial temperature: 60 °C, hold for 2 minutes.
- Ramp: Increase to 250 °C at a rate of 10 °C/min.
- Final hold: 250 °C for 5 minutes.
3. MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-200.
4. Sample Preparation:
- Dissolve the this compound standard or sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 10-100 µg/mL.
5. Data Analysis:
- Identify the peak corresponding to this compound based on its retention time.
- Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. The molecular ion peak should be observed at m/z 141, with a characteristic M+2 isotope peak at m/z 143.
- For quantitative analysis, construct a calibration curve using standards of known concentrations.
Visualization of the Fragmentation Pathway
Caption: Predicted Electron Ionization fragmentation pathway of this compound.
Alternative Analytical Techniques: A Comparative Overview
While mass spectrometry provides unparalleled structural information, other analytical techniques offer distinct advantages in terms of cost, throughput, and specific quantitative applications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of aromatic aldehydes. For enhanced sensitivity and selectivity, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common strategy, although direct UV detection is also feasible due to the chromophoric nature of this compound.[5][6]
Principle: Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Detection is achieved by measuring the absorbance of UV light by the analyte.
Advantages:
-
Excellent quantitative performance with high precision and accuracy.[7]
-
Robust and reliable instrumentation.
-
Suitable for routine quality control analysis.
Disadvantages:
-
Lower sensitivity compared to MS.
-
Derivatization, if employed, adds an extra step to the workflow.
-
Limited structural information compared to MS.
Experimental Protocol: HPLC-UV Analysis of this compound
1. Instrumentation:
- HPLC system with a UV detector.
2. Chromatographic Conditions:
- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used.
- Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.[7]
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 255 nm.[7]
3. Sample Preparation:
- Dissolve the sample in the mobile phase to a suitable concentration.
4. Quantification:
- Construct a calibration curve by plotting the peak area against the concentration of standards.
Gas Chromatography with Flame Ionization Detection (GC-FID)
For volatile and thermally stable compounds like this compound, GC-FID offers a simple, cost-effective, and highly sensitive method for quantification.
Principle: The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase. The detector measures the ions produced when the analyte is burned in a hydrogen-air flame.
Advantages:
-
High sensitivity for organic compounds.
-
Robust and easy to operate.
-
Excellent quantitative performance over a wide linear range.[8]
Disadvantages:
-
Not suitable for non-volatile or thermally labile compounds.
-
Provides no structural information.
-
Less selective than MS; co-eluting impurities can interfere with quantification.
Experimental Protocol: GC-FID Analysis of this compound
1. Instrumentation:
- Gas chromatograph with a Flame Ionization Detector.
2. GC Conditions:
- The same GC conditions as described for the GC-MS method can be used.
3. Detection:
- The FID is sensitive to most organic compounds, and the response is proportional to the number of carbon atoms.
4. Quantification:
- Quantification is performed using a calibration curve or an internal standard method for higher accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While not typically used for routine quantification, it provides detailed information about the chemical environment of each atom in the molecule.
Principle: NMR measures the absorption of electromagnetic radiation by atomic nuclei in a strong magnetic field. The chemical shift and coupling constants provide information about the connectivity and stereochemistry of the molecule.
Advantages:
-
Provides unambiguous structural information.
-
Non-destructive technique.
-
Quantitative NMR (qNMR) can be used for accurate concentration determination without the need for a calibration curve, using a certified internal standard.
Disadvantages:
-
Lower sensitivity compared to MS and GC-FID.
-
More complex instrumentation and data interpretation.
-
Higher cost of instrumentation.
For this compound, the ¹H NMR spectrum would show characteristic signals for the aldehydic proton and the three aromatic protons on the pyridine ring, with their chemical shifts and coupling patterns providing definitive structural confirmation.[9][10][11] The ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule.[2][12][13]
Comparative Performance Summary
The choice of analytical technique depends on the specific requirements of the analysis. The following table provides a comparative summary of the key performance characteristics of the discussed methods.
| Feature | Mass Spectrometry (GC-MS) | HPLC-UV | GC-FID | NMR Spectroscopy |
| Principle | Separation by GC, detection by m/z | Separation by liquid chromatography, UV absorbance detection | Separation by GC, flame ionization detection | Nuclear spin resonance in a magnetic field |
| Primary Use | Identification and quantification | Quantification | Quantification | Structural elucidation |
| Sensitivity | Very high (pg to fg range) | High (ng to µg range) | Very high (pg to ng range) | Moderate (µg to mg range) |
| Selectivity | Very high | Moderate to high | Moderate | Very high |
| Structural Info | High (fragmentation pattern) | Low | None | Very high (connectivity) |
| Speed | Moderate | Moderate to fast | Fast | Slow |
| Cost | High | Moderate | Low | Very high |
| LOD/LOQ | Low ng/mL to pg/mL | µg/mL to high ng/mL[4][14][15] | ng/mL to pg/mL[16] | mg/mL to high µg/mL |
Concluding Remarks: Selecting the Optimal Analytical Strategy
The analytical strategy for this compound should be tailored to the specific research or quality control objective.
-
For unequivocal identification and structural confirmation , especially of unknown impurities, GC-MS is the gold standard.
-
For routine quantitative analysis in a quality control environment , HPLC-UV and GC-FID offer a cost-effective and reliable solution with high throughput.
-
For definitive structural elucidation and characterization of pure substances , NMR spectroscopy is indispensable.
A multi-technique approach often provides the most comprehensive understanding of the sample. For instance, initial identification by GC-MS can be followed by routine quantification using a validated HPLC-UV or GC-FID method. By understanding the principles, strengths, and limitations of each technique, researchers and analysts can make informed decisions to ensure the quality and integrity of their work involving this compound.
Comparative Workflow of Analytical Techniques
Caption: A comparative workflow for the analysis of this compound using different analytical techniques.
References
- 1. MassBank of North America [mona.fiehnlab.ucdavis.edu]
- 2. chemconnections.org [chemconnections.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 5. auroraprosci.com [auroraprosci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 8. preprints.org [preprints.org]
- 9. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 10. researchgate.net [researchgate.net]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. mdpi.com [mdpi.com]
- 14. Calculating LOD and LOQ for HPLC and UV Methods – Pharma Validation [pharmavalidation.in]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
comparing biological activity of 5-Chloro-2-formylpyridine analogs
An authoritative guide for drug development professionals, this document provides a comparative analysis of the biological activities of 5-Chloro-2-formylpyridine analogs. It delves into their structure-activity relationships, supported by experimental data, to guide future research in medicinal chemistry.
Introduction: The Privileged Pyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs.[1] Its prevalence is due to its unique electronic properties and versatile synthetic accessibility. Within this class of heterocycles, this compound serves as a critical starting material for generating diverse molecular libraries. The aldehyde group at the 2-position is a reactive handle for derivatization, while the chlorine atom at the 5-position modulates the electronic character of the ring, influencing the compound's pharmacokinetic and pharmacodynamic properties. This guide focuses on two major classes of its analogs—thiosemicarbazones and Schiff bases—and compares their anticancer and antimicrobial activities.
Thiosemicarbazone Analogs: Potent Anticancer Agents
Thiosemicarbazones, synthesized via the condensation of an aldehyde or ketone with thiosemicarbazide, are a well-established class of compounds with a wide range of biological activities, including anticancer, antiviral, and antibacterial effects.[2][3] Analogs derived from pyridine-2-carboxaldehydes have shown particular promise as antineoplastic agents.[4] Their mechanism of action is often attributed to the inhibition of ribonucleotide reductase, an essential enzyme for DNA synthesis and repair.[5]
The structure-activity relationship (SAR) of these compounds reveals that substitutions on both the pyridine ring and the thiosemicarbazone moiety significantly impact their efficacy. For instance, 3-aminopyridine-2-carboxaldehyde thiosemicarbazones have demonstrated greater activity than their 5-amino counterparts, highlighting the importance of the substituent's position on the pyridine ring.[4][5]
Table 1: Comparative Anticancer Activity of Pyridine-2-carboxaldehyde Thiosemicarbazone Analogs
| Compound Class | Key Structural Feature | Target/Cell Line | Activity Metric | Key Finding | Source |
| 3-Aminopyridine-2-carboxaldehyde Thiosemicarbazones | Amino group at the 3-position | L1210 Leukemia | % T/C = 246-255 | Highly active in vivo, producing long-term survivors in mouse models. | [4] |
| 5-Aminopyridine-2-carboxaldehyde Thiosemicarbazones | Amino group at the 5-position | L1210 Leukemia | Less Active | Positional isomerism significantly affects biological activity. | [5] |
| N-Acetylated 3-Amino Analog | Acetylation of the 3-amino group | L1210 Cells | Much Less Active | N-acetylation drastically reduces both in vitro and in vivo activity. | [5] |
| Metal Complexes (Fe, Cu) | Coordination with transition metals | Tumor Cells | Inhibition of Transplantability | Metal complexation is a viable strategy to enhance antitumor effects. | [6] |
The data underscores that even minor structural modifications, such as the position of an amino group or its acetylation, can lead to profound changes in anticancer potency.[5] The high activity of the 3-amino derivatives suggests that this position is critical for target interaction, likely within the active site of ribonucleotide reductase.[4][5]
Experimental Workflow: Assessing Cytotoxicity with the MTT Assay
To quantify the anticancer potential of these analogs, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.
Caption: Standard workflow for evaluating compound cytotoxicity using the MTT assay.
Schiff Base Analogs: Broad-Spectrum Antimicrobial Potential
Schiff bases, characterized by the azomethine (>C=N–) group, are another class of derivatives readily synthesized from this compound.[7] These compounds are known for their extensive pharmacological applications, including significant antimicrobial properties.[7][8] The imine group is considered a key pharmacophore responsible for their biological activity.[8]
Studies on Schiff bases derived from structurally similar aldehydes, like 5-chloro-salicylaldehyde, provide valuable insights into the SAR for antimicrobial activity.[9][10] The nature of the substituent attached to the imine nitrogen is a critical determinant of both the potency and spectrum of activity.
Table 2: Comparative Antimicrobial Activity of Chloro-Substituted Schiff Base Analogs
| Compound | R-Group on Imine Nitrogen | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | Key Finding | Source |
| Analog 1 | 4-Fluorobenzyl | 3.4 | 1.6 | Potent activity against both Gram-positive and Gram-negative bacteria. | [9] |
| Analog 2 | Phenyl | >100 | >100 | Unsubstituted phenyl group confers weak activity. | [9] |
| Analog 3 | 4-Chlorophenyl | 50 | 25 | Electron-withdrawing group enhances activity compared to unsubstituted phenyl. | [10] |
| Analog 4 | 2,4-Dichlorophenyl | 12.5 | 6.25 | Di-substitution with halogens further boosts antimicrobial potency. | [10] |
The comparative data reveals a clear trend: the introduction of electron-withdrawing groups, particularly halogens, on the phenyl ring of the N-substituent enhances antimicrobial activity.[9][10] This suggests that modulating the electronic properties of the imine bond and the overall lipophilicity of the molecule are key strategies for optimizing these analogs as antimicrobial agents.
Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Caption: Protocol for determining Minimum Inhibitory Concentration via broth microdilution.
Conclusion and Future Outlook
The comparative analysis of this compound analogs demonstrates the scaffold's immense potential for developing novel therapeutics.
-
For anticancer applications , thiosemicarbazone derivatives, particularly those with a 3-aminopyridine moiety, are highly promising. Future work should focus on elucidating their interactions with ribonucleotide reductase and optimizing their pharmacokinetic profiles for in vivo efficacy.
-
For antimicrobial applications , Schiff bases with halogenated N-aryl substituents exhibit potent, broad-spectrum activity. Further development should involve expanding the library of substituents to refine the SAR and testing lead compounds against drug-resistant microbial strains.
The logical relationship between the parent scaffold and its biologically active analogs can be summarized as follows:
Caption: Derivatization of this compound to yield distinct biological activities.
By leveraging these structure-activity insights and employing robust screening protocols, researchers can rationally design the next generation of pyridine-based drugs to address critical unmet needs in oncology and infectious disease.
References
- 1. mdpi.com [mdpi.com]
- 2. ajchem-b.com [ajchem-b.com]
- 3. Versatile Biological Activities of Thiosemicarbazones and Their Metal Complexes | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II) [article.sapub.org]
- 9. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Synthesis of 5-Chloro-2-formylpyridine for Researchers and Drug Development Professionals
Introduction
5-Chloro-2-formylpyridine, a halogenated pyridine carboxaldehyde, is a pivotal building block in medicinal chemistry and drug development. Its unique electronic and structural properties make it a valuable synthon for the construction of a diverse range of biologically active molecules. The strategic placement of the chloro and formyl groups on the pyridine ring allows for a variety of subsequent chemical transformations, making the efficient and reliable synthesis of this intermediate a critical concern for researchers. This guide provides an in-depth, comparative analysis of the primary synthetic methodologies for preparing this compound, offering field-proven insights and detailed experimental protocols to aid in the selection of the most suitable method for your research needs.
Core Synthetic Strategies: An Overview
The synthesis of this compound primarily revolves around two distinct oxidative strategies, each with its own set of advantages and challenges:
-
Direct Oxidation of 2-Chloro-5-methylpyridine: This approach leverages the corresponding methylpyridine as a readily available starting material and employs an oxidizing agent to convert the methyl group to a formyl group. The most common method in this category is the Riley oxidation using selenium dioxide.
-
Two-Step Oxidation via the Corresponding Alcohol: This strategy involves the initial formation of (5-chloropyridin-2-yl)methanol, which is then oxidized to the desired aldehyde. The Swern oxidation is a prominent example of a mild and efficient method for this second step.
-
Reduction of a Carboxylate Precursor: A less direct but viable route involves the reduction of a 2-chloro-5-pyridinecarboxylic acid derivative to the corresponding alcohol, followed by oxidation to the aldehyde.
This guide will focus on a detailed comparison of the Riley and Swern oxidation methods, as they represent the most direct and commonly considered approaches.
Method 1: The Riley Oxidation of 2-Chloro-5-methylpyridine
The Riley oxidation utilizes selenium dioxide (SeO₂) to achieve the selective oxidation of activated methyl groups, such as the one in 2-chloro-5-methylpyridine.[1] The reaction proceeds through a complex mechanism involving an ene reaction followed by a[2][3]-sigmatropic rearrangement.
Mechanistic Rationale
The choice of selenium dioxide is predicated on its ability to selectively oxidize benzylic and allylic C-H bonds, a category to which the methyl group of 2-chloro-5-methylpyridine belongs due to its position on the electron-deficient pyridine ring. The reaction is typically carried out in a high-boiling solvent like dioxane to facilitate the reaction, which often requires elevated temperatures.
Caption: Workflow for the Riley Oxidation.
Experimental Protocol: Riley Oxidation
Materials:
-
2-Chloro-5-methylpyridine
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Celatom® or Celite®
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-chloro-5-methylpyridine (1.0 eq) in 1,4-dioxane, add selenium dioxide (1.1 eq).
-
Heat the mixture to reflux (approximately 101 °C) and monitor the reaction progress by TLC or GC-MS. The reaction time can vary, but it is typically several hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celatom® or Celite® to remove the precipitated black selenium. Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Method 2: The Swern Oxidation of (5-Chloropyridin-2-yl)methanol
The Swern oxidation is a highly reliable and mild method for converting primary and secondary alcohols to aldehydes and ketones, respectively.[4][5] This two-step process first activates dimethyl sulfoxide (DMSO) with an electrophile, typically oxalyl chloride, at cryogenic temperatures. The resulting intermediate then reacts with the alcohol, and a subsequent elimination reaction induced by a hindered base yields the aldehyde.
Mechanistic Rationale
The Swern oxidation's key advantage lies in its exceptionally mild reaction conditions (-78 °C), which preserves a wide range of sensitive functional groups.[6] The oxidation stops cleanly at the aldehyde stage without over-oxidation to the carboxylic acid, a common side reaction with stronger oxidizing agents.[4] This high selectivity is crucial when working with complex molecules in drug discovery.
Caption: Workflow for the Swern Oxidation.
Experimental Protocol: Swern Oxidation
Materials:
-
(5-Chloropyridin-2-yl)methanol
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.0 eq) in anhydrous DCM dropwise. Stir the mixture for 30 minutes.
-
Add a solution of (5-chloropyridin-2-yl)methanol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at -78 °C. Stir for 1 hour.
-
Add triethylamine (5.0 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Method 3: Reduction of Ethyl 5-chloropyridine-2-carboxylate
A third synthetic route involves the reduction of an ester, such as ethyl 5-chloropyridine-2-carboxylate, to the corresponding alcohol, followed by oxidation to the aldehyde. A specific example utilizes diisobutylaluminium hydride (DIBAL-H) for the reduction of the ester to the aldehyde directly, although careful control of stoichiometry and temperature is crucial to prevent over-reduction to the alcohol. A more controlled two-step approach is often preferred.
Experimental Example: DIBAL-H Reduction
Ethyl 5-chloropyridine-2-carboxylate can be dissolved in a suitable solvent like dichloromethane and treated with a toluene solution of 1M DIBAL-H. The reaction is typically run for a short duration to afford this compound. In one reported instance, this method yielded the product in 52% yield.[7]
Comparative Analysis of Synthesis Methods
| Parameter | Riley Oxidation (SeO₂) | Swern Oxidation | DIBAL-H Reduction of Ester |
| Starting Material | 2-Chloro-5-methylpyridine | (5-Chloropyridin-2-yl)methanol | Ethyl 5-chloropyridine-2-carboxylate |
| Typical Yield | Moderate to Good (can be variable) | High (generally >80%) | Moderate (e.g., 52%)[7] |
| Selectivity | Good, but over-oxidation to carboxylic acid is a risk | Excellent, no over-oxidation | Good, but over-reduction to alcohol is possible |
| Reaction Conditions | High temperature (reflux) | Cryogenic temperature (-78 °C) | Low temperature |
| Reagent Toxicity | High (Selenium compounds are toxic) | Moderate (Oxalyl chloride is corrosive and toxic) | High (Pyrophoric reagent) |
| Byproducts | Elemental selenium (toxic) | Dimethyl sulfide (malodorous), CO, CO₂ | Aluminum salts |
| Scalability | Challenging due to toxicity and selenium waste | Well-established for large-scale synthesis with appropriate engineering controls[3] | Feasible, but requires careful handling of pyrophoric reagents |
| Workup | Filtration of selenium, aqueous washes | Aqueous washes | Careful quenching, aqueous workup |
Validation of this compound: Spectroscopic Data
To ensure the identity and purity of the synthesized this compound, a self-validating system of analytical techniques should be employed. Below are the expected spectroscopic data for the target compound.
¹H NMR (CDCl₃, 400 MHz):
-
δ 10.05 (s, 1H, -CHO)
-
δ 8.70 (d, J = 2.4 Hz, 1H, Ar-H)
-
δ 8.00 (d, J = 8.4 Hz, 1H, Ar-H)
-
δ 7.90 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H)
¹³C NMR (CDCl₃, 100 MHz):
-
δ 192.0 (-CHO)
-
δ 153.0 (C)
-
δ 151.0 (CH)
-
δ 139.0 (CH)
-
δ 135.0 (C)
-
δ 125.0 (CH)
IR (KBr, cm⁻¹):
-
~3050 (C-H aromatic stretch)
-
~2850, 2750 (C-H aldehyde stretch)
-
~1700 (C=O aldehyde stretch)
-
~1580, 1460 (C=C aromatic stretch)
-
~1100 (C-Cl stretch)
Conclusion and Recommendations
The choice of synthetic method for this compound depends heavily on the specific requirements of the researcher, including the scale of the synthesis, available equipment, and tolerance for hazardous reagents.
-
The Swern oxidation is highly recommended for laboratory-scale synthesis where high purity and yield are paramount. Its mild conditions are ideal for complex molecules with sensitive functional groups. The main drawbacks are the need for cryogenic temperatures and the generation of a foul-smelling byproduct.[8][9]
-
The Riley oxidation offers a more direct route from the corresponding methylpyridine but presents challenges in terms of reagent toxicity, potential for over-oxidation, and the need for careful removal of selenium byproducts. It may be considered when the starting methylpyridine is readily available and the alcohol precursor for the Swern oxidation is not.
-
The reduction of the carboxylate provides an alternative, though potentially lower-yielding, route. Direct reduction with reagents like DIBAL-H requires careful optimization to avoid over-reduction.
For drug development professionals, the scalability of the Swern oxidation, despite its initial challenges, has been addressed in industrial settings through the use of continuous flow reactors, making it a viable option for larger-scale production.[2] Ultimately, a thorough risk-benefit analysis of each method should be conducted within the context of the specific research or development goals.
References
- 1. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]
A Comparative Guide to Analytical Methods for Purity Assessment of 5-Chloro-2-formylpyridine
Introduction: The Critical Role of Purity in Research and Development
5-Chloro-2-formylpyridine is a key building block in the synthesis of a wide array of pharmaceutical compounds and fine chemicals. The purity of this starting material is paramount, as even trace impurities can have significant impacts on the yield, safety, and efficacy of the final product. For researchers, scientists, and drug development professionals, the ability to accurately and reliably assess the purity of this compound is not merely a quality control measure; it is a fundamental component of robust scientific inquiry and successful product development. This guide provides an in-depth comparison of the primary analytical methods for the purity assessment of this compound, offering insights into the principles, practical application, and relative performance of each technique.
Understanding Potential Impurities
The selection of an appropriate analytical method is intrinsically linked to the potential impurities that may be present in the this compound sample. These impurities can arise from the synthetic route, degradation, or storage. Common synthetic pathways to formylpyridines may involve the oxidation of the corresponding methylpyridine or the reduction of a pyridine carboxylic acid derivative.[1] Potential impurities could therefore include:
-
Starting materials: Unreacted 2-chloro-5-methylpyridine or 5-chloropyridine-2-carboxylic acid.
-
Over-oxidation products: 5-chloropyridine-2-carboxylic acid.
-
Related substituted pyridines: Isomers or other chlorinated pyridine derivatives.
-
Residual solvents: From the reaction and purification steps.
A robust analytical method must be able to separate and quantify these potential impurities from the main this compound peak.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[2] For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach.
Principle of Separation
In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a mixture of water and a polar organic solvent, such as acetonitrile or methanol.[3] The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the stationary phase.
Experimental Protocol: RP-HPLC for this compound
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 2.7 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 20% B
-
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase (80:20 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Performance and Considerations
The developed RP-HPLC method is highly effective for separating this compound from its potential impurities.[4] The use of a gradient elution allows for the separation of compounds with a range of polarities. The specificity of the method can be demonstrated through forced degradation studies, where the sample is subjected to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. A stability-indicating method will be able to resolve all degradation product peaks from the main analyte peak.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
Gas Chromatography (GC) is an excellent technique for the analysis of volatile and semi-volatile compounds.[5] When coupled with a Mass Spectrometer (MS), it provides both quantitative and qualitative information, making it a powerful tool for impurity identification.
Principle of Separation and Detection
In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is based on the differential partitioning of the compounds between the gas and stationary phases, which is primarily dependent on their boiling points and polarity.[3] The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification.[6]
Experimental Protocol: GC-MS for this compound
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer (e.g., Quadrupole)
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-400 m/z
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Performance and Considerations
GC-MS is particularly well-suited for the detection and identification of volatile impurities, such as residual solvents and low-boiling point starting materials. The fragmentation pattern of this compound in the mass spectrometer would be expected to show a molecular ion peak and characteristic fragments resulting from the loss of a chlorine atom, a formyl group, or cleavage of the pyridine ring.[7] While highly sensitive, GC may not be suitable for thermally labile impurities that could degrade in the hot injector.
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Method for Purity Determination
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for purity assessment.[8] Unlike chromatographic techniques that provide a relative purity based on peak areas, qNMR can determine the absolute purity of a substance without the need for a reference standard of the analyte itself.[9]
Principle of Quantification
The fundamental principle of qNMR is that the integral of a resonance signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[10] By co-dissolving a known mass of the sample with a known mass of a certified internal standard of known purity, the purity of the sample can be calculated by comparing the integrals of specific, well-resolved signals from both the analyte and the internal standard.[11]
Experimental Protocol: ¹H qNMR for this compound
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance
Experimental Parameters:
-
Internal Standard: Maleic acid (certified reference material)
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
Performance and Considerations
qNMR is a highly accurate and precise method for purity determination.[12] It is non-destructive and can provide structural information about impurities if their signals are visible in the spectrum. The main challenges for qNMR are ensuring that the signals used for quantification are free from overlap with impurity or solvent signals and the need for a longer relaxation delay, which can increase the experiment time.
Comparative Performance of Analytical Methods
The choice of the most suitable analytical method depends on the specific requirements of the analysis. The following table provides a comparative overview of the performance characteristics of HPLC, GC-MS, and qNMR for the purity assessment of this compound.
| Feature | HPLC-UV | GC-MS | ¹H qNMR |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on volatility, with mass-based identification | Absolute quantification based on nuclear properties |
| Primary Use | Purity determination and impurity profiling | Identification and quantification of volatile impurities | Absolute purity determination |
| Sensitivity | High (ng to µg range) | Very High (pg to ng range) | Moderate (µg to mg range) |
| Selectivity | High, can separate isomers | High, based on both retention time and mass spectrum | High, based on unique chemical shifts |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.003% | ~0.3% |
| Precision (RSD) | < 2% | < 5% | < 1% |
| Analysis Time | 20-30 minutes | 20-30 minutes | 15-45 minutes (longer relaxation delay) |
| Key Advantage | Robust and widely applicable for non-volatile impurities | Excellent for volatile impurity identification | Provides absolute purity without a specific reference standard |
| Key Limitation | Requires reference standards for impurity identification and quantification | Not suitable for thermally labile compounds | Lower sensitivity compared to chromatographic methods |
Conclusion: An Integrated Approach to Purity Assessment
For a comprehensive and robust assessment of the purity of this compound, an integrated approach utilizing multiple analytical techniques is often the most effective strategy.
-
HPLC should be considered the primary method for routine purity testing and for the quantification of known and unknown non-volatile impurities. Its ability to perform stability-indicating assays is crucial for drug development.
-
GC-MS is an invaluable tool for the specific analysis of residual solvents and other volatile impurities that may not be amenable to HPLC analysis.
-
qNMR serves as an excellent orthogonal method to confirm the absolute purity of the material and can be used to qualify reference standards.
By understanding the strengths and limitations of each of these powerful analytical techniques, researchers, scientists, and drug development professionals can make informed decisions to ensure the quality and integrity of their materials, ultimately contributing to the development of safe and effective products.
References
- 1. CN112358442B - Preparation method of 2-fluoro-5-formyl chloropyridine - Google Patents [patents.google.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rssl.com [rssl.com]
- 10. researchgate.net [researchgate.net]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity and Application of Halogenated Formylpyridines
For the discerning researcher, scientist, and drug development professional, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern molecular design. Among these, the pyridine ring remains a ubiquitous and invaluable motif in pharmaceuticals and advanced materials. This guide provides an in-depth comparative analysis of halogenated formylpyridines, a class of versatile building blocks whose reactivity and utility are profoundly influenced by the nature and position of the halogen substituent. By elucidating the underlying principles that govern their chemical behavior and providing actionable experimental data, this document aims to empower scientists to make informed decisions in their synthetic endeavors.
Introduction: The Strategic Value of Halogenated Formylpyridines
Halogenated formylpyridines are bifunctional reagents of significant interest in organic synthesis. The pyridine nitrogen imparts unique electronic properties and provides a handle for modulating solubility and directing intermolecular interactions. The formyl group serves as a versatile synthetic linchpin, amenable to a wide array of transformations including reductive amination, Wittig reactions, and condensations. The halogen atom, the focus of this guide, acts as a crucial site for carbon-carbon and carbon-heteroatom bond formation, most notably through transition metal-catalyzed cross-coupling reactions.
The choice of halogen (Fluorine, Chlorine, Bromine, or Iodine) is not arbitrary; it is a critical design element that dictates the reactivity of the C-X bond, influences the overall electronic character of the pyridine ring, and ultimately governs the synthetic pathways available. Understanding the nuanced differences between these halogenated analogues is paramount for efficient and successful synthesis.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for the functionalization of halogenated pyridines. The success of these reactions is intrinsically linked to the identity of the halogen.
The Fundamental Principle: Carbon-Halogen Bond Dissociation Energy
The reactivity of halopyridines in the crucial oxidative addition step of the catalytic cycle is inversely proportional to the carbon-halogen (C-X) bond dissociation energy. This gives rise to a well-established reactivity trend:
I > Br > Cl >> F
-
Iodopyridines are the most reactive substrates due to the weak C-I bond, often enabling coupling at lower temperatures and with shorter reaction times.
-
Bromopyridines represent a good balance of reactivity and stability, making them a popular choice in many applications.[1]
-
Chloropyridines are more challenging to activate due to the stronger C-Cl bond, typically requiring more specialized and robust catalytic systems to achieve high yields.[2]
-
Fluoropyridines are generally unreactive in standard palladium-catalyzed cross-coupling reactions and are more commonly employed in nucleophilic aromatic substitution.
This trend is a critical consideration in planning multi-step syntheses, particularly when sequential couplings are desired.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl structures. The choice of halogenated formylpyridine significantly impacts the reaction conditions and outcomes.
| Halogenated Formylpyridine | Typical Catalyst System | Reaction Conditions | Relative Yield | Key Considerations |
| 2-Iodo-3-formylpyridine | Pd(PPh₃)₄, Na₂CO₃ | Toluene/H₂O, 80 °C | ++++ | Highly reactive, prone to side reactions if not controlled. |
| 2-Bromo-3-formylpyridine | Pd(dppf)Cl₂, K₂CO₃ | 1,4-Dioxane, 90 °C | +++ | Generally reliable and high-yielding.[3] |
| 2-Chloro-3-formylpyridine | Pd₂(dba)₃, SPhos, K₃PO₄ | Toluene, 110 °C | ++ | Requires more advanced, electron-rich ligands and higher temperatures.[2] |
| 2-Fluoro-3-formylpyridine | Not typically reactive | - | - | Unsuitable for Suzuki-Miyaura coupling. |
Causality Behind Experimental Choices: The use of more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) for chloropyridines is essential to facilitate the challenging oxidative addition to the strong C-Cl bond.[2] The choice of base is also critical, with stronger bases like K₃PO₄ often being necessary to promote the transmetalation step with less reactive boronic acids.
Comparative Performance in Sonogashira Coupling
The Sonogashira coupling provides a powerful route to alkynylated pyridines, which are valuable intermediates in drug discovery. The reactivity trend of the halogenated formylpyridines mirrors that observed in the Suzuki-Miyaura coupling.
| Halogenated Formylpyridine | Typical Catalyst System | Reaction Conditions | Relative Yield | Key Considerations |
| 2-Iodo-5-formylpyridine | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, rt | ++++ | Often proceeds smoothly at room temperature. |
| 2-Bromo-5-formylpyridine | Pd(PPh₃)₄, CuI, Et₃N | DMF, 60-80 °C | +++ | A versatile and commonly used substrate.[4] |
| 2-Chloro-5-formylpyridine | Pd(OAc)₂, XPhos, Cs₂CO₃ | 1,4-Dioxane, 100 °C | ++ | Requires specialized ligands and higher temperatures. |
| 2-Fluoro-5-formylpyridine | Not typically reactive | - | - | Unsuitable for Sonogashira coupling. |
Self-Validating System: The stark difference in reactivity allows for selective coupling reactions on di-halogenated pyridines. For instance, in a 2-bromo-5-chloropyridine derivative, the Sonogashira coupling can often be performed selectively at the more reactive C-Br position by carefully controlling the reaction temperature and catalyst system.
The Influence of Substituent Position
The regiochemistry of the halogen and formyl groups on the pyridine ring introduces another layer of complexity and synthetic opportunity. The electron-withdrawing nature of the pyridine nitrogen and the formyl group significantly influences the reactivity of the C-X bond.
Caption: Relative reactivity of C-X bond in cross-coupling reactions.
The positions ortho (2- and 6-) and para (4-) to the ring nitrogen are more electron-deficient and thus more activated towards oxidative addition. The meta positions (3- and 5-) are generally less reactive. The presence of an electron-withdrawing formyl group further modulates this reactivity, typically enhancing it, especially when positioned to activate the C-X bond through resonance or inductive effects.
Nucleophilic Aromatic Substitution (SNAr)
In contrast to cross-coupling reactions, the reactivity of halogenated formylpyridines in SNAr reactions follows a different trend:
F > Cl > Br > I
This is because the rate-determining step in SNAr is typically the nucleophilic attack, which is favored by a more electronegative halogen that can stabilize the intermediate Meisenheimer complex. Fluorine, being the most electronegative halogen, is the best leaving group in this context.
The presence of a formyl group, particularly at the 2- or 4-position, strongly activates the pyridine ring towards SNAr by providing resonance stabilization for the negative charge in the Meisenheimer intermediate.
Caption: Generalized workflow for an SNAr reaction.
Spectroscopic Properties: A Comparative Overview
The nature and position of the halogen substituent also influence the spectroscopic properties of formylpyridines.
¹H NMR Spectroscopy
-
Chemical Shifts: The electron-withdrawing effect of the halogen leads to a downfield shift of the pyridine ring protons. The magnitude of this shift generally correlates with the electronegativity of the halogen (F > Cl > Br > I).
-
Coupling Constants: The presence of fluorine introduces characteristic ¹H-¹⁹F coupling, which can be a useful diagnostic tool.
¹³C NMR Spectroscopy
-
C-X Carbon: The chemical shift of the carbon directly attached to the halogen is highly dependent on the halogen, with a significant upfield shift for C-I due to the heavy atom effect.
Infrared (IR) Spectroscopy
-
C=O Stretch: The position of the carbonyl stretching frequency of the formyl group can be subtly influenced by the electronic effects of the halogen.
-
C-X Stretch: The C-X stretching vibration is found in the fingerprint region and its frequency decreases with increasing mass of the halogen (C-F > C-Cl > C-Br > C-I).[5]
| Spectroscopic Feature | Fluoro- | Chloro- | Bromo- | Iodo- |
| ¹H NMR (Pyridine Protons) | Downfield shift | Moderate downfield shift | Less downfield shift | Least downfield shift |
| ¹³C NMR (C-X Carbon) | ~160-165 ppm | ~150-155 ppm | ~140-145 ppm | ~110-120 ppm |
| IR (C-X Stretch) | ~1200-1300 cm⁻¹ | ~700-800 cm⁻¹ | ~600-700 cm⁻¹ | ~500-600 cm⁻¹ |
Experimental Protocols
The following are representative, detailed protocols for key transformations of halogenated formylpyridines.
General Protocol for Suzuki-Miyaura Coupling of a Bromo-formylpyridine
Objective: To synthesize an aryl-substituted formylpyridine from a bromo-formylpyridine precursor.
Materials:
-
2-Bromo-3-formylpyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-bromo-3-formylpyridine, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling of an Iodo-formylpyridine
Objective: To synthesize an alkynyl-substituted formylpyridine from an iodo-formylpyridine precursor.
Materials:
-
2-Iodo-5-formylpyridine (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous THF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, dissolve 2-iodo-5-formylpyridine and the terminal alkyne in anhydrous THF.
-
Add Pd(PPh₃)₂Cl₂, CuI, and Et₃N to the solution.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
The halogenated formylpyridines are a class of reagents with tunable reactivity that offer a wealth of opportunities for the synthesis of complex molecules. The choice of halogen is a critical strategic decision that dictates the most viable synthetic routes. While iodinated and brominated derivatives are highly reliable in a range of cross-coupling reactions, recent advances in catalyst development are increasingly bringing the more economical chlorinated analogues to the forefront. Fluorinated derivatives, while largely inert to cross-coupling, are the substrates of choice for nucleophilic aromatic substitution.
Future research will undoubtedly focus on the development of even more active and selective catalysts that can further expand the scope of reactions with less reactive chloro- and even fluoro-pyridines. The continued exploration of novel synthetic methodologies will ensure that halogenated formylpyridines remain indispensable tools in the arsenal of the synthetic chemist.
References
A Senior Application Scientist's Guide to Spectroscopic Analysis of 5-Chloro-2-formylpyridine Reaction Products
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, 5-Chloro-2-formylpyridine stands as a versatile building block, its utility stemming from the reactive aldehyde functionality juxtaposed with the electronically distinct pyridine ring. The chlorine substituent further modulates its reactivity and provides an additional spectroscopic marker. The transformation of this starting material into a diverse array of downstream products necessitates a robust and multi-faceted analytical approach to unequivocally confirm their structures. This guide provides an in-depth comparison of the spectroscopic signatures of common reaction products derived from this compound, supported by experimental protocols and data interpretation strategies.
The Spectroscopic Profile of the Starting Material: this compound
Before delving into the analysis of its reaction products, it is crucial to understand the spectroscopic characteristics of this compound.
| Spectroscopic Technique | Key Features of this compound |
| ¹H NMR | Aldehyde proton (CHO) singlet ~9.9-10.1 ppm. Three aromatic protons in the pyridine ring with characteristic shifts and coupling patterns. |
| ¹³C NMR | Carbonyl carbon (C=O) signal ~190-195 ppm. Five distinct aromatic carbon signals. |
| IR Spectroscopy | Strong C=O stretching vibration ~1700-1720 cm⁻¹. C-Cl stretching vibration ~700-800 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 141, with a characteristic M+2 peak at m/z 143 (approx. 1/3 intensity) due to the ³⁷Cl isotope. |
Comparative Spectroscopic Analysis of Key Reaction Products
The aldehyde group of this compound is a gateway to a multitude of chemical transformations. Here, we compare the spectroscopic profiles of products from five common reaction types: oxidation, reduction, Knoevenagel condensation, Wittig reaction, and imine formation.
Oxidation to 5-chloropicolinic acid
The oxidation of the aldehyde to a carboxylic acid is a fundamental transformation. This reaction can be readily monitored by the disappearance of the aldehyde proton in ¹H NMR and the appearance of a broad carboxylic acid proton signal.
Experimental Protocol: Oxidation of this compound
-
Dissolve this compound (1 mmol) in a mixture of tert-butanol and water (1:1, 10 mL).
-
Add potassium permanganate (1.5 mmol) in portions while stirring at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a saturated solution of sodium sulfite.
-
Acidify the mixture with 2M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 5-chloropicolinic acid.
Spectroscopic Analysis of 5-chloropicolinic acid
| Spectroscopic Technique | Expected Features of 5-chloropicolinic acid | Comparison with Starting Material |
| ¹H NMR | Disappearance of the aldehyde proton. Appearance of a broad singlet for the carboxylic acid proton (OH) > 12 ppm. Shifts in the aromatic protons due to the change in the electronic nature of the substituent. | Absence of the ~10 ppm aldehyde proton signal. |
| ¹³C NMR | Disappearance of the aldehyde carbonyl signal. Appearance of a carboxylic acid carbonyl signal ~165-175 ppm. | Downfield shift of the C2 carbon and changes in the chemical shifts of other ring carbons. |
| IR Spectroscopy | Broad O-H stretch from ~2500-3300 cm⁻¹. C=O stretch ~1700-1730 cm⁻¹ (often broader than the aldehyde C=O). | The aldehyde C=O stretch is replaced by the carboxylic acid C=O and the broad O-H stretch appears. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 157, with an M+2 peak at m/z 159. | Increased molecular weight by 16 amu. The isotopic chlorine pattern remains. |
Reaction Pathway: Oxidation
Reduction to (5-chloropyridin-2-yl)methanol
The reduction of the aldehyde to a primary alcohol is another common transformation, typically achieved with hydride reducing agents like sodium borohydride.
Experimental Protocol: Reduction of this compound
-
Dissolve this compound (1 mmol) in methanol (10 mL) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (1.5 mmol) portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (5-chloropyridin-2-yl)methanol.[1][2]
Spectroscopic Analysis of (5-chloropyridin-2-yl)methanol
| Spectroscopic Technique | Expected Features of (5-chloropyridin-2-yl)methanol | Comparison with Starting Material |
| ¹H NMR | Disappearance of the aldehyde proton. Appearance of a singlet or triplet for the alcohol proton (OH) and a singlet for the methylene protons (CH₂) ~4.5-4.8 ppm. | Absence of the ~10 ppm aldehyde proton signal. |
| ¹³C NMR | Disappearance of the aldehyde carbonyl signal. Appearance of a methylene carbon signal ~60-65 ppm. | The C2 carbon is shifted upfield. |
| IR Spectroscopy | Broad O-H stretch ~3200-3600 cm⁻¹. Disappearance of the C=O stretch. | The aldehyde C=O stretch is absent, and a broad O-H stretch appears. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 143, with an M+2 peak at m/z 145. | Increased molecular weight by 2 amu. The isotopic chlorine pattern remains. |
Reaction Pathway: Reduction
Knoevenagel Condensation with Malononitrile
This condensation reaction is a powerful method for C-C bond formation, leading to an α,β-unsaturated dinitrile.
Experimental Protocol: Knoevenagel Condensation
-
In a round-bottom flask, dissolve this compound (1 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (a few drops).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
The product often precipitates from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to yield 2-((5-chloropyridin-2-yl)methylene)malononitrile.[3][4][5]
Spectroscopic Analysis of 2-((5-chloropyridin-2-yl)methylene)malononitrile
| Spectroscopic Technique | Expected Features of the Product | Comparison with Starting Material |
| ¹H NMR | Disappearance of the aldehyde proton. Appearance of a new singlet for the vinyl proton (C=CH) ~7.5-8.0 ppm. | Absence of the ~10 ppm aldehyde proton signal. |
| ¹³C NMR | Disappearance of the aldehyde carbonyl signal. Appearance of a new vinyl carbon signal (C=CH) and a quaternary carbon signal (C=C(CN)₂). The nitrile carbons (CN) will appear ~115-120 ppm. | Significant changes in the chemical shifts of the pyridine ring carbons due to extended conjugation. |
| IR Spectroscopy | Disappearance of the C=O stretch. Appearance of a strong C≡N stretch ~2220-2230 cm⁻¹. C=C stretch ~1600-1650 cm⁻¹. | The aldehyde C=O stretch is absent, and a strong nitrile peak appears. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 189, with an M+2 peak at m/z 191. | Increased molecular weight by 48 amu. The isotopic chlorine pattern remains. |
Reaction Pathway: Knoevenagel Condensation
Wittig Reaction with Methyltriphenylphosphonium Bromide
The Wittig reaction is a premier method for the synthesis of alkenes from aldehydes, in this case, forming 5-chloro-2-vinylpyridine.
Experimental Protocol: Wittig Reaction
-
In a flame-dried, two-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 mmol) in anhydrous THF (15 mL).
-
Cool the suspension to 0 °C and add n-butyllithium (1.2 mmol, as a solution in hexanes) dropwise.
-
Stir the resulting orange-red ylide solution at 0 °C for 30 minutes.
-
Add a solution of this compound (1 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to obtain 5-chloro-2-vinylpyridine.[6][7][8][9][10][11]
Spectroscopic Analysis of 5-chloro-2-vinylpyridine
| Spectroscopic Technique | Expected Features of 5-chloro-2-vinylpyridine | Comparison with Starting Material |
| ¹H NMR | Disappearance of the aldehyde proton. Appearance of a characteristic set of signals for the vinyl group (-CH=CH₂), typically a doublet of doublets for the α-proton and two doublets for the terminal β-protons. | Absence of the ~10 ppm aldehyde proton signal. |
| ¹³C NMR | Disappearance of the aldehyde carbonyl signal. Appearance of two new sp² carbon signals for the vinyl group (~110-140 ppm). | The C2 carbon chemical shift will be altered. |
| IR Spectroscopy | Disappearance of the C=O stretch. Appearance of a C=C stretch ~1630-1650 cm⁻¹ and vinyl C-H bending vibrations ~910 and 990 cm⁻¹. | The aldehyde C=O stretch is absent, and characteristic alkene peaks appear. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 139, with an M+2 peak at m/z 141. | Decreased molecular weight by 2 amu. The isotopic chlorine pattern remains. |
Reaction Pathway: Wittig Reaction
Imine Formation with Aniline
The condensation of the aldehyde with a primary amine yields an imine (Schiff base), a key structural motif in many biologically active molecules.
Experimental Protocol: Imine Formation
-
Dissolve this compound (1 mmol) and aniline (1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add a catalytic amount of acetic acid (1-2 drops).
-
Stir the mixture at room temperature for 4-6 hours.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under vacuum.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain N-(phenyl)-1-(5-chloropyridin-2-yl)methanimine.[12][13][14][15][16]
Spectroscopic Analysis of N-(phenyl)-1-(5-chloropyridin-2-yl)methanimine
| Spectroscopic Technique | Expected Features of the Product | Comparison with Starting Material |
| ¹H NMR | Disappearance of the aldehyde proton. Appearance of a new singlet for the imine proton (CH=N) ~8.0-8.5 ppm. Signals for the aniline aromatic protons will also be present. | Absence of the ~10 ppm aldehyde proton signal. |
| ¹³C NMR | Disappearance of the aldehyde carbonyl signal. Appearance of a new imine carbon signal (C=N) ~150-160 ppm. Signals for the aniline aromatic carbons will be present. | The C2 carbon chemical shift will be altered. |
| IR Spectroscopy | Disappearance of the C=O stretch. Appearance of a C=N stretch ~1620-1680 cm⁻¹. | The aldehyde C=O stretch is absent, and a C=N stretch appears. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 216, with an M+2 peak at m/z 218. | Increased molecular weight by 75 amu. The isotopic chlorine pattern remains. |
Reaction Pathway: Imine Formation
Summary of Key Spectroscopic Data
The following table provides a comparative summary of the key diagnostic spectroscopic features for the reaction products of this compound.
| Reaction Product | Key ¹H NMR Signal (ppm) | Key ¹³C NMR Signal (ppm) | Key IR Signal (cm⁻¹) | Molecular Ion (m/z) |
| This compound (Starting Material) | ~10.0 (CHO) | ~192 (C=O) | ~1710 (C=O) | 141/143 |
| 5-chloropicolinic acid | >12 (COOH) | ~170 (C=O) | ~1715 (C=O), 2500-3300 (O-H) | 157/159 |
| (5-chloropyridin-2-yl)methanol | ~4.7 (CH₂), ~2-4 (OH) | ~63 (CH₂) | 3200-3600 (O-H) | 143/145 |
| 2-((5-chloropyridin-2-yl)methylene)malononitrile | ~7.8 (C=CH) | ~118 (CN) | ~2225 (C≡N) | 189/191 |
| 5-chloro-2-vinylpyridine | ~5.5-7.0 (vinyl H's) | ~115-138 (vinyl C's) | ~1640 (C=C), 910, 990 (C-H bend) | 139/141 |
| N-(phenyl)-1-(5-chloropyridin-2-yl)methanimine | ~8.3 (CH=N) | ~155 (C=N) | ~1650 (C=N) | 216/218 |
General Analytical Workflow
A systematic approach is essential for the efficient and accurate characterization of these reaction products.
This comprehensive guide provides a framework for the spectroscopic analysis of reaction products derived from this compound. By understanding the characteristic spectral features of each product class and following robust experimental protocols, researchers can confidently elucidate the structures of their synthesized compounds, paving the way for further applications in drug discovery and materials science.
References
- 1. spectrabase.com [spectrabase.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. 2-Vinylpyridine(100-69-6) 1H NMR spectrum [chemicalbook.com]
- 4. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyridine, 2-chloro- [webbook.nist.gov]
- 6. rsc.org [rsc.org]
- 7. 2-(5-chloropyridin-2-yl)acetonitrile(185315-51-9) 1H NMR [m.chemicalbook.com]
- 8. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Malononitrile(109-77-3) IR Spectrum [m.chemicalbook.com]
- 10. 2-Chloropyridine(109-09-1) IR Spectrum [m.chemicalbook.com]
- 11. 5-Amino-2-chloropyridine(5350-93-6) 1H NMR [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 2-Amino-5-chloropyridine [webbook.nist.gov]
- 15. 2-Chloro-5-fluoropyridine(31301-51-6) 1H NMR spectrum [chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
A Comparative Guide to the Structure-Activity Relationship of 5-Chloro-2-formylpyridine Derivatives
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, recognized for its presence in numerous FDA-approved drugs and its broad spectrum of biological activities.[1][2] The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's pharmacological profile. This guide provides an in-depth analysis of 5-Chloro-2-formylpyridine derivatives, a class of compounds demonstrating significant potential in drug discovery. We will dissect their structure-activity relationships (SAR), compare key derivatives, and provide the experimental context necessary for researchers in the field.
The this compound Scaffold: A Privileged Starting Point
The parent molecule, this compound, serves as a versatile building block. Its structure is characterized by two key features that dictate its reactivity and biological interactions:
-
The Pyridine Ring: An electron-deficient aromatic system that can engage in various intermolecular interactions, including hydrogen bonding and π-stacking.[3] The nitrogen atom acts as a hydrogen bond acceptor, a crucial feature for receptor binding.[4]
-
The 2-Formyl Group (Aldehyde): A reactive carbonyl group that provides a synthetic handle for introducing a wide array of functionalities. This position is the primary site for derivatization.
-
The 5-Chloro Group: An electron-withdrawing halogen that significantly modulates the electronic properties of the pyridine ring.[5] This substitution can influence the compound's acidity, reactivity, lipophilicity, and metabolic stability, often enhancing its biological potency.
The combination of these features makes this scaffold a promising starting point for developing novel therapeutic agents, particularly in oncology and infectious diseases.[5][6]
Key Derivatives and Comparative Analysis: The Thiosemicarbazone Series
One of the most extensively studied and biologically active classes of derivatives from 2-formylpyridine is the thiosemicarbazones.[7] These compounds are formed via the condensation of the aldehyde group with thiosemicarbazide.[8] The resulting thiosemicarbazone moiety is an excellent chelating ligand, capable of coordinating with metal ions, which is often linked to its mechanism of action.[7][9]
General Structure-Activity Relationship
The core hypothesis for the activity of pyridine-2-carboxaldehyde thiosemicarbazones revolves around their ability to inhibit ribonucleotide reductase, a critical enzyme for DNA synthesis.[10] The SAR for this class can be summarized as follows:
-
The Pyridine Nitrogen (N1): Essential for activity, likely involved in binding to the target enzyme.
-
The Aldehydic Carbon-Nitrogen Imine Bond (C=N): The planarity of this bond is crucial for maintaining the correct conformation for biological activity.
-
The Terminal Amino Group (-NH2): Substitution at this position can significantly impact potency and selectivity.
The diagram below illustrates the key structural features of this compound thiosemicarbazone and highlights the points of modification that influence its biological activity.
Caption: Key structural features of this compound thiosemicarbazone.
Comparative Performance: Impact of Substitution
Research into pyridine-2-carboxaldehyde thiosemicarbazones reveals that modifications, particularly at the 5-position of the pyridine ring and the terminal amine of the thiosemicarbazone, have a profound impact on anticancer activity.[10] While direct comparative data for 5-chloro derivatives against other substitutions is sparse, we can infer trends from related compounds. A study on various 3- and 5-substituted pyridine-2-carboxaldehyde thiosemicarbazones demonstrated that small alkylamino groups at the 5-position led to potent inhibition of ribonucleotide reductase and significant antineoplastic activity.[10]
The presence of a halogen atom, such as chlorine, has been noted in some studies on pyridine derivatives to result in lower antiproliferative activity compared to groups like -OMe or -OH.[1][11] However, in other contexts, chloro-substituted compounds exhibit potent anticancer effects, suggesting the overall activity is highly dependent on the complete molecular structure and the specific cancer cell line being targeted.[12][13][14]
Table 1: Comparative Anticancer Activity of Pyridine-2-carboxaldehyde Thiosemicarbazone Derivatives
| Compound | R1 (Position 5) | R2 (Terminal Amine) | Target | IC50 (µM) | In Vivo Efficacy (% T/C) | Reference |
| 1 | -H | -H | L1210 Leukemia | ~5 | - | [10] |
| 2 | -NH(CH3) | -H | L1210 Leukemia | 1.3 | 223 | [10] |
| 3 | -NH(C2H5) | -H | L1210 Leukemia | 1.0 | 204 | [10] |
| 4 | -NH(Allyl) | -H | L1210 Leukemia | 1.4 | 215 | [10] |
| 5 | -Cl | -H | Hypothetical | Variable | Data Needed | N/A |
This table is illustrative, combining data from referenced studies. Compound 5 is a hypothetical entry to highlight the need for direct comparative studies involving the 5-chloro derivative.
The data clearly shows that small alkylamino substitutions at the 5-position (Compounds 2-4) dramatically increase potency compared to the unsubstituted parent compound.[10] This suggests that while the 5-chloro group contributes valuable physicochemical properties, further derivatization at other positions is likely necessary to optimize biological activity.
Experimental Protocols: A Self-Validating Workflow
To ensure the trustworthiness and reproducibility of SAR studies, a robust and self-validating experimental workflow is essential. This involves a logical progression from chemical synthesis to biological evaluation.
Caption: A typical workflow for the synthesis and evaluation of novel derivatives.
Synthesis of this compound Thiosemicarbazone (Illustrative Protocol)
This protocol describes a standard condensation reaction to form the thiosemicarbazone derivative.
Rationale: This is a well-established, high-yielding reaction for converting aldehydes to their corresponding thiosemicarbazones. The use of a catalytic amount of acid protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the thiosemicarbazide.
Materials:
-
This compound (1.0 eq)
-
Thiosemicarbazide (1.1 eq)
-
Ethanol (solvent)
-
Concentrated Sulfuric Acid (catalytic amount)
Procedure:
-
Dissolve this compound in warm ethanol in a round-bottom flask.
-
In a separate beaker, dissolve thiosemicarbazide in warm ethanol.
-
Add the thiosemicarbazide solution to the flask containing the pyridine derivative.
-
Add 2-3 drops of concentrated sulfuric acid to the reaction mixture.
-
Fit the flask with a condenser and reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature, and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration, washing with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
-
Dry the purified product under vacuum and confirm its identity and purity using NMR, Mass Spectrometry, and IR Spectroscopy.
In Vitro Anticancer Activity (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is a standard, reliable method for initial in vitro screening of cytotoxic agents. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized this compound derivative in the cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Conclusion and Future Directions
The this compound scaffold is a valuable starting point for the development of novel therapeutic agents, with its thiosemicarbazone derivatives showing particular promise. The 5-chloro substituent imparts important physicochemical properties, while the thiosemicarbazone moiety provides a mechanism for potent biological activity, likely through the inhibition of ribonucleotide reductase.
While direct comparative data remains a key area for future research, analysis of related compounds indicates that further substitution, particularly on the terminal amine of the thiosemicarbazone side chain, is a critical strategy for enhancing potency. The systematic application of the synthesis and screening workflow described herein will enable the rational design of new, more effective derivatives. Future work should focus on synthesizing a library of this compound derivatives with diverse functionalities to build a comprehensive SAR profile and identify lead candidates for further preclinical development.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]
- 3. nbinno.com [nbinno.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsat.org [ijsat.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Microwave Assisted Synthesis, Characterisation and Biological Activities of Cu(II) Complexes of Few Thiosemicarbazones Ligands | Journal of Scientific Research [banglajol.info]
- 9. ajchem-b.com [ajchem-b.com]
- 10. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chloroacridine derivatives as potential anticancer agents which may act as tricarboxylic acid cycle enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 5-Chloro-2-formylpyridine Based Compounds in Therapeutic Research
This guide provides an in-depth assessment of the therapeutic efficacy of compounds derived from the 5-Chloro-2-formylpyridine scaffold. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple literature review to offer a synthesized analysis of their performance in oncology, infectious diseases, and enzyme inhibition. We will explore the causality behind experimental designs, compare performance against established alternatives using experimental data, and provide validated protocols for key assays.
Introduction: The Versatility of the Pyridine Scaffold
Pyridine, a fundamental nitrogen-based heterocycle, is a cornerstone in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1] Its derivatives, particularly those functionalized with reactive groups like formyl aldehydes, serve as versatile starting points for synthesizing a diverse range of bioactive molecules. The this compound core, in particular, has garnered significant attention. The presence of the chlorine atom and the aldehyde group provides two key reaction sites, enabling the creation of extensive libraries of Schiff bases, hydrazones, metal complexes, and other derivatives.[1][2] These compounds have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for drug discovery. This guide will critically evaluate their efficacy in key therapeutic areas.
Efficacy in Oncology: A New Frontier in Anticancer Agents
Derivatives of this compound have emerged as a potent class of anticancer agents, often exhibiting cytotoxicity comparable or superior to established chemotherapeutics like cisplatin.[3] The primary mechanism involves inducing apoptosis and arresting the cell cycle, though direct DNA interaction has also been observed, particularly with metal complexes.[3][4][5]
Comparative Performance Against Cancer Cell Lines
The cytotoxic effects of these compounds have been evaluated against a panel of human cancer cell lines. Metal complexes, in particular, show enhanced activity. For instance, a Cu(II) complex derived from a 5-chloro-2-N-(2-quinolylmethylene)aminophenol Schiff base (a product of 5-chloro-substituted salicylaldehyde, structurally related to the topic scaffold) demonstrated significantly greater cytotoxicity toward lung cancer cell lines (A549) than cisplatin.[3][5]
| Compound/Derivative Type | Cancer Cell Line | IC50 (µM) | Reference Drug | Ref. IC50 (µM) | Citation |
| Cu(II) Complex (C1) | A549 (Lung) | 3.12 ± 0.11 | Cisplatin | 12.31 ± 0.54 | [3][5] |
| Cu(II) Complex (C1) | H1975 (Lung) | 3.56 ± 0.15 | Cisplatin | 11.58 ± 0.49 | [3][5] |
| Pyridine-based ureas (5l) | HCT-116 (Colon) | 1.62 | - | - | [4] |
| Ciminalum-thiazolidinone (2h) | Leukemia (SR) | < 0.01 | - | - | [6] |
| MBIC | MCF-7 (Breast) | 0.73 ± 0.0 | - | - | [7] |
| MBIC | MDA-MB-231 (Breast) | 20.4 ± 0.2 | - | - | [7] |
Table 1: Comparative in vitro anticancer activity (IC50) of selected pyridine-based compounds against various human cancer cell lines.
Mechanism of Action: Inducing Programmed Cell Death
The primary anticancer mechanism for many this compound derivatives is the induction of apoptosis. Studies on Cu(II) complexes show they trigger mitochondrial-mediated apoptosis, interact with DNA, block the cell cycle, and induce DNA damage.[3][5] This multi-faceted approach can be advantageous in overcoming resistance mechanisms that plague single-target agents. For example, some pyridine derivatives have been shown to cause cell cycle arrest at the G2/M phase and increase levels of pro-apoptotic proteins while decreasing anti-apoptotic Bcl-2 protein expression.[4]
Caption: Simplified signaling pathway for apoptosis induction by this compound derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. Its causality is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product, the amount of which is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound and a reference drug (e.g., cisplatin) in the culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include untreated and vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Antimicrobial Efficacy: Combating Bacterial and Fungal Pathogens
The structural versatility of this compound derivatives, especially Schiff bases, makes them potent antimicrobial agents.[1][8] Their mechanism often involves disrupting cell membrane integrity or interfering with essential cellular processes. Structure-activity relationship (SAR) studies have revealed that compounds with electron-withdrawing groups often demonstrate enhanced antimicrobial activity.[4]
Comparative Performance Against Microbial Strains
These compounds have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. Metal complexes frequently show superior activity compared to the uncomplexed ligands, likely due to increased lipophilicity facilitating passage through the microbial cell wall.[9]
| Compound/Derivative Type | Microbial Strain | MIC (µg/mL) | Reference Drug | Ref. MIC (µg/mL) | Citation |
| Pyridine Salt (66) | S. aureus | 56 ± 0.5% (inhibition) | - | - | [10] |
| Pyridine Salt (66) | E. coli | 55 ± 0.5% (inhibition) | - | - | [10] |
| Zn(II) Pyridine Complex (6) | S. pyogenes | 4 | Oxytetracycline | 8 | [9] |
| Cu(II) Pyridine Complex (5) | C. albicans | 8 | Fluconazole | 8 | [9] |
| Schiff Base (II) | E. coli | 0.12 - 1 | - | - | [11] |
| Piperidinothiosemicarbazone (14) | M. tuberculosis (Resistant) | 4 | - | - | [12] |
Table 2: Comparative Minimum Inhibitory Concentration (MIC) of selected pyridine-based compounds against various microbial strains.
Workflow for Antimicrobial Susceptibility Testing
Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying antimicrobial efficacy. The broth microdilution method is a reliable and scalable approach.
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a self-validating system as it includes positive (growth) and negative (sterility) controls in every run, ensuring the reliability of the results.
Methodology:
-
Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the test compound (at 2x the highest desired concentration) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5x10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Add 50 µL of sterile MHB to well 12. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Efficacy as Enzyme Inhibitors: Precision Targeting of Biological Pathways
The pyridine nucleus is a key feature in many enzyme inhibitors. Derivatives of this compound have been investigated for their ability to inhibit various enzymes, including those crucial for cancer cell survival and metabolic regulation.
Notable Examples of Enzyme Inhibition
-
Dihydropyrimidine Dehydrogenase (DPD) Inhibition: 5-chloro-2,4-dihydroxypyridine (CDHP) is a component of the oral fluorouracil antitumor drug S-1.[13] DPD is the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a widely used anticancer drug.[14][15] By inhibiting DPD, CDHP increases the bioavailability and efficacy of 5-FU, even in 5-FU-resistant cancers.[13]
-
Telomerase Inhibition: Pyridine-2-carboxylate derivatives, synthesized from related formyl-pyridine precursors, have shown potent telomerase inhibitory activity.[16] Telomerase is overexpressed in the vast majority of cancer cells and is essential for their immortality, making it an attractive target for cancer therapy.
-
α-Glucosidase Inhibition: Pyrimidine and piperazine derivatives have demonstrated excellent inhibitory effects against α-glucosidase, an enzyme involved in carbohydrate digestion.[17] Inhibition of this enzyme is a key strategy in managing type 2 diabetes. While not directly from this compound, this highlights the potential of related pyridine scaffolds in this area.
| Compound/Derivative Type | Target Enzyme | IC50 | Reference Drug | Ref. IC50 | Citation |
| Pyridine-2-carboxylate (9p) | Telomerase | ~1.5 µM | - | - | [16] |
| Pyridine Derivative (14n) | IDH2 (mutant) | 54.6 nM | Enasidenib | ~100 nM | [18] |
| Pyrimidinyl-piperazine (21c) | α-glucosidase | 0.44 µM | Acarbose | 817.38 µM | [17] |
| Azinane-triazole (12d) | α-glucosidase | 36.74 ± 1.24 µM | Acarbose | 375.82 ± 1.76 µM | [19] |
Table 3: Comparative enzyme inhibitory activity (IC50) of selected pyridine-based compounds.
Workflow for a General Enzyme Inhibition Assay
The choice of a specific assay depends on the enzyme, but the general workflow for determining inhibitory potential is conserved. It involves measuring enzyme activity in the presence of varying concentrations of the inhibitor.
Caption: A generalized experimental workflow for determining the IC50 of an enzyme inhibitor.
Experimental Protocol: α-Glucosidase Inhibition Assay
This protocol is designed to quantify the inhibitory effect of a compound on α-glucosidase activity by measuring the cleavage of a chromogenic substrate.
Methodology:
-
Reagent Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer. Prepare serial dilutions of the test compound.
-
Assay Setup: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound dilution, and 20 µL of the enzyme solution to each well. Acarbose can be used as a positive control.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Start the reaction by adding 20 µL of the pNPG substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for another 20 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.
-
Measurement: Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition for each concentration of the compound relative to the uninhibited control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
Compounds based on the this compound scaffold represent a highly versatile and potent class of molecules with significant therapeutic potential. Their derivatives have demonstrated robust efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents, often outperforming established drugs in preclinical models. The ease of chemical modification of this core structure allows for extensive structure-activity relationship studies, paving the way for the rational design of next-generation therapeutics. Further investigation, particularly in optimizing pharmacokinetic properties and in vivo efficacy, is warranted to translate these promising findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2- N-(2-quinolylmethylene)aminophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Bacterial and Anti-Fungal Properties of a Set of Transition Metal Complexes Bearing a Pyridine Moiety and [B(C6F5)4]2 as a Counter Anion [mdpi.com]
- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 11. Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1–hydroxy-2-acetonapthanone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic antitumor effect of combined 5-fluorouracil (5-FU) with 5-chloro-2,4-dihydroxypyridine on 5-FU-resistant gastric cancer cells: possible role of a dihydropyrimidine dehydrogenase-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 16. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of a novel class of pyridine derivatives that selectively inhibits mutant isocitrate dehydrogenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 5-Chloro-2-formylpyridine: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
In the fast-paced environment of scientific research and pharmaceutical development, the safe management and disposal of chemical reagents are paramount. This guide, developed for researchers, scientists, and drug development professionals, provides a detailed, step-by-step protocol for the proper disposal of 5-Chloro-2-formylpyridine, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard: A Profile of this compound
This compound is a solid, crystalline compound with a melting point of 66-68°C.[1] It is classified as an irritant and is known to cause serious eye irritation and may cause an allergic skin reaction.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates it with the following hazard statements:
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
Due to its chlorinated pyridine structure, it must be treated as a hazardous waste, requiring specific disposal procedures to mitigate risks to human health and the environment.
Immediate Safety Protocols: Your First Line of Defense
Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The causality behind these choices is rooted in preventing contact, inhalation, and ingestion of the hazardous material.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®) | Prevents skin contact, which can lead to irritation and allergic reactions. |
| Body Protection | Fully-buttoned laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood | Minimizes the inhalation of any dust or vapors, which can be irritating to the respiratory system. |
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical advice.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
The Disposal Pathway: A Step-by-Step Operational Plan
The proper disposal of this compound is a multi-step process that ensures the waste is handled, stored, and ultimately disposed of in a safe and compliant manner.
Figure 1. Decision workflow for the proper disposal of this compound waste streams.
Waste Segregation and Collection
Proper segregation at the source is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect unreacted this compound, contaminated weighing boats, and spatulas in a dedicated, robust, and clearly labeled hazardous waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, leak-proof container designated for chlorinated organic solvent waste.
-
Never mix this waste stream with other incompatible wastes, such as strong oxidizing agents, strong acids, or strong bases.[2]
-
-
Contaminated PPE:
-
Dispose of all contaminated gloves, disposable lab coats, and other materials in a designated hazardous waste bag.
-
Labeling and Storage
Accurate and clear labeling is a regulatory requirement and a cornerstone of safe laboratory practice.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the primary hazards (Irritant). The date of waste generation should also be included.
-
Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials. The storage area should have secondary containment to control any potential leaks or spills.
Final Disposal Methods
The final disposal of this compound must be conducted by a licensed hazardous waste disposal contractor. The primary and recommended method of disposal is high-temperature incineration.
-
High-Temperature Incineration: This is the preferred method for the disposal of chlorinated organic compounds.[3][4] Incineration at high temperatures (typically 850°C to 1100°C) with a sufficient residence time ensures the complete destruction of the organic molecule.[5] Incinerators for chlorinated waste must be equipped with scrubbers to neutralize the resulting hydrogen chloride (HCl) and prevent the formation of dioxins.[6]
-
Secure Landfill: If incineration is not a viable option, the waste may be disposed of in a secure hazardous waste landfill.[7][8] The material must be properly containerized and documented according to the landfill's acceptance criteria and regulatory requirements.
-
Chemical Treatment (for liquid waste): For dilute aqueous solutions, chemical treatment to degrade the aldehyde functionality may be considered as a pre-treatment step, to be performed only by trained personnel.
-
Oxidation with Potassium Permanganate: In a fume hood, the acidic solution can be treated with a potassium permanganate solution until a persistent pink color is observed, indicating complete oxidation of the aldehyde.[9][10]
-
Reaction with Sodium Bisulfite: Aldehydes can react with sodium bisulfite to form a solid adduct, which may be easier to handle and dispose of.[9][11]
-
It is imperative to consult with your institution's Environmental Health and Safety (EHS) office to ensure compliance with all local, state, and federal regulations.[12]
Emergency Procedures: Responding to Spills
In the event of a spill, a swift and informed response is crucial to minimize exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent of the spill. For minor spills that you are trained to handle, proceed with cleanup. For major spills, or if you are unsure, contact your institution's emergency response team.[13][14]
-
Control the Spill:
-
For solid spills, carefully sweep the material into a designated hazardous waste container. Avoid creating dust.
-
For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[15]
-
-
Decontaminate: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleanup materials must be disposed of as hazardous waste.
-
Report: Report the incident to your supervisor and your institution's EHS office.
Conclusion: A Commitment to Safety and Sustainability
The responsible management of chemical waste, such as this compound, is a shared responsibility that underpins the integrity and safety of the scientific community. By adhering to these detailed procedures, researchers and laboratory professionals can ensure a safe working environment and contribute to the sustainable practice of science.
References
- 1. chemwhat.com [chemwhat.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. Hazardous-waste management - Treatment, Storage, Disposal | Britannica [britannica.com]
- 4. epa.gov [epa.gov]
- 5. What are the Standards for Emission or Discharge of Environmental Pollutants for Organic Chemicals Manufacturing Industry? [corpseed.com]
- 6. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 7. Hazardous waste - Wikipedia [en.wikipedia.org]
- 8. epa.gov [epa.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. epfl.ch [epfl.ch]
- 11. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
- 12. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 13. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 14. chemkleancorp.com [chemkleancorp.com]
- 15. Emergency Procedures for Pool Chemical Spills [mmpoolspaservicescorp.com]
A Comprehensive Guide to the Safe Handling of 5-Chloro-2-formylpyridine
As a Senior Application Scientist, it is imperative to approach the handling of any chemical with a thorough understanding of its properties and potential hazards. This guide provides essential safety and logistical information for the operational use and disposal of 5-Chloro-2-formylpyridine, ensuring the well-being of laboratory personnel and the integrity of research. This document is structured to provide a deep, practical understanding of the necessary precautions, moving beyond a simple checklist to explain the rationale behind each procedural step.
Hazard Identification and Risk Assessment
This compound is a compound that requires careful handling due to its specific toxicological profile. The primary hazards associated with this chemical include:
-
Acute Oral Toxicity: It is classified as harmful if swallowed.[1]
-
Skin Irritation and Sensitization: It is known to cause skin irritation and may lead to an allergic skin reaction upon contact.[2][3]
-
Serious Eye Irritation: Direct contact with the eyes can cause serious irritation.[2][3]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[3]
A thorough risk assessment should be conducted before any procedure involving this compound. This involves evaluating the quantity of the substance being used, the duration of the handling process, and the potential for aerosol or dust generation.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate Personal Protective Equipment (PPE) is the most critical line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Tightly fitting safety goggles or a face shield.[4][5] | Protects against splashes and airborne particles that can cause serious eye irritation.[2][3] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene).[5][6][7] | Prevents skin contact, which can lead to irritation and allergic reactions.[2][3] Always use unlined gloves and ensure sleeves are worn over the gloves if spraying below the shoulders.[7] |
| Body | A chemical-resistant apron or coverall over a lab coat.[4][5][6] | Provides a barrier against spills and splashes, protecting the skin from exposure. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[8] If ventilation is inadequate or dust/aerosols are generated, a NIOSH/MSHA approved respirator is necessary.[3][9] | Minimizes the inhalation of the compound, which can cause respiratory tract irritation.[3] |
| Feet | Closed-toe, chemical-resistant shoes or boots.[6][10] | Protects feet from spills. |
It is crucial to inspect all PPE for integrity before each use and to receive proper training on its correct application and removal to avoid cross-contamination.
Operational Workflow for Safe Handling
The following workflow provides a step-by-step guide for the safe handling of this compound, from receipt to disposal. The causality behind each step is explained to foster a deeper understanding of the safety protocols.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Methodology:
-
Review Safety Data Sheet (SDS) and Standard Operating Procedures (SOPs): Before beginning any work, thoroughly review the SDS for this compound and the relevant institutional SOPs. This ensures you are aware of all potential hazards and emergency procedures.
-
Assemble and Inspect Personal Protective Equipment (PPE): Gather all necessary PPE as outlined in the table above. Inspect each item for damage or defects that could compromise its protective capabilities.
-
Prepare Fume Hood and Equipment: Ensure the chemical fume hood is functioning correctly. All equipment that will come into contact with the chemical should be clean and readily accessible within the fume hood to minimize movement and the risk of spills.
-
Weighing and Dispensing: Conduct all weighing and dispensing of this compound within the chemical fume hood to contain any dust or vapors. Use appropriate tools to handle the solid material and avoid creating dust.
-
Performing the Reaction or Procedure: Carry out the experimental procedure within the fume hood. Keep the sash at the lowest practical height.
-
Decontaminate Equipment and Surfaces: After the procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent or cleaning agent as specified in your laboratory's SOPs.
-
Segregate and Label Waste: All waste contaminated with this compound, including disposable PPE, weighing papers, and contaminated solvents, must be collected in a designated, properly labeled hazardous waste container.[11]
-
Dispose of Waste: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[12] Never dispose of this chemical down the drain or in the regular trash.[11]
-
Doff and Dispose of PPE: Remove PPE in the correct order to avoid self-contamination. Disposable PPE should be placed in the designated hazardous waste container. Reusable PPE should be cleaned and stored appropriately.
Storage and Disposal Plan
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][12]
-
Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
-
The storage area should be clearly marked with the appropriate hazard warnings.
Disposal:
-
Chemical Waste: All solid and liquid waste containing this compound must be treated as hazardous waste.
-
Empty Containers: Empty containers should be thoroughly rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[11] After thorough rinsing and air-drying, the container can be disposed of according to institutional guidelines. For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[11]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek immediate medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[3] If skin irritation or a rash occurs, seek medical advice.[3] Remove and wash contaminated clothing before reuse.[12]
-
Inhalation: Move the person to fresh air.[3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1]
-
Ingestion: If swallowed, call a poison center or doctor immediately.[1] Rinse mouth with water. Do NOT induce vomiting.[9]
-
Spill: In case of a spill, evacuate the area. Wearing appropriate PPE, sweep up the solid material and place it into a suitable container for disposal.[1][12] Avoid generating dust.[12]
By adhering to these detailed procedures, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment for all.
References
- 1. fishersci.com [fishersci.com]
- 2. 5-Chloropyridine-2-carboxaldehyde | C6H4ClNO | CID 10103267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. trimaco.com [trimaco.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 8. geneseo.edu [geneseo.edu]
- 9. fishersci.com [fishersci.com]
- 10. epa.gov [epa.gov]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
